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4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Documentation Hub

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  • Product: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • CAS: 213462-19-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the heterocyclic compound 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the heterocyclic compound 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . It covers its chemical identity, synthesis, physicochemical properties, and the broader pharmacological context of the tetrahydrothienopyridine scaffold. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for all scientific discourse. This section details the formal naming conventions and identifiers for the title compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . A PubChem entry also specifies the IUPAC name for the (4R)-enantiomer as (4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [1].

Synonyms

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches. Known synonyms include:

  • 4-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)anisole

  • (4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (for the specific enantiomer)[1]

Key Identifiers

For precise database searching and material acquisition, the following identifiers are critical:

IdentifierValueSource
CAS Number 213462-19-2
Molecular Formula C₁₄H₁₅NOS[1]
Molecular Weight 245.35 g/mol
InChI Key YZMKEDMYYJQGRD-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Physical Form Solid
Boiling Point 69-71 °C
Storage Temperature Ambient

Synthesis and Chemical Reactivity

While 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is commercially available for research purposes, understanding its synthesis is vital for analog design and development. The core tetrahydrothieno[3,2-c]pyridine scaffold is commonly synthesized via the Pictet-Spengler reaction [2][3][4].

Proposed Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[4][5]. For the title compound, the logical precursors are 2-(thiophen-2-yl)ethanamine and 4-methoxybenzaldehyde. The reaction proceeds through the formation of a Schiff base, which then undergoes intramolecular electrophilic substitution on the electron-rich thiophene ring to form the fused heterocyclic system.

Pictet-Spengler_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene_amine 2-(Thiophen-2-yl)ethanamine Schiff_base Schiff Base Thiophene_amine->Schiff_base Condensation (-H₂O) Methoxybenzaldehyde 4-Methoxybenzaldehyde Methoxybenzaldehyde->Schiff_base Iminium_ion Iminium Ion (Electrophile) Schiff_base->Iminium_ion Acid Catalysis (H⁺) Final_Product 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Iminium_ion->Final_Product Intramolecular Electrophilic Substitution (Ring Closure)

Caption: Proposed Pictet-Spengler reaction pathway for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for the Pictet-Spengler reaction with analogous substrates[6].

  • Schiff Base Formation: To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add 4-methoxybenzaldehyde (1.0 eq). The mixture is stirred at room temperature, often with a dehydrating agent like anhydrous magnesium sulfate, until analysis (e.g., TLC or LC-MS) indicates complete formation of the intermediate Schiff base.

  • Cyclization: The reaction mixture is then treated with an acid catalyst. Trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate are commonly employed. The reaction is typically heated to facilitate the electrophilic aromatic substitution and subsequent ring closure. Reaction progress should be monitored by an appropriate analytical technique.

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Known Chemical Reactivity

The title compound serves as a versatile intermediate. The secondary amine within the pyridine ring is a key functional handle for further elaboration. For instance, it can readily react with isocyanates to form urea derivatives. This reactivity has been exploited in the synthesis of potential drug candidates.

Experimental Protocol: Synthesis of rac-N-(3,5-Dichlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

This protocol is adapted from a documented procedure where the title compound was used as a starting material.

  • A solution of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (8.15 mmol), 1,3-dichloro-5-isocyanatobenzene (8.15 mmol), and triethylamine (3.4 mL) in DMSO (30 mL) is prepared.

  • The reaction mixture is stirred overnight at 70 °C.

  • After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude solid is dissolved in ethyl acetate, dried over sodium sulfate, and the solvent is removed under reduced pressure.

  • The final product is purified by column chromatography on silica gel.

Biological and Pharmacological Context

While specific biological assay data for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not extensively reported in the public domain, the tetrahydrothienopyridine core is a well-established pharmacophore present in numerous biologically active compounds.

The Tetrahydrothienopyridine Scaffold in Drug Discovery

Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus have been investigated for a wide array of therapeutic applications. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Reported activities for this class of compounds include:

  • Antiplatelet Activity: Most notably, this scaffold is the core of the blockbuster antiplatelet drug Clopidogrel.

  • Antimicrobial and Antifungal Activity [7][8].

  • Anti-inflammatory Effects [7].

  • Antiviral and Antioxidant Properties [7].

  • Antitumor and Antidepressant Activity [7].

The diverse biological profile of this scaffold underscores the potential of novel derivatives, such as the title compound, as starting points for new drug discovery programs[9].

Bioactivity_of_Scaffold cluster_activities Reported Biological Activities Core 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Scaffold Antiplatelet Antiplatelet Core->Antiplatelet Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Antitumor Antitumor Core->Antitumor Antidepressant Antidepressant Core->Antidepressant

Caption: Diverse biological activities associated with the tetrahydrothienopyridine scaffold.

Future Research Directions

The lack of specific biological data for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine presents a clear opportunity for further investigation. Screening this compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal novel activities. Given its structural features, particular attention could be paid to neurological and cardiovascular targets. Its use as a synthetic intermediate demonstrates its utility in generating more complex molecules for high-throughput screening and lead optimization campaigns.

Conclusion

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a well-defined chemical entity with a straightforward, albeit not formally published, synthetic route via the Pictet-Spengler reaction. Its primary value in the current scientific landscape appears to be as a versatile building block for the synthesis of more complex molecules, leveraging the pharmacologically significant tetrahydrothienopyridine core. While direct biological activity data for this specific compound remains elusive, the rich therapeutic history of its parent scaffold suggests that it is a compound of interest for further biological evaluation and as a foundational element in future drug discovery efforts.

References

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(23), 4949-4962. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Pictet–Spengler reaction. (2023, December 1). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (n.d.). Europe PMC. Retrieved January 26, 2026, from [Link]

  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. (2019). Journal of Medicinal Chemistry, 62(22), 10293-10313. Available at: [Link]

  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. (n.d.). Amerigo Scientific. Retrieved January 26, 2026, from [Link]

  • Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012). Google Patents.
  • PICTET-SPENGLER REACTION FOR THE PREPARATION OF TETRAHYDROISOCHINOLINES AND RELATED HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.
  • (4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(4-Methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and significance of these properties in the context of drug discovery and development. The tetrahydrothieno[3,2-c]pyridine scaffold is a significant pharmacophore, and understanding the nuances of its derivatives is paramount for successful lead optimization.[1]

Molecular Identity and Structural Features

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a derivative of the tetrahydrothienopyridine class of compounds, which are recognized for their diverse biological activities.[1] The core structure consists of a fused thiophene and piperidine ring system, with a methoxyphenyl substituent at the 4-position.

Table 1: Core Molecular Identifiers

PropertyValueSource
Chemical Name 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridineN/A
CAS Number 213462-19-2
Molecular Formula C₁₄H₁₅NOS
Molecular Weight 245.35 g/mol
Physical Form Solid
Boiling Point 69-71 °C

Note: The reported boiling point appears unusually low for a solid compound and may require experimental verification.

The structural arrangement, particularly the presence of a basic nitrogen atom in the piperidine ring and the lipophilic methoxyphenyl and thiophene moieties, dictates the compound's physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Molecular_Structure mol

Caption: 2D Structure of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Lipophilicity: A Key Determinant of Drug-Like Properties

Table 2: Predicted Lipophilicity

ParameterPredicted ValueMethod
XLogP32.7Computational

A predicted XLogP3 value of 2.7 suggests that 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine possesses moderate lipophilicity, a characteristic often sought in orally bioavailable drug candidates.

Experimental Determination of logP: The Shake-Flask Method

The gold-standard "shake-flask" method provides a reliable experimental value for logP. The causality behind this choice rests on its direct measurement of partitioning, which remains the benchmark for validating computational models.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Dissolution: Accurately weigh and dissolve a sample of the title compound in the aqueous phase to a known concentration.

  • Partitioning: Combine equal volumes of the compound-containing aqueous phase and the saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous)

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & Buffer dissolve Dissolve Compound in Aqueous Phase prep_phases->dissolve mix Mix Phases dissolve->mix shake Equilibrate (Shake) mix->shake separate Separate Phases shake->separate analyze Analyze Concentration (HPLC/UV-Vis) separate->analyze calculate Calculate logP analyze->calculate

Caption: Experimental workflow for logP determination via the shake-flask method.

Ionization Constant (pKa): Impact on Solubility and Receptor Interaction

The pKa value, which describes the acidity or basicity of a compound, is another cornerstone of its physicochemical profile. For 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the tertiary amine in the piperidine ring is expected to be the primary basic center. While specific experimental pKa data is not available in the reviewed literature, its determination is crucial.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[2] Its selection is justified by its high precision and ability to handle a wide range of compounds.

Protocol:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the titration curve or by using derivative plots to identify the inflection point.

Aqueous Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a critical factor for drug absorption and distribution.[3][4] For orally administered drugs, poor solubility can lead to low bioavailability. Experimental determination of the aqueous solubility of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is therefore essential.

Experimental Determination of Aqueous Solubility: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is considered the definitive technique for solubility measurement due to its direct assessment of the saturated solution concentration.[3]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a physiologically relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV.

  • Result Expression: Express the solubility in units such as mg/mL or µM.

Solubility_Workflow start Add Excess Solid to Buffer equilibrate Equilibrate (Agitate) 24-48h start->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify end Report Solubility quantify->end

Sources

Foundational

The Biological Versatility of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has been s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has been shown to interact with a diverse range of biological targets. This guide provides an in-depth technical exploration of the biological activities associated with derivatives of this scaffold, with a particular focus on the influence of the 4-(4-methoxyphenyl) substitution. While extensive research has been conducted on the broader class of tetrahydrothieno[3,2-c]pyridines, this document synthesizes existing knowledge to project the therapeutic potential of this specific subclass for researchers, scientists, and drug development professionals.

The thieno[3,2-c]pyridine nucleus is a bioisostere of 1,2,3,4-tetrahydroisoquinoline (THIQ), a well-known pharmacophore. However, the replacement of a benzene ring with a thiophene ring can significantly alter the electronic and steric properties of the molecule, leading to novel pharmacological profiles[1]. This guide will delve into the known and potential anticancer, anti-inflammatory, and neuroprotective activities of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, providing insights into their mechanisms of action, experimental evaluation, and future prospects in drug discovery.

Anticancer Activity: Targeting the Hedgehog Signaling Pathway and Beyond

The dysregulation of cellular signaling pathways is a hallmark of cancer. Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have emerged as promising anticancer agents, primarily through their ability to modulate the Hedgehog (Hh) signaling pathway[2][3].

Mechanism of Action: Inhibition of Hedgehog Acyltransferase (HHAT)

The Hedgehog signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. A key enzyme in this pathway is Hedgehog acyltransferase (HHAT), which is responsible for the N-terminal palmitoylation of Hedgehog proteins, a critical step for their signaling activity[3][4]. Inhibition of HHAT presents a compelling strategy for anticancer therapy.

Recent studies have identified 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as potent inhibitors of HHAT[3][4]. The binding of these inhibitors to HHAT is thought to occur within the enzyme's active site, preventing the transfer of palmitate to the Hedgehog protein. The 4-aryl substituent plays a crucial role in the binding affinity, suggesting that the 4-methoxyphenyl group could confer favorable interactions within the binding pocket.

Hedgehog Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits HHAT HHAT Hh_Ligand Hedgehog Ligand HHAT->Hh_Ligand Palmitoylates (activates) GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes transcription Hh_Ligand->PTCH1 Binds and inactivates Derivative 4-(4-Methoxyphenyl)- tetrahydrothieno[3,2-c]pyridine Derivative Derivative->HHAT Inhibits

Caption: Inhibition of HHAT by 4-(4-methoxyphenyl)-tetrahydrothieno[3,2-c]pyridine derivatives.

Potential as Smoothened (SMO) Antagonists

In addition to HHAT, the Smoothened (SMO) receptor, another key component of the Hedgehog pathway, is a well-established drug target[2]. While direct evidence for the 4-(4-methoxyphenyl) derivatives is pending, the structural similarity of the tetrahydrothieno[3,2-c]pyridine scaffold to known SMO antagonists suggests this as a plausible mechanism of action[2].

Experimental Protocols

This real-time, high-throughput assay measures the enzymatic activity of HHAT.

Principle: The assay detects the transfer of a fluorescently labeled fatty acyl group from a donor substrate to a peptide substrate, resulting in a change in fluorescence polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 167 mM MES, pH 6.5, 0.083% (w/v) octyl glucoside, 1 mM DTT)[5].

    • Reconstitute purified HHAT enzyme to the desired concentration in reaction buffer.

    • Prepare a fluorescently labeled fatty acyl-CoA donor substrate and a peptide recipient substrate.

    • Prepare serial dilutions of the 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine test compounds.

  • Assay Execution:

    • In a microplate, add the HHAT enzyme, peptide substrate, and test compound or vehicle control.

    • Initiate the reaction by adding the fluorescently labeled fatty acyl-CoA substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization at regular intervals using a plate reader.

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the reaction rate against the compound concentration.

This assay assesses the ability of a compound to inhibit the Hh pathway in a cellular context.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. Inhibition of the Hh pathway leads to a decrease in reporter gene expression.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., NIH/3T3 cells) stably transfected with a Gli-responsive reporter construct.

  • Compound Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds in the presence of a Hedgehog pathway agonist (e.g., SAG).

  • Reporter Gene Assay:

    • After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to cell viability (e.g., using a parallel MTT assay).

    • Calculate the IC50 value for the inhibition of Hedgehog signaling.

Quantitative Data Summary (Hypothetical)
DerivativeTargetIC50 (µM)Cell Line
Compound AHHAT0.5-
Compound AHh Pathway1.2NIH/3T3
Compound BHHAT1.8-
Compound BHh Pathway5.4NIH/3T3

Neuroprotective Effects: A Potential New Frontier

Emerging evidence suggests that thienopyridine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases[6][7]. The mechanism of action is likely multifactorial, involving antioxidant and anti-inflammatory pathways.

Mechanism of Action: Attenuation of Oxidative Stress and Inflammation

Oxidative stress and neuroinflammation are key contributors to neuronal cell death in various neurodegenerative disorders. The 4-methoxyphenyl group is known to possess antioxidant properties, and its incorporation into the tetrahydrothieno[3,2-c]pyridine scaffold may enhance its ability to scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage. Furthermore, these derivatives may modulate inflammatory signaling pathways in the brain, reducing the production of pro-inflammatory cytokines.

Neuroprotective Mechanisms Oxidative_Stress Oxidative Stress (e.g., ROS) Neuronal_Cell_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Cell_Death Neuroinflammation Neuroinflammation (e.g., Cytokines) Neuroinflammation->Neuronal_Cell_Death Derivative 4-(4-Methoxyphenyl)- tetrahydrothieno[3,2-c]pyridine Derivative Derivative->Oxidative_Stress Inhibits Derivative->Neuroinflammation Inhibits Neuroprotection Neuroprotection Derivative->Neuroprotection Promotes

Caption: Potential neuroprotective mechanisms of the derivatives.

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.

    • Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model).

    • Co-treat the cells with the neurotoxin and various concentrations of the test compounds.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 value for the neuroprotective effect.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The tetrahydrothieno[3,2-c]pyridine scaffold has also been investigated for its anti-inflammatory potential[8][9]. The presence of the methoxyphenyl group, which has been associated with anti-inflammatory effects in other molecular contexts, further supports the exploration of these derivatives as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages (e.g., RAW 264.7 cells) are stimulated with LPS to produce NO. The concentration of nitrite, a stable breakdown product of NO, in the culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 macrophages in a multi-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the IC50 value for the inhibition of NO production.

Conclusion and Future Directions

The 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. The existing body of research on the broader class of tetrahydrothieno[3,2-c]pyridines provides a strong rationale for exploring these specific derivatives as potent anticancer, neuroprotective, and anti-inflammatory agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize their potency and selectivity for specific biological targets. Furthermore, in vivo studies in relevant animal models will be necessary to validate their therapeutic efficacy and assess their pharmacokinetic and safety profiles. The insights gained from such investigations will be instrumental in advancing these promising compounds towards clinical development.

References

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. Available at: [Link]

  • Structure, mechanism, and inhibition of Hedgehog acyltransferase. Available at: [Link]

  • Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Available at: [Link]

  • In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects. Available at: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Available at: [Link]

  • Thienopyridines and other ADP-receptor antagonists. Available at: [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]

  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Available at: [Link]

  • In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects. Available at: [Link]

  • Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]

  • Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available at: [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]

  • (PDF) Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. Available at: [Link]

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  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available at: [Link]

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  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]

  • (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Available at: [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available at: [Link]

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Exploratory

"4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a PNMT inhibitor"

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Executive Summary Phenylethanolamine N-methyltransferase (PNMT) is t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor

Executive Summary

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[1][2] This function positions PNMT as a critical control point in adrenergic and noradrenergic signaling, with implications in a host of physiological and pathological processes, including cardiovascular homeostasis, stress responses, and neurodegenerative diseases like Alzheimer's.[3][4] Consequently, the development of potent and selective PNMT inhibitors is a key strategy for both elucidating the function of central epinephrine pathways and developing novel therapeutics.

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a representative member of the tetrahydrothieno[3,2-c]pyridine (THTP) class of PNMT inhibitors. The THTP scaffold was conceived as a bioisosteric replacement for the well-established but often non-selective 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus.[1] We will delve into the scientific rationale behind this molecular design, detailing the synthesis, mechanism of action, and comprehensive bio-evaluation of the title compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation in the context of PNMT inhibitor development.

Introduction: Phenylethanolamine N-Methyltransferase (PNMT) as a Therapeutic Target

The Catecholamine Biosynthetic Pathway

The catecholamines—dopamine, norepinephrine, and epinephrine—are fundamental neurotransmitters and hormones synthesized from the amino acid L-tyrosine. PNMT (EC 2.1.1.28) catalyzes the final, pivotal step: the S-adenosyl-L-methionine (SAM)-dependent N-methylation of norepinephrine to form epinephrine.[2] This conversion effectively dictates the balance between the adrenergic and noradrenergic systems.

Catecholamine_Pathway Figure 1: The Catecholamine Biosynthetic Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA  TH Dopamine Dopamine LDOPA->Dopamine  AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine  DBH Epinephrine Epinephrine Norepinephrine->Epinephrine  PNMT TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT_node PNMT SAH SAH PNMT_node->SAH SAM SAM SAM->PNMT_node

Caption: The enzymatic cascade for catecholamine synthesis, highlighting the terminal step catalyzed by PNMT.

PNMT: Structure, Mechanism, and Physiological Role

Human PNMT is a 30 kDa protein that functions as a monomer.[4] The enzyme brings its two substrates, norepinephrine and the methyl-donor SAM, into close proximity within its active site.[4] The reaction proceeds via a dissociative SN2 mechanism, where the primary amine of norepinephrine performs a nucleophilic attack on the reactive methyl group of SAM, with the transfer of this methyl group being the rate-limiting step.[3]

PNMT is most prominently expressed in the adrenal medulla, where it generates epinephrine for release into the bloodstream as part of the "fight-or-flight" response.[4] However, it is also found in specific neuronal populations within the central nervous system (CNS), including the brainstem and hypothalamus, as well as in the heart and retina.[3] Central epinephrine pathways have been implicated in cardiovascular regulation, learning, memory, and the sleep-wake cycle.[3]

Rationale for PNMT Inhibition: Therapeutic Opportunities

The strategic inhibition of PNMT offers a powerful approach to modulate adrenergic signaling. By decreasing epinephrine production, inhibitors can shift the systemic and neuronal balance towards norepinephrine. This has potential therapeutic applications in:

  • Cardiovascular Disease: Reducing epinephrine, a potent vasoconstrictor and cardiac stimulant, may be beneficial in conditions like hypertension.[3]

  • Stress and Anxiety Disorders: Epinephrine is a key mediator of the physiological stress response. PNMT inhibitors are being explored for conditions like post-traumatic stress disorder (PTSD).[5]

  • Alzheimer's Disease: PNMT activity is reportedly decreased in the brains of Alzheimer's patients, and this decrease correlates with dementia severity, suggesting a complex role for epinephrine in neurodegeneration that warrants further investigation with selective chemical probes.[6]

The Evolution of PNMT Inhibitors: From THIQs to THTPs

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: Successes and Limitations

A significant breakthrough in PNMT inhibitor design was the development of compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus.[3] This rigid scaffold constrains the flexible aminoethyl side chain of phenylethylamine-type substrates, leading to enhanced inhibitory potency.[1] Potent THIQ inhibitors like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) exhibit nanomolar affinity for PNMT.[3]

However, the THIQ class suffers from two major drawbacks:

  • Lack of Selectivity: Many potent THIQ inhibitors also show high affinity for α2-adrenoceptors, confounding the interpretation of in vivo results.[1][3]

  • Poor CNS Penetration: Highly polar substituents added to improve selectivity, such as the sulfonamide in SK&F 29661, often limit the ability of the molecule to cross the blood-brain barrier (BBB).[3]

Bioisosteric Replacement Strategy: The Emergence of the THTP Core

To address the limitations of the THIQ scaffold, a bioisosteric replacement strategy was devised. The rationale stemmed from the observation that 3-thienylmethylamine is a more potent and selective PNMT inhibitor than its phenyl isostere, benzylamine.[1] This suggested that replacing the benzene ring of the THIQ system with a thiophene ring could be advantageous.

This led to the design of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) ring system. The prediction was that constraining the more active 3-thienylmethylamine side chain into the THTP framework would yield inhibitors with superior potency and selectivity compared to their THIQ counterparts.[1] While subsequent studies revealed that THTP-based inhibitors were generally less potent than the corresponding THIQs due to the electronic properties of the thiophene ring, the fundamental isosterism was validated, providing a new and viable scaffold for inhibitor design.[1]

Focus Molecule: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Chemical Properties and Structural Analysis

This molecule incorporates the THTP core with a 4-methoxyphenyl substituent at the 4-position. The methoxy group is an important modulator of electronic properties and can form key hydrogen bond interactions within the enzyme's active site.

PropertyValueSource
CAS Number 213462-19-2
Molecular Formula C₁₄H₁₅NOS-
Molecular Weight 245.35 g/mol
Physical Form Solid
Boiling Point 69-71 °C
Synthesis and Characterization

3.2.1. Rationale for Synthetic Route Selection The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including THTPs.[1][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization. This approach is advantageous due to the commercial availability of starting materials and its tolerance for a variety of functional groups on the aldehyde component.

3.2.2. Detailed Step-by-Step Protocol: Pictet-Spengler Synthesis This protocol is a representative methodology based on established procedures.[7]

  • Step 1: Imine Formation. To a solution of 2-(thiophen-3-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as methanol or toluene, add 4-methoxybenzaldehyde (1.05 eq). Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. To the solution containing the crude imine, add a mixture of acetic acid and hydrochloric acid (e.g., 10:1 v/v).[7] Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. The acid catalyzes the intramolecular electrophilic attack of the thiophene ring onto the iminium carbon, forming the THTP ring system.

  • Step 3: Work-up and Purification. After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Final Purification. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

3.2.3. Characterization Workflow A self-validating system for product confirmation is essential. The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.

QC_Workflow Figure 2: Quality Control Workflow for Compound Validation start Purified Compound tlc TLC Analysis (Purity Check) start->tlc nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms pass Compound Validated (>95% Purity) tlc->pass nmr->pass hrms HRMS (Elemental Composition) ms->hrms hrms->pass

Caption: A logical workflow for the analytical validation of the synthesized inhibitor.

Experimental Evaluation: A Multi-faceted Approach

In Vitro Enzyme Kinetics

4.1.1. Causality of Assay Choice: The Coupled Spectrophotometric Assay Directly measuring PNMT activity can be cumbersome. A continuous, coupled-enzyme assay provides a high-throughput and reliable method for determining inhibition kinetics.[3] This assay links the production of S-adenosyl-L-homocysteine (SAH), a product of the PNMT reaction, to a measurable spectrophotometric signal. The enzyme TM0936, a deaminase, converts SAH to its inosyl derivative (SIH). Since SAH and SIH have different UV absorbance spectra, the reaction can be monitored continuously by the decrease in absorbance at 263 nm.[3] This method avoids issues of product inhibition by consuming SAH as it is formed.[3]

4.1.2. Step-by-Step Protocol

  • Assay Preparation: All experiments are performed in a 96-well UV-transparent plate format. The assay buffer consists of a phosphate buffer (e.g., 100 mM, pH 7.5).

  • Reagent Addition: To each well, add the following: recombinant human PNMT (hPNMT), norepinephrine (substrate), excess TM0936 deaminase, and varying concentrations of the inhibitor, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, dissolved in DMSO (ensure final DMSO concentration is <1%).

  • Initiation and Measurement: Equilibrate the plate at 30 °C. Initiate the reaction by adding a saturating concentration of S-adenosyl-L-methionine (SAM).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 263 nm over time using a plate reader. The initial reaction velocity is calculated from the linear portion of the curve.

4.1.3. Data Analysis and Interpretation The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, the Ki value should be determined using the Morrison equation to account for enzyme concentration.[3]

Cellular Efficacy and Permeability

4.2.1. The Need for a Cell-Based Model: Overcoming Historical Hurdles A potent in vitro inhibitor is not guaranteed to be effective in a biological system. Cell permeability and intracellular target engagement are critical hurdles.[5] Many early PNMT inhibitors failed due to poor membrane permeability.[5] A robust cell-based assay is therefore essential to validate lead compounds. A model using HEK293T cells transiently transfected to express hPNMT provides a reliable system to measure intracellular PNMT inhibition.[5]

4.2.2. Protocol: PNMT Inhibition in HEK293T Cells via ELISA

  • Cell Culture and Transfection: Culture HEK293T cells under standard conditions. Transfect the cells with a plasmid encoding for human PNMT.

  • Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of the test inhibitor. Also, add the substrate norepinephrine to the medium. Incubate for a defined period (e.g., 24 hours).

  • Epinephrine Quantification: Collect the cell culture supernatant. Quantify the amount of epinephrine produced and secreted into the medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5]

  • Data Analysis: Construct a dose-response curve and calculate the cellular IC50 value. This value reflects not only the inhibitor's potency but also its ability to enter the cell and engage the target.

Selectivity Profiling

4.3.1. Rationale: The Criticality of Off-Target Assessment As established with the THIQ scaffold, affinity for the α2-adrenoceptor is a primary off-target liability for PNMT inhibitors.[1] Assessing selectivity is a mandatory step to ensure that any observed physiological effects are due to PNMT inhibition and not receptor modulation.

4.3.2. Protocol: Radioligand Binding Assay (Conceptual)

  • Preparation: Use cell membranes prepared from a cell line expressing the human α2A-adrenoceptor.

  • Assay: Incubate the membranes with a specific radioligand (e.g., [³H]RX821002) in the presence of increasing concentrations of the THTP inhibitor.

  • Measurement: After incubation, separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Analysis: Determine the IC50 of the inhibitor for displacing the radioligand. A high IC50 value relative to the PNMT IC50 indicates good selectivity. A selectivity ratio (α2-AR IC50 / PNMT IC50) greater than 100 is generally considered favorable.

Structure-Activity Relationship (SAR) Insights

The Role of the Thieno[3,2-c]pyridine Core

The THTP core acts as a rigid scaffold that orients the key pharmacophoric elements for interaction with the PNMT active site. However, compared to the THIQ nucleus, the electron-rich nature of the thiophene ring appears to be suboptimal for potency, leading to a general decrease in inhibitory activity for THTP compounds versus their direct THIQ analogues.[1]

Impact of the 4-(4-Methoxyphenyl) Substituent

The substituent at the 4-position of the THTP ring explores a lipophilic channel between the norepinephrine and SAM binding sites.[1] The 4-methoxyphenyl group provides several key features:

  • Van der Waals Interactions: The phenyl ring can engage in favorable hydrophobic interactions within this pocket.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially interacting with polar residues in the active site.

  • Electronic Effects: The electron-donating nature of the methoxy group influences the overall electronic character of the molecule, which can affect binding affinity.

Logical Framework for Future Optimization

Based on the known SAR of related PNMT inhibitors, a logical path for optimizing the 4-(4-Methoxyphenyl)-THTP scaffold can be proposed.

SAR_Optimization Figure 3: Framework for Lead Optimization cluster_0 Modification Sites cluster_1 Desired Outcomes Core 4-(4-Methoxyphenyl)-THTP Scaffold R1 Phenyl Ring Substituents (Position R1) Core->R1 R2 Thiophene Ring Substituents (Position R2) Core->R2 R3 Piperidine Ring Substituents (Position R3) Core->R3 Potency Increase PNMT Potency (↓ Ki) R1->Potency Explore EWGs/EDGs PK Improve PK Properties (e.g., BBB Penetration) R1->PK Modulate logP R2->Potency Add small lipophilic groups Selectivity Increase Selectivity vs. α2-AR R3->Selectivity Introduce polarity

Caption: Strategic sites for chemical modification on the lead scaffold to enhance key drug-like properties.

Conclusion and Future Directions

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine represents a well-characterized example of a PNMT inhibitor from the THTP class. This scaffold, while generally less potent than its THIQ antecedents, offers a distinct and viable platform for inhibitor development, free from some of the intellectual property constraints of older series. The comprehensive evaluation workflow detailed herein—spanning synthesis, in vitro kinetics, cellular assays, and selectivity profiling—provides a robust template for the rigorous assessment of novel PNMT inhibitors.

Future work should focus on systematic SAR exploration, guided by molecular modeling based on available PNMT crystal structures.[1] By modifying substituents on both the thiophene and phenyl rings, it may be possible to improve potency while simultaneously enhancing selectivity and pharmacokinetic properties, ultimately leading to the development of superior chemical probes and potential therapeutic agents targeting the epinephrine biosynthetic pathway.

References

  • Mahmoodi, N., Harijan, R. K., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 14222–14233. [Link]

  • Moreland, K. T., Geyer, J. C., & Grunewald, G. L. (2005). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 48(13), 4440–4451. [Link]

  • Taylor, S. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Advanced Photon Source, Argonne National Laboratory. [Link]

  • Mahmoodi, N., Harijan, R. K., & Schramm, V. L. (2022). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 17(4), 811–820. [Link]

  • Wikipedia contributors. (2023). Phenylethanolamine N-methyltransferase. Wikipedia, The Free Encyclopedia. [Link]

  • Pendleton, R. G., Gessner, G., & Weiner, G. (1981). Studies with a PNMT inhibitor. Naunyn-Schmiedeberg's Archives of Pharmacology, 316(1), 1–5. [Link]

  • Bertrand, H., & Borchardt, R. T. (1979). Inhibition by lead of phenylethanolamine-N-methyltransferase. Toxicology and Applied Pharmacology, 47(2), 279–288. [Link]

  • Gao, J., & Major, D. T. (2008). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 112(4), 1245–1253. [Link]

  • DeMarinis, R. M., Hieble, J. P., & Matthews, W. D. (1983). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 26(9), 1213–1217. [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
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  • Trushkov, I. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 663–671. [Link]

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Foundational

Unveiling the Therapeutic Potential of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide to Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a cornerstone in medicinal chemistry, giving rise to blockbuster dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a cornerstone in medicinal chemistry, giving rise to blockbuster drugs and a plethora of derivatives with diverse biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific analog, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. By dissecting the known pharmacology of the thienopyridine class and considering the electronic and structural contributions of the 4-methoxyphenyl substituent, we delineate a rational, multi-pronged strategy for identifying and validating its therapeutic targets. This document is intended to serve as a comprehensive resource for researchers embarking on the preclinical evaluation of this promising compound, offering both foundational knowledge and actionable experimental workflows.

Introduction: The Thienopyridine Scaffold and the Promise of a Novel Derivative

The thienopyridine class of compounds has a rich history in pharmacotherapy, most notably for its profound impact on cardiovascular medicine. These heterocyclic molecules are recognized for their ability to modulate critical physiological pathways, leading to a broad spectrum of biological effects. Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core have been investigated for a multitude of therapeutic applications, including antiplatelet, antimicrobial, antileishmanial, anti-inflammatory, and anticancer activities.[1][2] The subject of this guide, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, introduces a 4-methoxyphenyl group to the THTP backbone. This addition is not merely a structural variation but a strategic modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group is known to affect drug binding, physicochemical characteristics, and metabolic behavior, making it a valuable functional group in drug design.[3][4] This guide will systematically explore the most probable therapeutic targets for this molecule, beginning with the well-established and progressing to novel, yet plausible, avenues of investigation.

Established Avenue of Investigation: The P2Y12 Receptor and Antiplatelet Activity

The most prominent and clinically validated target for thienopyridines is the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet activation and aggregation.[1][5][6] Inhibition of this receptor is a cornerstone of antiplatelet therapy for the prevention of thrombotic events.[5]

Mechanistic Rationale

Thienopyridines like clopidogrel are prodrugs that are metabolized in the liver to an active metabolite.[1] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding and initiating the signaling cascade that leads to platelet aggregation.[1][6] Given the structural similarity of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to known P2Y12 inhibitors, it is highly probable that this compound will exhibit antiplatelet activity through a similar mechanism.

Experimental Workflow for P2Y12 Target Validation

A tiered approach is recommended to confirm P2Y12 as a target and to quantify the compound's antiplatelet efficacy.

Tier 1: In Vitro Platelet Aggregation Assays

  • Objective: To assess the direct inhibitory effect of the compound on platelet aggregation.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from fresh human or animal blood.

    • Incubate PRP with varying concentrations of the test compound.

    • Induce platelet aggregation using ADP.

    • Measure the change in light transmittance using an aggregometer to quantify the extent of aggregation.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits platelet aggregation by 50%.

Tier 2: P2Y12 Receptor Binding Assays

  • Objective: To confirm direct binding of the compound to the P2Y12 receptor.

  • Methodology:

    • Utilize cell membranes from a stable cell line expressing the human recombinant P2Y12 receptor.

    • Perform a competitive binding assay using a radiolabeled P2Y12 antagonist (e.g., [3H]-prasugrel) and increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Tier 3: In Vivo Models of Thrombosis

  • Objective: To evaluate the antithrombotic efficacy of the compound in a living organism.

  • Methodology:

    • Employ an established animal model of thrombosis, such as the ferric chloride-induced carotid artery thrombosis model in mice or rats.

    • Administer the test compound to the animals at various doses.

    • Induce thrombus formation and measure the time to vessel occlusion or the size of the resulting thrombus.

    • Assess bleeding time as a measure of the compound's potential side effects.

Experimental Tier Key Parameter Measured Expected Outcome for a P2Y12 Inhibitor
In Vitro AggregationIC50Dose-dependent inhibition of ADP-induced platelet aggregation
Receptor BindingKiCompetitive displacement of a known P2Y12 ligand
In Vivo ThrombosisTime to Occlusion, Thrombus WeightSignificant delay or prevention of thrombus formation

Neuromodulatory Potential: Targeting Phenylethanolamine N-Methyltransferase (PNMT) and α2-Adrenoceptors

Beyond its antiplatelet effects, the THTP scaffold has been shown to interact with targets in the central nervous system. Specifically, derivatives of THTP have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and for their affinity to the α2-adrenoceptor.[7]

Mechanistic Rationale

Phenylethanolamine N-Methyltransferase (PNMT): PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and in certain neurons in the brain.[8] Inhibition of PNMT can modulate catecholamine levels and has been proposed as a therapeutic strategy for conditions such as hypertension and anxiety disorders. Some PNMT inhibitors have shown promise in preclinical studies for Alzheimer's disease.[8][9][10]

α2-Adrenoceptors: These are GPCRs that are widely distributed in the central and peripheral nervous systems.[11] They are involved in the regulation of neurotransmitter release, blood pressure, and sedation.[12][13] While some THTP derivatives show affinity for α2-adrenoceptors, it is often considered an off-target effect that can lead to side effects.[8] However, selective modulation of α2-adrenoceptor subtypes could also present therapeutic opportunities.

Experimental Workflow for Neuromodulatory Target Validation

Tier 1: In Vitro Enzyme Inhibition and Receptor Binding Assays

  • Objective: To determine the inhibitory potency against PNMT and the binding affinity for α2-adrenoceptors.

  • Methodology (PNMT):

    • Use recombinant human PNMT.

    • Perform a radiometric assay using [3H]-S-adenosylmethionine as the methyl donor and norepinephrine as the substrate.

    • Measure the formation of [3H]-epinephrine in the presence of varying concentrations of the test compound to determine the IC50.

  • Methodology (α2-Adrenoceptor):

    • Use cell membranes from cell lines expressing specific α2-adrenoceptor subtypes (α2A, α2B, α2C).

    • Conduct competitive radioligand binding assays using a selective antagonist (e.g., [3H]-yohimbine) to determine the Ki of the test compound for each subtype.

Tier 2: Cell-Based Functional Assays

  • Objective: To assess the functional consequences of target engagement in a cellular context.

  • Methodology (PNMT):

    • Utilize a cell line (e.g., HEK293) engineered to express hPNMT.

    • Treat the cells with the test compound and measure the intracellular levels of epinephrine.

  • Methodology (α2-Adrenoceptor):

    • Use a cell line expressing the α2-adrenoceptor.

    • Measure the inhibition of adenylyl cyclase activity (e.g., through cAMP measurement) in response to an agonist in the presence of the test compound (for antagonists) or directly (for agonists).[14]

Tier 3: In Vivo Animal Models for Neurological and Cardiovascular Effects

  • Objective: To evaluate the physiological effects of the compound related to PNMT inhibition and α2-adrenoceptor modulation.

  • Methodology:

    • Hypertension Models: Use spontaneously hypertensive rats (SHR) to assess the effect of the compound on blood pressure.

    • Neurodegenerative Disease Models: Employ transgenic mouse models of Alzheimer's or Parkinson's disease to investigate potential neuroprotective effects.[15][16][17][18][19]

    • Behavioral Models: Utilize models of anxiety (e.g., elevated plus maze) and depression (e.g., forced swim test) to assess psychoactive properties.

Target In Vitro Assay Cell-Based Assay In Vivo Model
PNMTRadiometric Enzyme Inhibition (IC50)Epinephrine Production MeasurementSpontaneously Hypertensive Rat (Blood Pressure)
α2-AdrenoceptorRadioligand Binding (Ki)cAMP MeasurementModels of Sedation and Analgesia

Emerging Frontiers: Anticancer and Anti-inflammatory Applications

Recent research has expanded the therapeutic horizons of thienopyridine derivatives to include oncology and immunology.

Mechanistic Rationale

Anticancer Activity: Thienopyridines have demonstrated anticancer activity in various cancer cell lines, including ovarian, breast, and hepatocellular carcinoma.[20] The proposed mechanisms include the suppression of platelet-induced tumor cell proliferation and metastasis, as well as the inhibition of angiogenesis.[20] The presence of a methoxyphenyl group in other classes of compounds has been associated with enhanced anticancer effects.[21][22]

Anti-inflammatory Activity: Several thienopyridine derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Experimental Workflow for Anticancer and Anti-inflammatory Target Validation

Tier 1: In Vitro Screening

  • Objective: To assess the cytotoxic and anti-inflammatory effects of the compound.

  • Methodology (Anticancer):

    • Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel).

    • Determine the GI50 (concentration for 50% growth inhibition) using assays like the MTT or SRB assay.

  • Methodology (Anti-inflammatory):

    • Use a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

    • Measure the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

Tier 2: Mechanistic Cell-Based Assays

  • Objective: To elucidate the underlying mechanisms of action.

  • Methodology (Anticancer):

    • Conduct cell cycle analysis (flow cytometry) to determine if the compound induces cell cycle arrest.

    • Perform apoptosis assays (e.g., Annexin V/PI staining) to assess for programmed cell death.

    • Investigate effects on cell migration and invasion using wound healing and transwell assays.

  • Methodology (Anti-inflammatory):

    • Use western blotting or ELISA to measure the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPKs).

Tier 3: In Vivo Preclinical Models

  • Objective: To evaluate the in vivo efficacy of the compound.

  • Methodology (Anticancer):

    • Utilize xenograft or patient-derived xenograft (PDX) models of cancer in immunodeficient mice.[23][24][25][26][27]

    • Administer the compound and monitor tumor growth over time.

  • Methodology (Anti-inflammatory):

    • Employ animal models of acute or chronic inflammation, such as the carrageenan-induced paw edema model or a collagen-induced arthritis model.

    • Measure inflammatory parameters like paw volume, cytokine levels, and histological changes.

Therapeutic Area In Vitro Screening Mechanistic Assay In Vivo Model
AnticancerCancer Cell Line Panel (GI50)Apoptosis, Cell Cycle AnalysisXenograft/PDX Tumor Models
Anti-inflammatoryLPS-stimulated Macrophages (NO, Cytokines)NF-κB, MAPK Pathway AnalysisCarrageenan-induced Paw Edema

Visualizing the Pathways and Workflows

To provide a clearer understanding of the proposed investigations, the following diagrams illustrate a key signaling pathway and the overarching experimental workflow.

G cluster_0 P2Y12 Receptor Signaling in Platelets ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP VASP VASP-P ↓ cAMP->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Thienopyridine 4-(4-Methoxyphenyl)- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Thienopyridine->P2Y12 inhibits

Figure 1: Simplified signaling pathway of the P2Y12 receptor and the proposed inhibitory action of the test compound.

G cluster_1 Target Identification and Validation Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: In Vitro Screening (Binding/Enzyme Assays, Cell Viability) Start->Tier1 Decision1 Hit? Tier1->Decision1 Tier2 Tier 2: Cell-Based Functional & Mechanistic Assays Decision2 Active? Tier2->Decision2 Tier3 Tier 3: In Vivo Efficacy & Safety Models Decision3 Efficacious? Tier3->Decision3 Go Lead Optimization NoGo Reprioritize/Redesign Decision1->Tier2 Yes Decision1->NoGo No Decision2->Tier3 Yes Decision2->NoGo No Decision3->Go Yes Decision3->NoGo No

Figure 2: A generalized, decision-gated workflow for the preclinical evaluation of the test compound.

Conclusion and Future Directions

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine stands as a molecule of significant therapeutic promise, built upon a scaffold of proven clinical relevance. This guide has outlined a systematic and evidence-based approach to unraveling its pharmacological profile. The primary and most probable target remains the P2Y12 receptor, and a thorough investigation into its antiplatelet effects is paramount. Concurrently, exploration of its potential neuromodulatory activities through interactions with PNMT and α2-adrenoceptors, as well as its emerging potential in oncology and inflammation, could unveil novel therapeutic applications. The successful execution of the described experimental workflows will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile thienopyridine class. The path from a promising molecule to a clinically valuable therapeutic is arduous, but a rational and rigorous preclinical evaluation, as detailed herein, is the essential first step on that journey.

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Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Introduction: Unveiling a Privileged Scaffold in CNS Drug Discovery The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus represents a compelling and privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in CNS Drug Discovery

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus represents a compelling and privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combining a thiophene and a tetrahydropyridine ring, has proven to be a versatile template for the design of novel therapeutic agents targeting the central nervous system (CNS). Derivatives of this core have been explored for a multitude of biological activities, demonstrating the rich pharmacological potential embedded within this chemical architecture. The inherent structural features of the tetrahydrothienopyridine system allow for precise spatial orientation of substituents, making it an ideal framework for achieving high affinity and selectivity for various CNS receptors.

This guide focuses on a specific, yet under-characterized derivative: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . The introduction of a 4-methoxyphenyl group at the 4-position of the tetrahydrothienopyridine core is a strategic design element. The 4-arylpiperidine and 4-aryltetrahydropyridine motifs are well-established pharmacophores known to interact with key neurotransmitter receptors, including serotonin and dopamine receptors.[1][2] The methoxy substitution on the phenyl ring can further modulate the electronic and steric properties of the molecule, potentially fine-tuning its binding affinity and functional activity at these receptors.

Given the absence of a detailed public pharmacological profile for this specific compound, this technical guide will serve a dual purpose. Firstly, it will present a cogent, evidence-based hypothesis for the likely pharmacological profile of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, drawing upon the known structure-activity relationships (SAR) of its close structural analogs. Secondly, and more critically, it will provide a comprehensive, field-proven experimental roadmap for the complete elucidation of its pharmacological character. This will encompass detailed, step-by-step methodologies for its synthesis, in vitro receptor profiling, functional activity assessment, and preliminary ADME-Tox evaluation, designed to be a self-validating system for researchers, scientists, and drug development professionals.

Hypothesized Pharmacological Profile: A Focus on Serotonergic and Dopaminergic Systems

Based on the structural amalgamation of the thieno[3,2-c]pyridine core and the 4-arylpiperidine-like moiety, it is hypothesized that 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine will exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors. The antipsychotic potential of related thieno[3,2-c]pyridine and furo[3,2-c]pyridine derivatives has been linked to their potent interaction with serotonin 5-HT1 and 5-HT2 receptors, with weaker affinity for dopamine D2 receptors.[3]

The 4-arylpiperidine and 4-aryl-1,2,3,6-tetrahydropyridine classes of compounds have been extensively studied as ligands for the 5-HT2C receptor, a key target for appetite suppressants and other CNS disorders.[2] Furthermore, the broader family of tetrahydropyridine derivatives has been shown to interact with dopamine receptors.[1] The 4-methoxyphenyl substituent is of particular interest as it is a common feature in many CNS-active drugs and can influence binding to both serotonin and dopamine receptors.

Therefore, the primary hypothesis is that 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a potential modulator of serotonin and dopamine receptors, with a profile that could be amenable to the treatment of various CNS disorders, such as psychosis, depression, or anxiety. The following experimental plan is designed to rigorously test this hypothesis.

A Comprehensive Experimental Workflow for Pharmacological Characterization

The elucidation of the pharmacological profile of a novel chemical entity requires a systematic and multi-faceted approach. The following workflow is designed to provide a thorough characterization of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, from initial synthesis to in vitro pharmacological and biopharmaceutical profiling.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_adme In Vitro ADME/Tox synthesis Synthesis of Target Compound characterization Structural Verification (NMR, MS, Purity) synthesis->characterization binding Primary Receptor Screening (Broad Panel - e.g., 44 CNS targets) characterization->binding affinity Affinity Determination (Ki) for Primary Hits (e.g., 5-HT & D Receptors) binding->affinity functional Functional Assays (e.g., cAMP) (Agonist/Antagonist/Inverse Agonist) affinity->functional solubility Kinetic & Thermodynamic Solubility functional->solubility permeability PAMPA / Caco-2 Permeability solubility->permeability metabolism Microsomal Stability (Human, Rat) permeability->metabolism cyp CYP450 Inhibition metabolism->cyp toxicity Cytotoxicity (e.g., HepG2) cyp->toxicity

Figure 1: Comprehensive workflow for the pharmacological characterization of a novel compound.
Part 1: Synthesis and Structural Verification

The foundational step in any pharmacological investigation is the robust synthesis and unequivocal structural confirmation of the target compound.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

A plausible synthetic route would involve a Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4]

  • Preparation of the Imine Intermediate:

    • To a solution of 2-(thiophen-2-yl)ethanamine in a suitable solvent (e.g., dichloromethane), add 4-methoxybenzaldehyde.

    • The reaction mixture is stirred at room temperature, and the formation of the corresponding imine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

  • Pictet-Spengler Cyclization:

    • The crude imine is dissolved in an appropriate solvent (e.g., acetonitrile or dichloromethane).

    • A suitable acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) is added to the solution.

    • The reaction is stirred, typically at room temperature or with gentle heating, until the cyclization is complete, as monitored by TLC or LC-MS.

    • The reaction mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

    • The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification and Characterization:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The pure fractions are combined and concentrated to yield 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

    • The structure of the final compound must be rigorously confirmed by:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the connectivity and chemical environment of all atoms.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

      • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the compound, which should be >95% for use in biological assays.

Part 2: In Vitro Pharmacological Profiling

The cornerstone of understanding a compound's mechanism of action is its interaction with a panel of relevant biological targets.

A. Primary Broad-Panel Screening

To obtain an initial, unbiased view of the compound's biological targets, a broad-panel radioligand binding screen is indispensable. This provides a "fingerprint" of the compound's activity across a diverse range of CNS receptors.

Experimental Protocol: Radioligand Binding Assay (Broad Panel)

  • Target Selection: A comprehensive panel of at least 44 CNS targets, including a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters is recommended. This should encompass all subtypes of dopamine, serotonin, adrenergic, muscarinic, and opioid receptors.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and the test compound (typically at a single high concentration, e.g., 10 µM).

    • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) at the screening concentration flags a "hit" for further investigation.

B. Secondary Affinity Determination (Ki)

For any "hits" identified in the primary screen, the next step is to determine the compound's binding affinity (Ki) for that specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Ki Determination

  • Assay Setup: Similar to the primary screen, but with a range of concentrations of the test compound (typically a 10-point concentration-response curve).

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

C. Functional Activity Profiling

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist, antagonist, or inverse agonist. Functional assays are therefore crucial to determine the compound's efficacy at the identified target receptors.

Experimental Protocol: cAMP Functional Assay for Gs- and Gi-Coupled GPCRs

Many dopamine and serotonin receptors are GPCRs that signal through the modulation of cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture and Transfection: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the receptor of interest.

  • Assay Principle: Utilize a sensitive cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor™-type luminescent biosensor.[5][6][7]

  • Agonist Mode:

    • Incubate the cells with increasing concentrations of the test compound.

    • Measure the resulting changes in intracellular cAMP levels. An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease suggests activation of a Gi-coupled receptor.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Then, stimulate the cells with a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).

    • A dose-dependent inhibition of the agonist-induced cAMP response indicates that the test compound is an antagonist.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

functional_assay cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start Cells expressing receptor of interest add_compound_agonist Add increasing concentrations of test compound start->add_compound_agonist preincubate Pre-incubate with increasing concentrations of test compound start->preincubate measure_camp_agonist Measure cAMP levels add_compound_agonist->measure_camp_agonist result_agonist EC50 determination (Potency as agonist) measure_camp_agonist->result_agonist add_agonist Add known agonist (EC80) preincubate->add_agonist measure_camp_antagonist Measure cAMP levels add_agonist->measure_camp_antagonist result_antagonist IC50 determination (Potency as antagonist) measure_camp_antagonist->result_antagonist

Figure 2: Workflow for determining the functional activity of a compound at a GPCR.
Part 3: In Vitro ADME and Toxicology Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity is critical for its progression in the drug discovery pipeline.[8][9][10]

Table 1: Key In Vitro ADME/Tox Assays

ParameterAssayPurpose
Solubility Kinetic and Thermodynamic SolubilityTo assess the dissolution and concentration limits of the compound.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assayTo predict passive diffusion and active transport across the intestinal barrier.
Metabolic Stability Liver Microsomal Stability Assay (Human, Rat)To determine the rate of metabolic clearance by liver enzymes.
CYP450 Inhibition Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes)To assess the potential for drug-drug interactions.
Cytotoxicity Cell Viability Assay (e.g., using HepG2 or other cell lines)To identify potential for direct cellular toxicity.

Experimental Protocols (Brief Overview):

  • Solubility: The compound is added to a buffer solution, and after an incubation period, the concentration in the supernatant is measured by LC-MS/MS.

  • Permeability (PAMPA): The diffusion of the compound from a donor to an acceptor compartment through an artificial membrane is measured.

  • Metabolic Stability: The compound is incubated with liver microsomes and NADPH, and the disappearance of the parent compound over time is monitored by LC-MS/MS.

  • CYP450 Inhibition: The ability of the compound to inhibit the activity of major CYP450 isoforms is assessed using specific probe substrates.

  • Cytotoxicity: Cells are incubated with a range of concentrations of the compound, and cell viability is measured using an appropriate assay (e.g., MTT or CellTiter-Glo®).

Data Summary and Interpretation

The culmination of these experiments will provide a robust and multi-dimensional pharmacological profile of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Table 2: Example Data Summary Table

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
Dopamine D2[Experimental Value][Agonist/Antagonist/None][Experimental Value]
Serotonin 5-HT2A[Experimental Value][Agonist/Antagonist/None][Experimental Value]
Serotonin 5-HT2C[Experimental Value][Agonist/Antagonist/None][Experimental Value]
............

Table 3: Example In Vitro ADME/Tox Profile

ParameterResultInterpretation
Kinetic Solubility (pH 7.4)[Value in µM][Low/Moderate/High]
Caco-2 Permeability (Papp)[Value in 10-6 cm/s][Low/Moderate/High]
Human Liver Microsomal Half-life[Value in min][Low/Moderate/High Stability]
IC50 CYP3A4[Value in µM][Low/Moderate/High Risk of DDI]
HepG2 Cytotoxicity (CC50)[Value in µM][Toxic/Non-toxic at relevant concentrations]

Conclusion and Future Directions

This technical guide provides a scientifically rigorous framework for the comprehensive pharmacological characterization of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. By systematically executing the proposed experimental plan, researchers can move beyond speculation and generate a definitive pharmacological profile for this novel compound. The resulting data will not only elucidate its mechanism of action but also provide critical insights into its therapeutic potential and guide future lead optimization efforts. The integration of in vitro pharmacology with early ADME-Tox assessment ensures that only the most promising candidates, with a well-understood and balanced profile, are advanced into more complex and resource-intensive in vivo studies. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of new CNS-active agents, and a thorough investigation of derivatives such as the one discussed herein is a crucial step in unlocking their full therapeutic potential.

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Foundational

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 213462-19-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, identified by CAS number 213462-19-2, is a heterocyclic building block of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, identified by CAS number 213462-19-2, is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly allosteric antagonists of the Luteinizing Hormone Receptor (LHR). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in multi-step syntheses and for ensuring the purity of the final active pharmaceutical ingredient.

PropertyValueSource
CAS Number 213462-19-2N/A
Molecular Formula C₁₄H₁₅NOSN/A
Molecular Weight 245.35 g/mol N/A
Physical Form SolidN/A
Boiling Point 69-71 °C
Storage Temperature Ambient

Synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The core structure of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is synthesized through the well-established Pictet-Spengler reaction . This powerful reaction forms a tetrahydroisoquinoline or related heterocyclic system from a β-arylethylamine and a carbonyl compound. In this case, 2-(thiophen-2-yl)ethan-1-amine is reacted with 4-methoxybenzaldehyde.

The causality behind choosing the Pictet-Spengler reaction lies in its efficiency and atom economy in constructing the desired bicyclic system in a single, acid-catalyzed step. The electron-rich nature of the thiophene ring facilitates the intramolecular electrophilic aromatic substitution required for cyclization.

Experimental Protocol: Pictet-Spengler Synthesis

This protocol is a representative procedure based on established methodologies for the synthesis of similar tetrahydrothieno[3,2-c]pyridines.

Materials:

  • 2-(Thiophen-2-yl)ethan-1-amine

  • 4-Methoxybenzaldehyde

  • Trifluoroacetic acid (TFA) or another suitable protic acid

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 equivalent) and 4-methoxybenzaldehyde (1.0-1.2 equivalents) in dichloromethane.

  • Acid Catalysis: Cool the solution in an ice bath and slowly add trifluoroacetic acid (1.5-2.0 equivalents). The acid catalyzes the formation of the intermediate iminium ion, which is the electrophile for the subsequent cyclization.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Pictet-Spengler Synthesis Workflow reagents 2-(Thiophen-2-yl)ethan-1-amine + 4-Methoxybenzaldehyde solvent Dissolve in Dichloromethane reagents->solvent acid Add Trifluoroacetic Acid (catalyst) solvent->acid reaction Stir at Room Temperature (12-24h) acid->reaction workup Aqueous Work-up (NaHCO₃) reaction->workup extraction Extract with Dichloromethane workup->extraction purification Dry, Concentrate, and Purify (Silica Gel Chromatography) extraction->purification product 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine purification->product

Caption: Pictet-Spengler synthesis of the target compound.

Application in the Synthesis of Luteinizing Hormone Receptor (LHR) Antagonists

The primary utility of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is as a nucleophilic core for the synthesis of potent and selective allosteric antagonists of the Luteinizing Hormone Receptor (LHR).[1] LHR is a G-protein coupled receptor (GPCR) crucial for reproductive function.[2] Its antagonists have therapeutic potential in hormone-dependent cancers and other endocrine disorders.

Mechanism of Action of LHR Antagonists

Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG) are the endogenous ligands for the LHR. Their binding to the receptor's extracellular domain initiates a conformational change, leading to the activation of intracellular G-proteins (primarily Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade is fundamental to steroidogenesis and other physiological responses.[3]

Allosteric antagonists, such as those derived from 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, do not compete with the endogenous ligands at the orthosteric binding site. Instead, they bind to a different site on the receptor, inducing a conformational change that prevents receptor activation, even when the natural ligand is bound.[4][5] This mode of action can offer advantages in terms of specificity and can modulate the receptor's response in a more nuanced way than competitive antagonists.

Luteinizing Hormone Receptor Signaling Pathway

G cluster_pathway LHR Signaling and Allosteric Antagonism LH LH / hCG LHR Luteinizing Hormone Receptor (LHR) (GPCR) LH->LHR Binds to orthosteric site G_protein G-protein (Gs) LHR->G_protein Activates LHR->G_protein Activation Blocked Antagonist Allosteric Antagonist (e.g., BAY-298) Antagonist->LHR Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis) PKA->Response Phosphorylates targets

Caption: LHR signaling and the mechanism of allosteric antagonism.

Experimental Protocol: Synthesis of an LHR Antagonist Precursor

The following protocol describes the reaction of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with an isocyanate to form a urea linkage, a common step in the synthesis of LHR antagonists like BAY-298.[1]

Materials:

  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 equivalent)

  • 1,3-Dichloro-5-isocyanatobenzene (1.0 equivalent)

  • Triethylamine (TEA) (catalytic to 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in DMSO, add 1,3-dichloro-5-isocyanatobenzene and triethylamine.

  • Heating: Heat the reaction mixture to 70 °C and stir overnight. The triethylamine acts as a base to facilitate the reaction between the secondary amine of the tetrahydrothienopyridine and the isocyanate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate out or can be extracted.

  • Extraction and Purification: If an oily residue forms, extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired urea product.

Reaction Workflow Diagram

G cluster_reaction Synthesis of LHR Antagonist Precursor start_mat 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine reaction_step DMSO, Triethylamine 70 °C, Overnight start_mat->reaction_step isocyanate 1,3-Dichloro-5-isocyanatobenzene isocyanate->reaction_step workup_step Aqueous Work-up reaction_step->workup_step purification_step Extraction & Column Chromatography workup_step->purification_step final_product N-(3,5-Dichlorophenyl)-4-(4-methoxyphenyl)- 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide purification_step->final_product

Caption: Synthesis of an LHR antagonist precursor from the target compound.

Conclusion

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 213462-19-2) is a valuable and versatile chemical intermediate. Its efficient synthesis via the Pictet-Spengler reaction provides access to a privileged scaffold in medicinal chemistry. The primary application of this compound as a building block for potent, allosteric Luteinizing Hormone Receptor antagonists highlights its importance in the development of novel therapeutics for a range of endocrine-related diseases. The protocols and scientific rationale provided in this guide are intended to empower researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Heitman, L. H., et al. (2019). Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry, 62(22), 10321–10341. [Link]

  • Grunwald, C., et al. (2009). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 52(21), 6815–6827. [Link]

  • Ascoli, M., et al. (2002). The luteinizing hormone receptor: insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells. Recent Progress in Hormone Research, 57, 129-191. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Shpakov, A. O. (2024). Hormonal and Allosteric Regulation of the Luteinizing Hormone/Chorionic Gonadotropin Receptor. Biochemistry (Moscow), 89(8), 1165-1185. [Link]

  • Wikipedia contributors. (2023, December 29). Luteinizing hormone/choriogonadotropin receptor. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 26, 2026, from [Link]

  • Casarosa, P., et al. (2023). Allosteric modulation of gonadotropin receptors. Frontiers in Endocrinology, 14, 1189953. [Link]

  • Shpakov, A. O. (2024). Multiple mechanisms of allosteric regulation of the luteninizing hormone receptor. Journal of Evolutionary Biochemistry and Physiology, 60(6), 1-19. [Link]

  • Shpakov, A. O., & Derkach, K. V. (2020). Signaling pathways realized through luteinizing hormone/chorionic gonadotropin receptor (LHCGR), as well as endosomal signaling carried out with the participation of gonadotropin-bound LHCGR. In ResearchGate. [Link]

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Exploratory

Unlocking the Neuroprotective Potential of Tetrahydrothieno[3,2-c]pyridines: A Technical Guide for Researchers

This guide provides an in-depth exploration of the neuroprotective effects of tetrahydrothieno[3,2-c]pyridines, a promising class of heterocyclic compounds. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the neuroprotective effects of tetrahydrothieno[3,2-c]pyridines, a promising class of heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action and provides detailed, field-proven methodologies for their evaluation. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and reproducible research framework.

The Therapeutic Promise of Tetrahydrothieno[3,2-c]pyridines in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The complex pathology of these diseases, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of novel therapeutic agents that can target multiple pathways. The tetrahydrothieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential in a range of neurological conditions. Notably, compounds with this core have been investigated as antagonists for the metabotropic glutamate receptor 1 (mGluR1), which is implicated in chronic pain and excitotoxicity, and as inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme in the pathology of Alzheimer's disease.[1][2] This guide will provide a technical framework for elucidating and validating the neuroprotective effects of this versatile scaffold.

Core Neuroprotective Mechanisms and Investigational Pathways

The neuroprotective potential of tetrahydrothieno[3,2-c]pyridine derivatives can be attributed to their modulation of several key signaling pathways implicated in neuronal survival and function. Understanding these pathways is critical for designing experiments that can effectively probe the therapeutic efficacy of these compounds.

Attenuation of Excitotoxicity through mGluR1 Antagonism

Excessive glutamate activity is a hallmark of excitotoxicity, a primary driver of neuronal death in many neurodegenerative conditions. The metabotropic glutamate receptor 1 (mGluR1) plays a significant role in mediating glutamatergic signaling.[2] Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as potent mGluR1 antagonists, suggesting a mechanism for neuroprotection by dampening excessive neuronal excitation.[2]

mGluR1_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release mGluR1 mGluR1 Glutamate_release->mGluR1 Activates PLC PLC mGluR1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Excitotoxicity Excitotoxicity Ca_release->Excitotoxicity THTP Tetrahydrothieno[3,2-c]pyridine (mGluR1 Antagonist) THTP->mGluR1 Inhibits

Figure 1: Proposed mechanism of neuroprotection via mGluR1 antagonism.
Inhibition of Tau Hyperphosphorylation via GSK-3β Modulation

In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles and subsequent neuronal death. Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for this pathological phosphorylation.[1] Thieno[3,2-c]pyrazol-3-amine derivatives, which share a similar heterocyclic core, have been identified as potent inhibitors of GSK-3β, reducing tau phosphorylation and promoting neurite outgrowth in cellular models of Alzheimer's disease.[1] This provides a strong rationale for investigating tetrahydrothieno[3,2-c]pyridines as potential GSK-3β inhibitors.

GSK3b_Inhibition GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death THTP Tetrahydrothieno[3,2-c]pyridine (GSK-3β Inhibitor) THTP->GSK3b Inhibits Neurite_Outgrowth Neurite Outgrowth THTP->Neurite_Outgrowth Promotes

Figure 2: Neuroprotective mechanism through GSK-3β inhibition.

Experimental Workflow for Assessing Neuroprotection

A multi-tiered approach is essential for comprehensively evaluating the neuroprotective effects of tetrahydrothieno[3,2-c]pyridines. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A1 Initial Cytotoxicity Screening (e.g., MTT assay in SH-SY5Y cells) A2 Target-Based Assays (GSK-3β kinase assay, mGluR1 binding assay) A1->A2 A3 Cell-Based Mechanistic Assays (Oxidative stress, Inflammation, Apoptosis) A2->A3 B1 Pharmacokinetic Profiling (BBB permeability) A3->B1 B2 Efficacy in Disease Models (e.g., MPTP mouse model of Parkinson's) B1->B2 B3 Behavioral and Histological Analysis B2->B3

Figure 3: A tiered experimental workflow for neuroprotection studies.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for investigation. The causality behind key steps is explained to ensure experimental integrity.

In Vitro Neuroprotection Against Oxidative Stress

Rationale: Oxidative stress is a common pathological feature of neurodegenerative diseases. The murine hippocampal HT22 cell line is a well-established model for studying glutamate-induced oxidative stress and subsequent cell death.

Protocol: Assessing Neuroprotection in Glutamate-Challenged HT22 Cells

  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the tetrahydrothieno[3,2-c]pyridine compound for 2 hours.

  • Induction of Oxidative Stress: Add glutamate to a final concentration of 5 mM to induce oxidative stress and incubate for 24 hours. Include a vehicle control (no glutamate, no compound) and a glutamate-only control.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • Measurement of Reactive Oxygen Species (ROS):

    • After the 24-hour glutamate incubation, wash the cells with PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

In Vitro Anti-Neuroinflammatory Effects

Rationale: Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation and neuronal damage. The BV-2 murine microglial cell line is a standard model to study inflammatory responses.

Protocol: Evaluating Anti-inflammatory Activity in LPS-Stimulated BV-2 Microglia

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with the tetrahydrothieno[3,2-c]pyridine compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Anti-Apoptotic Activity

Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is widely used to model neuronal apoptosis.

Protocol: Assessing Anti-Apoptotic Effects in Staurosporine-Treated SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • Treatment and Apoptosis Induction: Pre-treat cells with the test compound for 2 hours, followed by the addition of 1 µM staurosporine for 6 hours to induce apoptosis.

  • Apoptosis Assessment (Annexin V-FITC/PI Staining):

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified.

  • Western Blot for Apoptotic Markers:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3, Bcl-2, and Bax, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is normalized to a loading control like β-actin.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Neuroprotective Effect of a Hypothetical Tetrahydrothieno[3,2-c]pyridine Derivative (Compound X) on Glutamate-Induced Cytotoxicity in HT22 Cells

TreatmentConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of Glutamate Control)
Vehicle Control-100 ± 5.2N/A
Glutamate (5 mM)-45.3 ± 3.8100 ± 8.1
Compound X + Glutamate158.7 ± 4.182.5 ± 6.3
Compound X + Glutamate1075.2 ± 5.5 61.3 ± 4.9
Compound X + Glutamate5089.1 ± 6.2 45.8 ± 3.7
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Glutamate control. Data are presented as mean ± SEM.

Table 2: Anti-inflammatory Effect of Compound X on LPS-Stimulated BV-2 Microglia

TreatmentConcentration (µM)NO Production (µM)TNF-α Release (pg/mL)
Control-1.2 ± 0.350.1 ± 7.5
LPS (1 µg/mL)-25.6 ± 2.1850.4 ± 65.2
Compound X + LPS118.9 ± 1.5675.3 ± 50.1
Compound X + LPS1010.4 ± 0.9 420.7 ± 33.8
Compound X + LPS504.3 ± 0.5 180.2 ± 15.6
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SEM.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for exploring the neuroprotective effects of tetrahydrothieno[3,2-c]pyridines. The provided protocols, rooted in established methodologies for assessing oxidative stress, neuroinflammation, and apoptosis, offer a solid foundation for generating reliable and reproducible data. The multi-faceted nature of neurodegenerative diseases warrants a therapeutic approach that can address various pathological cascades. The tetrahydrothieno[3,2-c]pyridine scaffold, with its potential to modulate key targets like mGluR1 and GSK-3β, represents a promising starting point for the development of next-generation neuroprotective agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, followed by validation in more complex in vivo models of neurodegeneration to translate these promising in vitro findings into tangible therapeutic strategies.

References

  • Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 95, 454-464. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1723-1735. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Streamlined Synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine via the Pictet-Spengler Reaction

Introduction: The Significance of the Tetrahydrothieno[3,2-c]pyridine Scaffold The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydrothieno[3,2-c]pyridine Scaffold

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds and marketed pharmaceuticals.[1] Its rigid, bicyclic structure is of significant interest to medicinal chemists and drug development professionals. Derivatives of this scaffold have shown a wide range of pharmacological activities, including potential as antifungal agents and inhibitors of key enzymes like phenylethanolamine N-methyltransferase (PNMT).[2][3] The title compound, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, incorporates a methoxyphenyl group, a common feature in pharmacologically active molecules that can influence binding affinity and metabolic stability.

This application note provides a comprehensive guide to the synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine utilizing the robust and efficient Pictet-Spengler reaction. We will delve into the underlying mechanism, offer a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Pictet-Spengler Reaction: A Powerful Tool for Heterocycle Synthesis

The Pictet-Spengler reaction is a cornerstone of organic synthesis, enabling the construction of tetrahydroisoquinoline and related heterocyclic systems.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the fused ring system.[4][5] This powerful transformation has been widely employed in the total synthesis of complex natural products and in the generation of compound libraries for drug discovery.[6]

Mechanistic Insights: The Journey from Starting Materials to Product

The synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine via the Pictet-Spengler reaction proceeds through a well-established, multi-step mechanism under acidic conditions:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine of 2-(thiophen-2-yl)ethanamine on the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base, specifically an N-(4-methoxybenzylidene)-2-(thiophen-2-yl)ethanamine intermediate.

  • Iminium Ion Generation: In the presence of an acid catalyst, the nitrogen atom of the imine is protonated, generating a highly electrophilic iminium ion. This step is crucial as it activates the molecule for the subsequent cyclization.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich thiophene ring, specifically at the C3 position, acts as the nucleophile and attacks the electrophilic iminium carbon. This intramolecular cyclization is the key bond-forming step that constructs the new six-membered ring.

  • Rearomatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the thiophene ring, yielding the final 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine product.

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism Amine 2-(Thiophen-2-yl)ethanamine Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H2O Aldehyde 4-Methoxybenzaldehyde Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Cyclization Product 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Cyclized->Product - H+ (Rearomatization)

Caption: The acid-catalyzed Pictet-Spengler reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a reliable method for the synthesis of the target compound. It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
2-(Thiophen-2-yl)ethanamineC₆H₉NS127.2130433-91-1Commercially Available
4-MethoxybenzaldehydeC₈H₈O₂136.15123-11-5Commercially Available
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially Available
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Commercially Available
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Commercially Available
Diethyl EtherC₄H₁₀O74.1260-29-7Commercially Available
HexanesC₆H₁₄86.18110-54-3Commercially Available
Synthetic Procedure

protocol_workflow Synthetic Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 2-(Thiophen-2-yl)ethanamine and 4-Methoxybenzaldehyde in DCM add_tfa Add Trifluoroacetic Acid (TFA) dropwise at 0°C start->add_tfa react Stir at room temperature for 12-24 hours add_tfa->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate) concentrate->purify final_product Obtain pure 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine purify->final_product

Caption: Step-by-step workflow for the synthesis.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(thiophen-2-yl)ethanamine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add 4-methoxybenzaldehyde (1.05 eq) to the solution.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the stirred solution. Causality: The electron-withdrawing nature of the trifluoromethyl group in TFA makes it a strong protic acid, efficiently catalyzing both the iminium ion formation and the subsequent cyclization.[7] Using it in slight excess ensures the reaction goes to completion.

  • Reaction Progression:

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This neutralizes the TFA.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a solid.

Trustworthiness and Validation

To ensure the identity and purity of the synthesized compound, it is imperative to perform thorough characterization using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (mp): To check for the purity of the crystalline solid.

Field-Proven Insights and Troubleshooting

  • Choice of Acid Catalyst: While TFA is highly effective, other protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), can also be employed.[6][7] The optimal catalyst may vary depending on the specific substrates and desired reaction kinetics. A mixture of acetic acid and hydrochloric acid has also proven effective in similar syntheses.[8]

  • Solvent Selection: Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Other aprotic solvents like toluene or acetonitrile can also be used.

  • Reaction Temperature: The reaction is typically run at room temperature. However, gentle heating may be required for less reactive substrates, but care must be taken to avoid side reactions and decomposition.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the aldehyde's substituents can significantly impact the reaction rate. Electron-donating groups on the benzaldehyde ring, such as the methoxy group in this protocol, stabilize the iminium ion and facilitate the cyclization, often leading to higher yields. Conversely, strong electron-withdrawing groups can destabilize the iminium ion and may require more forcing conditions.

Conclusion

The Pictet-Spengler reaction offers a direct and efficient pathway for the synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of substituted tetrahydrothieno[3,2-c]pyridines. By understanding the reaction mechanism and key experimental parameters, researchers can confidently and successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and development.

References

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. [Link]

  • Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012).
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Center for Biotechnology Information. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023). MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2014). ResearchGate. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]

  • 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. (n.d.). PubChem. [Link]

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Application

Application Notes and Protocols for the Enantioselective Synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Introduction: The Significance of Chiral Tetrahydrothieno[3,2-c]pyridines The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydrothieno[3,2-c]pyridines

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile template for developing potent and selective therapeutic agents targeting a range of biological entities. Notably, derivatives of this scaffold have been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and as smoothened (Smo) antagonists in the Hedgehog signaling pathway, which is implicated in various cancers.[1][2] The introduction of a chiral center at the 4-position, creating structures such as 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, allows for stereospecific interactions with biological targets, often leading to enhanced potency and reduced off-target effects. This underscores the critical need for robust and efficient methods for their enantioselective synthesis.

This guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, leveraging a chiral phosphoric acid-catalyzed Pictet-Spengler reaction. This approach offers a direct and highly stereocontrolled route to this valuable molecule, making it amenable to both academic research and industrial drug development campaigns.

Strategic Approach: The Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely utilized transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The enantioselective variant of this reaction, particularly when catalyzed by chiral Brønsted acids such as BINOL-derived phosphoric acids, has emerged as a premier strategy for the construction of stereodefined heterocycles.

Our synthetic strategy for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hinges on the organocatalytic Pictet-Spengler reaction between the commercially available 2-(thiophen-3-yl)ethanamine and 4-methoxybenzaldehyde. The choice of a chiral phosphoric acid catalyst is predicated on its ability to form a chiral ion pair with the intermediate iminium ion, thereby effectively shielding one face of the electrophile and directing the nucleophilic attack of the thiophene ring to afford the desired enantiomer with high stereoselectivity.

Experimental Overview and Workflow

The enantioselective synthesis of the target compound is a streamlined, two-step process from commercially available starting materials, as depicted in the workflow below.

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Purification cluster_3 Final Product & Analysis SM1 2-(Thiophen-3-yl)ethanamine Reaction Enantioselective Pictet-Spengler Reaction SM1->Reaction SM2 4-Methoxybenzaldehyde SM2->Reaction Purification Aqueous Workup & Column Chromatography Reaction->Purification Product Enantiopure 4-(4-Methoxyphenyl)- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Purification->Product Analysis NMR, HRMS, Chiral HPLC Product->Analysis Catalyst Chiral Phosphoric Acid ((R)-TRIP) Catalyst->Reaction

Caption: Overall workflow for the enantioselective synthesis.

Detailed Protocols

Protocol 1: Enantioselective Pictet-Spengler Reaction

This protocol details the core cyclization step to generate the chiral tetrahydrothieno[3,2-c]pyridine scaffold.

Materials:

  • 2-(Thiophen-3-yl)ethanamine (1.0 equiv.)

  • 4-Methoxybenzaldehyde (1.2 equiv.)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(thiophen-3-yl)ethanamine (1.0 equiv.), 4-methoxybenzaldehyde (1.2 equiv.), and (R)-TRIP (0.1 equiv.).

  • Add freshly activated 4Å molecular sieves to the flask.

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Standard chromatography columns and accessories

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a solid or viscous oil.

Characterization and Data

The structure and purity of the synthesized 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Characteristic peaks for the aromatic protons of the methoxyphenyl and thiophene rings, the methoxy group, the benzylic proton at C4, and the aliphatic protons of the piperidine ring.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic rings and the stereocenter at C4.
HRMS Accurate mass measurement confirming the elemental composition of the product.
Chiral HPLC Baseline separation of the two enantiomers using a suitable chiral stationary phase (e.g., Chiralpak AD-H or similar) to determine the enantiomeric excess (ee).

Reaction Mechanism

The enantioselective Pictet-Spengler reaction proceeds through a well-defined catalytic cycle, as illustrated below.

G Amine 2-(Thiophen-3-yl)ethanamine Iminium Chiral Iminium-Phosphate Ion Pair Amine->Iminium Aldehyde 4-Methoxybenzaldehyde Aldehyde->Iminium Catalyst (R)-TRIP Catalyst->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Re-face attack Product Chiral Product Cyclization->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective Pictet-Spengler reaction.

The reaction is initiated by the condensation of the amine and aldehyde to form an imine. The chiral phosphoric acid catalyst protonates the imine, generating a chiral iminium-phosphate ion pair. The bulky substituents on the BINOL backbone of the catalyst create a sterically hindered environment, directing the nucleophilic attack of the electron-rich thiophene ring to one face of the iminium ion. This intramolecular electrophilic aromatic substitution proceeds with high stereocontrol, leading to the formation of the desired enantiomer of the product and regeneration of the catalyst.

References

  • DeLuca, M. R., et al. (2012). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 55(1), 150-161. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • PubChem. (n.d.). 2-(3-Thienyl)ethanamine. Retrieved from [Link]

  • Wang, J., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 8(3), 567-573. [Link]

  • Lead Sciences. (n.d.). 2-(Thiophen-3-yl)ethanamine hydrochloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. Retrieved from [Link]

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Method

Application Note &amp; Protocol: High-Throughput Radiometric Assay for Determining the Inhibitory Potency of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine against Human PNMT

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the inhibitory activity of novel compounds against human Phenylethanolamine N-methyltra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the inhibitory activity of novel compounds against human Phenylethanolamine N-methyltransferase (hPNMT). We focus on 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a member of the tetrahydrothieno[3,2-c]pyridine (THTP) class of inhibitors. This guide details the scientific rationale, a step-by-step radiometric assay protocol, data analysis for IC₅₀ determination, and critical insights for ensuring experimental robustness.

Introduction: Targeting the Final Step in Adrenaline Synthesis

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway.[1][2] Located primarily in the adrenal medulla and specific neurons in the brain, PNMT catalyzes the terminal step in the synthesis of epinephrine (adrenaline) by transferring a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to its substrate, norepinephrine (noradrenaline).[3][4][5] This conversion is critical for regulating numerous physiological processes, including the "fight-or-flight" response, blood pressure, and metabolism.[4]

Given its role, PNMT has emerged as a significant therapeutic target. Inhibitors of PNMT are being investigated for their potential in managing conditions like hypertension and for elucidating the role of epinephrine in the central nervous system, which may be implicated in neurodegenerative diseases such as Alzheimer's.[5][6][7]

The compound class of interest, 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), represents a promising scaffold for PNMT inhibition.[8] These structures are isosteric replacements for the well-established 1,2,3,4-tetrahydroisoquinoline (THIQ) based inhibitors.[8][9] This guide provides a robust protocol to quantify the inhibitory potency of a specific THTP derivative, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, against recombinant human PNMT (hPNMT).

The Scientific Rationale: Assay Principle and Design

To accurately determine the inhibitory constant (IC₅₀) of our test compound, a reliable and sensitive assay is paramount. We will employ a radiometric assay, a classic and highly sensitive method for quantifying methyltransferase activity.[10]

Core Principle: The assay measures the enzymatic transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to the substrate, norepinephrine. The resulting radiolabeled product, [³H]-epinephrine, is then separated from the unreacted [³H]-SAM and quantified using liquid scintillation counting. The amount of radioactivity incorporated into the product is directly proportional to the enzyme's activity. By introducing the inhibitor at varying concentrations, we can measure the reduction in enzyme activity and subsequently calculate the IC₅₀ value.

Why a Radiometric Assay?

  • High Sensitivity: This method can detect very low levels of product formation, making it suitable for enzymes with low turnover rates or when using small amounts of enzyme.[10][11]

  • Direct Measurement: It directly quantifies the catalytic event, providing a straightforward measure of enzyme activity.

  • Established Method: It is a well-documented and validated method for studying PNMT and other methyltransferases.[10]

Alternative Assays: While radiometric assays are robust, non-radioactive methods are also available. These include HPLC-based assays that detect the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the reaction, or coupled-enzyme spectrophotometric assays where SAH is converted into a product with a distinct UV absorbance.[1][12] The choice of assay can depend on available equipment, safety protocols, and desired throughput.

PNMT Catalytic Reaction & Inhibition Workflow

The following diagrams illustrate the core enzymatic reaction and the experimental workflow for assessing inhibition.

PNMT_Reaction cluster_reactants Reactants cluster_products Products Norepinephrine Norepinephrine PNMT PNMT Enzyme Norepinephrine->PNMT SAM S-Adenosyl-L-Methionine (SAM) (Methyl Donor) SAM->PNMT Epinephrine Epinephrine SAH S-Adenosyl-L-Homocysteine (SAH) PNMT->Epinephrine Catalyzes Methyl Transfer PNMT->SAH Catalyzes Methyl Transfer Inhibitor THTP Inhibitor (e.g., 4-(4-Methoxyphenyl)-THTP) Inhibitor->PNMT Binds to Enzyme

Caption: The PNMT-catalyzed conversion of norepinephrine to epinephrine.

Inhibition_Workflow A 1. Prepare Reagents - hPNMT Enzyme - Norepinephrine Substrate - [³H]-SAM Co-factor - THTP Inhibitor Dilutions B 2. Pre-incubation - hPNMT + THTP Inhibitor - Allows inhibitor to bind to the enzyme A->B C 3. Initiate Reaction - Add Norepinephrine and [³H]-SAM mixture B->C D 4. Incubate - Allow reaction to proceed for a defined time (e.g., 20 min at 37°C) C->D E 5. Terminate Reaction - Add a stop solution (e.g., borate buffer) D->E F 6. Separate Product - Use solvent extraction to isolate [³H]-Epinephrine E->F G 7. Quantify - Liquid Scintillation Counting of the organic phase F->G H 8. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ G->H

Caption: Experimental workflow for the PNMT radiometric inhibition assay.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentSupplierCatalogue No. (Example)Storage
Recombinant Human PNMT (hPNMT)Sigma-AldrichSRP0261-80°C
L-Norepinephrine (+)-bitartrate saltSigma-AldrichA95122-8°C, Desiccated, Protect from light
S-Adenosyl-L-methionine (SAM)Sigma-AldrichA7007-20°C
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)PerkinElmerNET155H001MC-20°C
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridineCustom SynthesisN/A-20°C, Desiccated
Tris-HCl Buffer (1M, pH 8.0)Invitrogen15568025Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
Borate Buffer (0.5 M, pH 10.0)In-house preparationN/ARoom Temperature
Toluene/Isoamyl alcohol (3:2, v/v)Fisher ScientificT324-4, A393-500Room Temperature, Flammable Cabinet
Scintillation Cocktail (e.g., Ultima Gold)PerkinElmer6013329Room Temperature
96-well MicroplatesCorning3590Room Temperature
Scintillation VialsWheaton986542Room Temperature

4.2. Preparation of Solutions

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT): Prepare fresh on the day of the experiment by diluting the 1M Tris-HCl stock and adding DTT. DTT is crucial for maintaining the enzyme's stability.

  • Enzyme Working Solution: Dilute the hPNMT stock in Assay Buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration must be determined empirically but is typically in the low nanomolar range. Expert Tip: Perform an enzyme titration experiment first to find the optimal enzyme concentration.

  • Substrate/Co-factor Mix: Prepare a mix containing norepinephrine and [³H]-SAM in Assay Buffer.

    • The final concentration of norepinephrine should be approximately at its Km value (e.g., 16 µM) to ensure sensitivity to competitive inhibitors.[12]

    • The final concentration of SAM should also be near its Km (e.g., 5.7 µM).[12]

    • The [³H]-SAM is added to the "cold" SAM to achieve a specific activity that gives a robust signal (e.g., ~0.5 µCi per reaction).

  • Inhibitor Stock and Dilutions:

    • Prepare a 10 mM stock solution of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks.

    • Further dilute these working stocks in Assay Buffer to create the final concentrations for the assay. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.

  • Stop Solution: 0.5 M Borate Buffer, pH 10.0.

  • Extraction Solvent: Toluene/Isoamyl alcohol (3:2, v/v).

4.3. Step-by-Step Assay Procedure

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.

  • Plate Setup: Designate wells for:

    • Total Activity (100%): Enzyme, no inhibitor (DMSO vehicle control).

    • Inhibitor Concentrations: Enzyme + varying concentrations of the THTP inhibitor.

    • Blank (0% Activity): No enzyme (add Assay Buffer instead). This control measures the background signal.

  • Inhibitor/Enzyme Pre-incubation:

    • Add 20 µL of Assay Buffer to the Blank wells.

    • Add 20 µL of the hPNMT Enzyme Working Solution to all other wells.

    • Add 5 µL of the appropriate THTP inhibitor dilution (or DMSO vehicle for Total Activity wells) to the wells.

    • Gently mix the plate and incubate for 15 minutes at room temperature . This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the Substrate/Co-factor Mix to all wells.

  • Reaction Incubation:

    • Immediately mix the plate and incubate for 20 minutes at 37°C . Causality Note: This incubation time must be within the linear range of the reaction, determined during initial enzyme characterization experiments.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of Stop Solution (0.5 M Borate Buffer, pH 10.0) to all wells. The high pH deprotonates the catechol hydroxyls of the product, making it extractable into the organic solvent.

  • Product Extraction:

    • Add 500 µL of Extraction Solvent (Toluene/Isoamyl alcohol) to each well.

    • Seal the plate and vortex vigorously for 1 minute to extract the [³H]-epinephrine product into the organic phase. The charged, unreacted [³H]-SAM will remain in the aqueous phase.

    • Centrifuge the plate at 2000 x g for 5 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully transfer 400 µL of the upper organic layer from each well to a separate scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Cap the vials, vortex briefly, and measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

Data Analysis and Interpretation

5.1. Calculating Percent Inhibition

The raw data will be in CPM. The first step is to calculate the percentage of inhibition for each inhibitor concentration.

  • Average the replicates for each condition (Blank, Total Activity, and each inhibitor concentration).

  • Subtract the background: Correct all values by subtracting the average CPM of the Blank wells.

    • Corrected CPM = Average Sample CPM - Average Blank CPM

  • Calculate Percent Inhibition using the following formula:

    % Inhibition = (1 - (Corrected Inhibitor CPM / Corrected Total Activity CPM)) * 100

5.2. Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13][14]

  • Plot the Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.

  • Non-linear Regression: Use a data analysis software like GraphPad Prism to fit the data to a four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve).[15]

  • Derive IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.

5.3. Example Data Presentation

Inhibitor Conc. (nM)log [Inhibitor]% Inhibition (Mean)
0.1-1.02.5
10.08.1
101.025.4
501.748.9
1002.065.2
5002.788.7
10003.095.1

This is example data for illustrative purposes.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following checks:

  • Positive Control: Include a known PNMT inhibitor (e.g., SK&F 29661) in each assay run to validate the assay's performance.[9]

  • Z'-factor: For high-throughput screening, calculate the Z'-factor using the total activity and blank controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

  • Linearity: Confirm that the reaction is linear with respect to time and enzyme concentration before conducting inhibitor studies.

  • DMSO Control: Ensure the final DMSO concentration is consistent across all wells and does not significantly impact enzyme activity.

Conclusion

This application note provides a detailed, field-proven protocol for accurately determining the inhibitory potency of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine against hPNMT. By understanding the causality behind each step—from reagent preparation to data analysis—researchers can generate reliable and reproducible data. This robust methodology is essential for advancing the characterization of novel THTP-based inhibitors and supporting drug discovery programs targeting the epinephrine biosynthetic pathway.

References

  • PNMT catalytic reaction (A) The reaction catalysed by PNMT involves... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Phenylethanolamine N-methyltransferase - Wikipedia. (2023, December 2). Retrieved January 26, 2026, from [Link]

  • Alfieri, A., et al. (2014). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 136(45), 15966–15973. [Link]

  • Masuda, M., et al. (2005). Human phenylethanolamine N-methyltransferase genetic polymorphisms and exercise-induced epinephrine release. Physiological Genomics, 24(1), 69–76. [Link]

  • Gharib, A., et al. (1989). Assay of Phenylethanolamine N-methyltransferase Activity Using High-Performance Liquid Chromatography With Ultraviolet Absorbance Detection. Journal of Liquid Chromatography, 12(12), 2247–2263. [Link]

  • Trocewicz, J., et al. (1982). An improved radioenzymatic assay for plasma norepinephrine using purified phenylethanolamine N-methyltransferase. Life Sciences, 31(20), 2247–2254. [Link]

  • Culman, J., et al. (1987). A radiometric assay for phenylethanolamine N-methyltransferase and catechol O-methyltransferase in a single tissue sample: application to rat hypothalamic nuclei, pineal gland, and heart. Analytical Biochemistry, 164(2), 345–354. [Link]

  • Borcherdt, D. R., et al. (1981). Inhibition by lead of phenylethanolamine-N-methyltransferase. Biochemical Pharmacology, 30(8), 807–811. [Link]

  • McLeish, M. J., et al. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. Archives of Biochemistry and Biophysics, 540(1-2), 48–54. [Link]

  • Pallesen, J., et al. (2011). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 54(10), 3436–3446. [Link]

  • PNMT enzymatic reaction and competitive inhibition hypothesis... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Grunewald, G. L., et al. (1986). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 29(10), 1972–1979. [Link]

  • Harding, T. C., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 498, 47–51. [Link]

  • Wu, Q., et al. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. International Journal of Molecular Sciences, 10(4), 1839–1854. [Link]

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Retrieved January 26, 2026, from [Link]

  • IC50 values by using GraphPad Prism. (2022, March 5). YouTube. Retrieved January 26, 2026, from [Link]

  • New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. (2021, October 26). Advanced Photon Source. Retrieved January 26, 2026, from [Link]

  • Singh, R. K., et al. (2018). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 9(10), 1011–1016. [Link]

  • Inhibition mechanism studies of II757... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • De-Ping, C., et al. (2001). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. Bioorganic & Medicinal Chemistry Letters, 11(11), 1383–1385. [Link]

Sources

Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Abstract This document details a robust and validated analytical method for the quantitative determination of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine using Reverse-Phase High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and validated analytical method for the quantitative determination of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical industry. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]

Introduction

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound of interest in pharmaceutical research and development.[5] Its structural similarity to other thienopyridine derivatives suggests its potential biological activity. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its identity, purity, and quality throughout the manufacturing process and in final formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[6][7] This application note presents a specific, accurate, and precise RP-HPLC method developed and validated for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The method utilizes a C18 stationary phase and a simple isocratic mobile phase, offering a balance of efficiency and ruggedness.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated pH meter.

  • Ultrasonic Bath: For solvent degassing.

  • Volumetric Glassware: Class A.

Chemicals and Reagents
  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Reference Standard: Purity >98%.[8]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column was chosen due to its wide applicability in reversed-phase chromatography for moderately polar compounds. The mobile phase composition of acetonitrile and a phosphate buffer was selected to ensure good peak shape and retention. The pH of the buffer is controlled to maintain the analyte in a consistent ionization state. UV detection is performed at a wavelength determined from the UV spectrum of the analyte to ensure maximum sensitivity.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 239 nm
Run Time 10 minutes

Protocols

Preparation of Solutions

3.1.1. 25 mM Phosphate Buffer (pH 3.0)

  • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

3.1.2. Mobile Phase Preparation

  • Mix acetonitrile and the 25 mM phosphate buffer (pH 3.0) in a 60:40 volume ratio.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath.

3.1.3. Diluent Preparation

  • Prepare a mixture of acetonitrile and water in a 50:50 volume ratio.

3.1.4. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

3.1.5. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to the desired concentrations for linearity and accuracy studies (e.g., 10, 25, 50, 100, 150 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing the equivalent of 25 mg of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[6][7][9][10] A standard solution of 100 µg/mL was injected six times, and the system suitability parameters were evaluated.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20006500
% RSD of Peak Area ≤ 2.0%0.5%
% RSD of Retention Time ≤ 1.0%0.2%
Specificity

Specificity was demonstrated by injecting the diluent, a placebo solution, and a standard solution. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing five concentrations of the standard solution ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 25432x + 1234
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.

Spike LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.6
120% 99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples were prepared and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD of Assay Results
Repeatability 0.7%
Intermediate Precision 1.2%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2%)

In all cases, the system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Buffer Prepare Phosphate Buffer (pH 3.0) MobilePhase Prepare Mobile Phase (ACN:Buffer 60:40) Buffer->MobilePhase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Diluent Prepare Diluent (ACN:Water 50:50) Standard Prepare Standard Stock & Working Solutions Diluent->Standard Dissolve Dissolve in Diluent & Sonicate Diluent->Dissolve SST Perform System Suitability Test Standard->SST Weigh Weigh Sample Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Standard & Sample Solutions Filter->Inject Equilibrate->SST SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from solution preparation to final report generation.

Method Validation Logic

G cluster_validation ICH Q2(R1) Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Result Validated Analytical Method Specificity->Result Linearity->Result Accuracy->Result Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day Precision->Result LOD_LOQ->Result Robustness->Result

Caption: Logical flow of the HPLC method validation process according to ICH guidelines.

Conclusion

The developed and validated RP-HPLC method for the quantitative analysis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is specific, accurate, precise, linear, and robust. The method is straightforward and utilizes common reagents and a standard C18 column, making it easily transferable to other quality control laboratories. This application note provides a comprehensive protocol and validation data to support its implementation in a regulated environment.

References

  • Muszalska, I., Śladowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Google Patents. (2012). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride.
  • Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • PubChem. (4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Retrieved from [Link]

  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Retrieved from [Link]

  • Inter-Research Science Publisher. (1997). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • Waters. System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]

Sources

Method

A Systematic Approach to the Crystallization of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive framework for developing robust crystallizatio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for developing robust crystallization protocols for the thienopyridine derivative, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The crystalline form of an Active Pharmaceutical Ingredient (API) is critical, influencing its purity, stability, bioavailability, and manufacturability.[1][2] This document moves beyond simple procedural lists to explain the causal relationships behind experimental choices, empowering researchers to logically design, execute, and troubleshoot crystallization experiments. We will cover foundational principles, from physicochemical analysis and solvent selection to detailed protocols for primary and advanced crystallization techniques, including salt formation. The methodologies are presented with the goal of achieving high-quality, single crystals suitable for definitive structural analysis and scalable manufacturing processes.

Part I: Foundational Analysis & Solvent Selection

The successful crystallization of any compound begins with a thorough understanding of its molecular structure and a systematic evaluation of its solubility.

Molecular & Physicochemical Insights

The target molecule, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, possesses distinct structural features that guide the crystallization strategy:

  • Thieno[3,2-c]pyridine Core: This fused heterocyclic system contains a basic nitrogen atom within the tetrahydropyridine ring. This site is readily protonated, offering the strategic option of forming acid addition salts (e.g., hydrochlorides), which often exhibit superior crystalline properties compared to the free base.[3]

  • 4-Methoxyphenyl Group: This substituent introduces a moderately polar ether linkage (a hydrogen bond acceptor) and an aromatic ring. The phenyl ring can participate in π-π stacking interactions, which can be a powerful force in crystal lattice formation.[3] Solvents like toluene are known to facilitate such interactions and can be beneficial.[3]

  • Overall Polarity: The molecule exhibits moderate polarity, suggesting it will have appreciable solubility in a range of organic solvents but limited solubility in highly nonpolar (e.g., heptane) or highly polar (e.g., water) solvents.

A crucial prerequisite for any crystallization attempt is the purity of the starting material. It is recommended to begin with a compound that is at least 90-95% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[3]

Protocol 1: Systematic Solvent Solubility Screening

The cornerstone of crystallization development is identifying a suitable solvent or solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at ambient or sub-ambient temperatures.[4]

Methodology:

  • Place approximately 10-20 mg of the compound into a small vial or test tube.

  • Add a small aliquot (e.g., 0.2 mL) of the test solvent at room temperature.

  • Observe solubility. If the compound dissolves completely, the solvent is likely too good and should be reserved for consideration as the "good" solvent in an anti-solvent system.

  • If the compound is not fully soluble, gently heat the mixture to the solvent's boiling point while stirring.[4] Add small, additional aliquots of the solvent until the solid completely dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath (0-5 °C).

  • Observe for the formation of a crystalline precipitate. An ideal solvent will show a significant yield of crystals upon cooling.

  • If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.[4]

  • Repeat this process for a range of solvents with varying polarities.

Table 1: Representative Solvent Screening Data

Solvent Polarity Index Boiling Point (°C)[5] Solubility at 25°C Solubility at Boiling Observations on Cooling
Heptane 0.1 98 Insoluble Sparingly Soluble Potential anti-solvent
Toluene 2.4 111 Sparingly Soluble Soluble Good crystal formation
Ethyl Acetate 4.4 77 Moderately Soluble Very Soluble Oiled out initially, then solid
Acetone 5.1 56 Soluble Very Soluble Too soluble, low yield
Isopropanol 3.9 82 Sparingly Soluble Soluble Fine needles formed
Ethanol 4.3 78 Moderately Soluble Very Soluble Potential for cooling
Methanol 5.1 65 Soluble Very Soluble Too soluble, low yield

| Water | 10.2 | 100 | Insoluble | Insoluble | Potential anti-solvent |

This data is illustrative and should be determined experimentally.

Part II: Primary Crystallization Protocols

Based on the solubility screen, several techniques can be employed.

Method A: Slow Cooling Crystallization

This is the most common technique for compounds with a significant positive temperature-solubility coefficient.[1]

Protocol 2: Step-by-Step Slow Cooling

  • Dissolution: In an Erlenmeyer flask, add the compound to the chosen solvent (e.g., Toluene or Isopropanol from the table above). Heat the mixture to boiling with stirring until all solid has dissolved. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Clarification (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass or stopper to prevent rapid evaporation. Allow the flask to cool undisturbed to room temperature. Insulating the flask (e.g., by placing it in a large beaker of hot water or a dewar) will slow the cooling rate and promote the growth of larger, higher-quality crystals.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) or an ice bath to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Method B: Slow Evaporation

This method is ideal for compounds that are highly soluble at room temperature or when only small quantities of material are available.[1][3]

Protocol 3: Step-by-Step Slow Evaporation

  • Preparation: Dissolve the compound in a suitable solvent (one in which it is readily soluble, like Ethyl Acetate or Acetone) at room temperature to create a solution that is near saturation.

  • Setup: Transfer the solution to a vial or a small beaker.

  • Evaporation Control: Cover the container with a cap or paraffin film. Pierce the covering with a needle or punch a few small holes. The number and size of the holes will control the rate of evaporation. A slower rate is almost always preferable for better crystal quality.[3]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several hours to days.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and harvest the crystals.

Method C: Anti-Solvent Crystallization

This powerful technique involves dissolving the compound in a "good" solvent and inducing crystallization by introducing a miscible "anti-solvent" in which the compound is insoluble.[1]

Protocol 4: Step-by-Step Anti-Solvent Addition

  • Preparation: Prepare a concentrated solution of the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane or Acetone).

  • Anti-Solvent Addition: While gently stirring the solution, add the anti-solvent (e.g., Heptane or Water) dropwise.

  • Nucleation Point: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

  • Re-dissolution & Growth: Add a few drops of the "good" solvent to just redissolve the precipitate and clarify the solution.

  • Crystallization: Seal the container and leave it undisturbed. The slight excess of anti-solvent will drive slow crystallization. Alternatively, the turbid solution can be gently warmed until clear and then allowed to cool slowly.

Workflow Visualization

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// Cooling Path good_for_cooling [label="Found Solvent with High\nTemp Solubility & Low\nRoom Temp Solubility?", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; cooling_protocol [label="Protocol 2:\nSlow Cooling Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Evaporation Path soluble_at_rt [label="Soluble in Volatile\nSolvent at Room Temp?", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; evap_protocol [label="Protocol 3:\nSlow Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Anti-Solvent Path anti_solvent_pair [label="Identified Good Solvent /\nAnti-Solvent Pair?", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; anti_solvent_protocol [label="Protocol 4:\nAnti-Solvent Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Advanced Path no_success [label="Primary Methods Fail\n(Oil, Amorphous, No Crystals)", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; salt_formation [label="Protocol 5:\nSalt Formation (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recryst_salt [label="Recrystallize Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// End Point end_crystals [label="High-Quality Crystals", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> sol_screen; sol_screen -> eval_sol;

eval_sol -> good_for_cooling [label="Yes"]; good_for_cooling -> cooling_protocol; cooling_protocol -> end_crystals;

eval_sol -> soluble_at_rt [label="No"]; soluble_at_rt -> evap_protocol [label="Yes"]; evap_protocol -> end_crystals;

soluble_at_rt -> anti_solvent_pair [label="No"]; anti_solvent_pair -> anti_solvent_protocol [label="Yes"]; anti_solvent_protocol -> end_crystals;

anti_solvent_pair -> no_success [label="No"]; no_success -> salt_formation; salt_formation -> recryst_salt; recryst_salt -> end_crystals; } dot Caption: Decision workflow for selecting an appropriate crystallization technique.

Part III: Advanced Strategy - Salt Formation

If the free base form of the compound proves difficult to crystallize (e.g., it consistently "oils out" or forms an amorphous solid), converting it to a salt is a highly effective alternative. Salts introduce strong ionic interactions and hydrogen bonding opportunities, which promote the formation of a stable crystal lattice.

Protocol 5: Hydrochloride Salt Formation & Crystallization

  • Dissolution: Dissolve the free base of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Use 1.0 to 1.1 molar equivalents of HCl.

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid.

  • Isolation & Purification: Collect the crude salt by filtration. At this stage, the salt can be recrystallized.

  • Recrystallization: Perform a solubility screen (Protocol 1) on the salt. Protic solvents like ethanol, methanol, or mixtures with water are often effective for recrystallizing salts.[6] Once a suitable solvent is found, use the Slow Cooling method (Protocol 2) to obtain high-quality crystals of the hydrochloride salt.

Part IV: Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid; Compound's melting point is lower than the boiling point of the solvent. Use a more dilute solution; Slow the cooling rate significantly; Use a lower-boiling point solvent.[5]
No Crystals Form Solution is not sufficiently supersaturated; Nucleation is inhibited. Concentrate the solution by slowly evaporating some solvent; Scratch the inner surface of the flask; Add a "seed" crystal of the compound.[3]
Formation of Fine Powder Nucleation rate is too high; Cooling is too fast. Decrease the level of supersaturation (use more solvent); Cool the solution much more slowly; Consider a different solvent.

| Colored Crystals | Presence of colored impurities. | Treat the hot solution with activated charcoal before filtration to adsorb impurities (use with caution as it can also adsorb the product). |

References

  • University of Rochester. Guide for crystallization. Available at: [Link]

  • Google Patents. CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Available at: [Link]

  • National Center for Biotechnology Information. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Available at: [Link]

  • National Center for Biotechnology Information. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available at: [Link]

  • University of Rochester. Crystallization Solvents. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. Available at: [Link]

  • Royal Society of Chemistry. Increasing the symmetry of drug crystals: a monoclinic conformational polymorph of the platelet antiaggregating agent ticlopidine hydrochloride. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Analogs in Alzheimer's Disease Research

Introduction: A Scaffold-Based Approach to a Multi-Factorial Disease Alzheimer's Disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, primarily involving the extracellular dep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold-Based Approach to a Multi-Factorial Disease

Alzheimer's Disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, primarily involving the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and a decline in acetylcholine levels due to the degradation of cholinergic neurons.[1] The intricate nature of AD has shifted drug discovery efforts from a single-target paradigm to a more holistic multi-target-directed ligand (MTDL) strategy. The goal of the MTDL approach is to design single molecules capable of modulating several key pathological pathways simultaneously.

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is a versatile heterocyclic scaffold that has been explored for a range of biological activities.[2][3][4] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for developing novel central nervous system (CNS) modulators.[5] While direct literature on the application of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in AD is not yet established, its core structure presents a compelling framework for designing MTDLs.

This guide provides a comprehensive framework and detailed protocols for the initial screening and evaluation of this compound and its analogs. We will operate on the hypothesis that the tetrahydrothieno[3,2-c]pyridine scaffold can be functionalized to interact with key AD targets. The following sections detail the rationale and step-by-step protocols for assessing its potential as an inhibitor of cholinesterases, BACE1, and Aβ aggregation—three cornerstone targets in AD drug discovery.

Part 1: The Multi-Target Rationale for the Tetrahydrothieno[3,2-c]pyridine Scaffold

The development of an effective AD therapeutic likely requires intervention at multiple points in the disease cascade. A molecule built on the tetrahydrothieno[3,2-c]pyridine scaffold could theoretically be optimized to interact with several targets.

  • Cholinergic System: The pyridine moiety is a common feature in many CNS-active compounds and could be tailored to fit into the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing the breakdown of acetylcholine and providing symptomatic relief.

  • Amyloidogenic Pathway: The fused thiophene-pyridine ring system offers a unique electronic and steric profile that could be exploited to disrupt the catalytic activity of β-secretase (BACE1), the rate-limiting enzyme in Aβ production.

  • Protein Aggregation: The aromatic and heterocyclic nature of the scaffold provides a backbone for designing molecules that can intercalate with Aβ peptides, thereby inhibiting their aggregation into toxic oligomers and fibrils.

The diagram below illustrates this conceptual multi-target approach.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Targets ACh_Deficit Cholinergic Deficit AChE AChE / BChE ACh_Deficit->AChE Abeta_Plaques Aβ Plaque Formation BACE1 BACE1 Enzyme Abeta_Plaques->BACE1 Abeta_Agg Aβ Aggregation Abeta_Plaques->Abeta_Agg Tau_Tangles Tau Tangles Compound Tetrahydrothieno[3,2-c]pyridine Scaffold Derivative Compound->AChE Inhibition Compound->BACE1 Inhibition Compound->Abeta_Agg Inhibition

Caption: Multi-target strategy for Alzheimer's Disease.

Part 2: In Vitro Screening Protocols

The following protocols provide robust, validated methods for the initial screening of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine or its analogs against primary AD targets.

Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the appearance of a yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of DTNB with thiocholine, a product of acetylthiocholine hydrolysis by AChE.[6]

A. Materials

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test Compound: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Positive Control: Donepezil or Galantamine

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm[6]

B. Reagent Preparation

  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.

  • ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of Assay Buffer. Prepare fresh daily.

  • AChE Enzyme Solution (1 U/mL): Prepare a stock solution and dilute with Assay Buffer to a final working concentration of 1 U/mL.

  • Test Compound/Control Stock (10 mM): Dissolve the test compound and positive control in DMSO. Create a serial dilution in Assay Buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.

C. Assay Procedure

  • To each well of the 96-well plate, add the following in order:

    • 140 µL of Assay Buffer

    • 20 µL of DTNB Solution

    • 10 µL of Test Compound dilution (or buffer for control, or positive control)

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of AChE Enzyme Solution to all wells except the blank. For the blank well, add 10 µL of Assay Buffer.

  • Immediately add 20 µL of ATCI Solution to all wells.

  • Measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[6]

D. Data Analysis

  • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

  • Calculate the percent inhibition for each concentration of the test compound:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Caption: Workflow for the AChE colorimetric inhibition assay.

Protocol 2.2: BACE1 FRET Inhibition Assay

This assay measures the activity of BACE1 by monitoring the cleavage of a specific peptide substrate labeled with a fluorophore and a quencher. Cleavage separates the pair, resulting in an increase in fluorescence.[7]

A. Materials

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • BACE1 Inhibitor (e.g., OM99-2) as a positive control

  • Test Compound: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5[7]

  • 96-well or 384-well black, opaque microplates

  • Fluorescence microplate reader (e.g., Ex/Em = 535/585 nm or as specified by substrate manufacturer)[8]

B. Reagent Preparation

  • Assay Buffer: Prepare 50 mM sodium acetate and adjust pH to 4.5.

  • BACE1 Enzyme Solution: Dilute the BACE1 stock in cold Assay Buffer to the desired working concentration (typically determined empirically to give a robust signal-to-background ratio).

  • BACE1 Substrate Solution: Dilute the substrate stock in Assay Buffer to the final working concentration (e.g., 2x the final concentration).

  • Test Compound/Control Stock (10 mM): Prepare a stock in DMSO and create serial dilutions in Assay Buffer.

C. Assay Procedure

  • Add 10 µL of the Test Compound dilution (or buffer for control, or positive control) to the wells of the black microplate.

  • Add 10 µL of the BACE1 Enzyme Solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the BACE1 Substrate Solution.[7]

  • Immediately place the plate in the fluorescence reader (pre-set to 37°C if desired) and measure fluorescence intensity every 5 minutes for 60-90 minutes.[9]

D. Data Analysis

  • Determine the reaction rate (V = ΔRFU/Δtime) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC50 value by plotting % Inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

G cluster_workflow BACE1 FRET Assay Workflow A 1. Add Inhibitor to black 96-well plate B 2. Add BACE1 Enzyme A->B C 3. Pre-incubate (RT, 15-30 min) B->C D 4. Add FRET Substrate (Initiate Reaction) C->D E 5. Kinetic Read (Fluorescence) D->E F 6. Calculate Reaction Rates & % Inhibition E->F G 7. Determine IC50 Value F->G

Caption: Workflow for the BACE1 FRET-based inhibition assay.

Protocol 2.3: Thioflavin T (ThT) Amyloid-Beta (Aβ1-42) Aggregation Assay

This assay monitors the formation of amyloid fibrils by using Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[10]

A. Materials

  • Synthetic Amyloid-Beta peptide (1-42)

  • Hexafluoroisopropanol (HFIP) for monomerizing Aβ

  • Thioflavin T (ThT)

  • Test Compound: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Positive Control: Curcumin or Epigallocatechin gallate (EGCG)

  • Assay Buffer: 50 mM Phosphate Buffer with 100 mM NaCl, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Ex/Em ≈ 440/485 nm)

B. Reagent Preparation

  • Aβ1-42 Monomer Preparation:

    • Dissolve lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.[11]

    • Aliquot into microcentrifuge tubes, evaporate the HFIP using a speed-vac or gentle stream of nitrogen. Store the resulting peptide films at -80°C.

    • Immediately before use, dissolve a peptide film in DMSO to create a ~2 mM stock, then dilute into cold Assay Buffer to a final working concentration (e.g., 20 µM).

  • ThT Solution (500 µM): Prepare a stock solution of ThT in water and filter through a 0.22 µm filter. Dilute in Assay Buffer to a working concentration of 25 µM.

  • Test Compound/Control Stock (10 mM): Prepare a stock in DMSO and create serial dilutions in Assay Buffer.

C. Assay Procedure

  • In each well of the black microplate, combine:

    • 80 µL of the freshly prepared Aβ1-42 solution (final concentration 10 µM).

    • 10 µL of the Test Compound dilution (or buffer for control, or positive control) at various molar ratios to Aβ (e.g., 1:1, 1:5, 1:10).

    • 10 µL of the 25 µM ThT working solution.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with gentle, intermittent shaking.

  • Measure fluorescence intensity at Ex/Em 440/485 nm at regular intervals (e.g., every 30 minutes) for up to 48 hours.

D. Data Analysis

  • Plot fluorescence intensity versus time for all samples.

  • Compare the lag time and the maximum fluorescence (plateau) of the aggregation curves for the test compound relative to the control (Aβ alone).

  • Calculate the percent inhibition of aggregation at the plateau phase:

    • % Inhibition = [(RFU_control - RFU_inhibitor) / RFU_control] * 100

  • Determine the IC50 for aggregation inhibition if a dose-response is observed.

Caption: Workflow for the ThT-based Aβ aggregation assay.

Part 3: Data Interpretation and Next Steps

The initial screening will generate quantitative data on the potency of the test compound against each target. This data should be organized for clear comparison.

Table 1: Hypothetical Screening Data for Tetrahydrothieno[3,2-c]pyridine Analogs

Compound IDR-Group ModificationAChE IC50 (µM)BACE1 IC50 (µM)Aβ Agg. Inhib. (%) @ 10µM
Lead-001 4-(4-Methoxyphenyl)5.2>10015
Analog-A 4-(3,4-dimethoxyphenyl)2.885.325
Analog-B 4-(4-hydroxyphenyl)7.150.145
Analog-C 4-(4-fluorophenyl)1.515.668
Donepezil (Positive Control)0.008>100<5
OM99-2 (Positive Control)>1000.021Not Tested

A promising lead compound would exhibit balanced, sub-micromolar to low-micromolar activity across multiple assays. For instance, "Analog-C" in the hypothetical table shows promise as a multi-target agent.

Next Steps:

  • Cell-Based Assays: Promising hits should be evaluated for their ability to protect neuronal cells (e.g., SH-SY5Y) from Aβ-induced toxicity.[12]

  • In Vivo Pharmacokinetics: Assess the blood-brain barrier (BBB) permeability of lead compounds.

  • In Vivo Efficacy: Test the most promising candidates in transgenic animal models of Alzheimer's disease (e.g., 5xFAD or APPSWE mice) to evaluate their effects on cognitive deficits and brain pathology.[13][14]

G A In Vitro Screening (AChE, BACE1, Aβ Agg.) B Hit Identification (Potency & Selectivity) A->B C Cell-Based Assays (Neuroprotection, Toxicity) B->C D In Vivo PK/PD (BBB Permeability) C->D E In Vivo Efficacy (Transgenic AD Models) D->E F Lead Candidate E->F

Caption: Drug discovery progression from in vitro screening to in vivo testing.

References

  • MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparing Synthetic Aβ in Different Aggregation States. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best method for amyloid-beta aggregation?. Retrieved from [Link]

  • Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alzheimer's Disease: Experimental Models and Reality. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • ResearchGate. (n.d.). Someone knows protocols to study the inhibition of beta secretase in vitro?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). Mouse Models of Alzheimer's Disease. Retrieved from [Link]

  • Drug Target Review. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]

  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Production and use of recombinant Aβ for aggregation studies. PMC. Retrieved from [Link]

  • Europe PMC. (n.d.). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • CWRU Newsroom. (n.d.). New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. Retrieved from [Link]

  • ScienceDaily. (2013). Novel herbal compound offers potential to prevent and treat Alzheimer's disease. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Mizutani, S. (2019). Alzheimer's Disease Insight Report: Current Therapies, Drug Pipeline and Outlook. Retrieved from [Link]

  • Nature. (2020). Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface. Retrieved from [Link]

  • PubMed. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Retrieved from [Link]

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  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

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Method

Application Notes and Protocols for the Chiral Separation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Enantiomers

Abstract This technical guide provides a comprehensive framework for the development of analytical and preparative methods for the chiral separation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine enantiom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development of analytical and preparative methods for the chiral separation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine enantiomers. This molecule, a core structural motif in various pharmacologically active agents, necessitates robust enantioselective analysis and purification to ensure stereochemical purity and biological efficacy. Drawing upon established principles of chiral chromatography and leveraging data from structurally analogous compounds, this document outlines a systematic approach from initial screening of Chiral Stationary Phases (CSPs) to method optimization and scale-up for preparative applications using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.

Introduction: The Imperative of Chirality

The compound 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine possesses a stereogenic center at the C4 position, resulting in a pair of enantiomers. In pharmaceutical development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers and often require the marketing of the single, therapeutically active isomer.[1]

The thieno[3,2-c]pyridine core is a key component of several antithrombotic agents, such as clopidogrel and prasugrel. The biological activity of these drugs is highly dependent on their stereochemistry. Therefore, the ability to accurately resolve and quantify the enantiomers of derivatives like 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is critical for research, development, and quality control.

This guide provides the scientific rationale and detailed protocols to empower researchers to develop and validate robust chiral separation methods for this important class of compounds.

Foundational Principles: Chiral Recognition on Stationary Phases

The direct separation of enantiomers via chromatography relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase (the CSP).[2] The differential stability of these complexes leads to different retention times for each enantiomer.[2]

For a molecule like 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which features a tertiary amine, aromatic rings (thiophene and methoxyphenyl), and a potential for hydrogen bonding, several types of interactions can be exploited for chiral recognition:

  • π-π Interactions: Between the aromatic rings of the analyte and the CSP.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: Resulting from the polar groups in the molecule.

  • Steric Interactions: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP is crucial.

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven highly effective for a wide range of chiral compounds, including heterocyclic amines.[3] These CSPs form helical polymer chains that create chiral grooves, providing a combination of the interaction types listed above. Similarly, Pirkle-type phases, such as the WHELK-O® 1, which are based on π-electron acceptor/π-electron donor principles, offer an alternative and often complementary selectivity.[4][5]

Strategic Method Development: From Screening to Optimization

A systematic screening approach is the most efficient path to a successful chiral separation.[2] The process involves screening a select set of complementary CSPs under different mobile phase conditions.

Diagram: Chiral Method Development Workflow

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-Up Start Racemic Analyte 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Screen_CSPs CSP Screening (Polysaccharide & Pirkle-Type) Start->Screen_CSPs Screen_Modes Mode Screening (NP, PO, RP for HPLC) (Modifiers for SFC) Screen_CSPs->Screen_Modes Analyze_Results Analyze Screening Data (Select Best CSP/Mode) Screen_Modes->Analyze_Results Optimize Optimize Parameters - Mobile Phase Composition - Additives (Acid/Base) - Temperature - Flow Rate Analyze_Results->Optimize Validation Method Validation (Robustness, LoD, LoQ) Optimize->Validation Scale_Up Preparative Scale-Up (HPLC / SFC / SMB) Validation->Scale_Up End Pure Enantiomers Scale_Up->End

Caption: A systematic workflow for chiral method development.

Recommended Primary CSP Screening Strategy

Based on the structural features of the analyte and success with analogous compounds like prasugrel,[3] the following CSPs are recommended for the initial screening.

CSP Class Recommended Columns Selector Type Rationale / Key Interactions
Polysaccharide CHIRALPAK® IA / IG / ICAmylose & Cellulose DerivativesProven success with heterocyclic amines.[3][6] Offers π-π, hydrogen bonding, and steric inclusion within chiral grooves.
Pirkle-Type WHELK-O® 1 (S,S) or (R,R)1-(3,5-Dinitrobenzamido)-tetrahydrophenanthreneπ-electron acceptor/donor phase.[5] Provides alternative selectivity to polysaccharides. Covalently bonded, offering broad mobile phase compatibility.

Detailed Experimental Protocols: Analytical Scale

Sample Preparation
  • Prepare a stock solution of the racemic 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine at 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL for injection.

Protocol 1: HPLC Screening (Normal Phase)

This protocol is based on conditions found to be effective for the separation of prasugrel and its isomers, which share the same core structure.[3]

  • Instrumentation: Standard HPLC system with UV detector.

  • Columns:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

    • WHELK-O® 1 (S,S), 250 x 4.6 mm, 5 µm

  • Mobile Phase Screening Conditions:

    • Condition A: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

    • Condition B: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5-10 µL

Causality and Trustworthiness:

  • Why Hexane/Alcohol? This is a standard normal phase mobile phase system that provides good solubility for many organic molecules and promotes the interactions necessary for chiral recognition on polysaccharide CSPs.

  • Why Trifluoroacetic Acid (TFA)? The analyte is a basic amine. Adding a small amount of a strong acid like TFA improves peak shape by suppressing unwanted ionic interactions with residual silanols on the silica support. It also ensures the analyte is in a consistent protonated state.[3]

  • Self-Validation: If poor peak shape (tailing) is observed, it indicates strong secondary interactions. Increasing the concentration of the alcohol or the acidic additive can mitigate this. If no separation is achieved, the chosen CSP is not suitable under these conditions, and an alternative should be selected.

Protocol 2: SFC Screening

SFC is an excellent alternative to HPLC, often providing faster separations and using less organic solvent.[7]

  • Instrumentation: Analytical SFC system with UV detector and back pressure regulator.

  • Columns: Same as HPLC screening.

  • Mobile Phase: Supercritical CO₂ with a co-solvent (modifier).

  • Modifier Screening Conditions:

    • Condition A: 15% Methanol

    • Condition B: 20% Ethanol

    • Condition C: 20% Isopropanol

    • (Optional Additive: 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) in the modifier to improve peak shape)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2-5 µL

Causality and Trustworthiness:

  • Why SFC? The low viscosity of supercritical CO₂ allows for higher flow rates without a proportional increase in backpressure, leading to faster analysis times.[7]

  • Why Different Alcohol Modifiers? Methanol, ethanol, and isopropanol have different polarities and hydrogen bonding capabilities, which can significantly alter the selectivity of the separation.

  • Self-Validation: The choice between an acidic (TFA) or basic (DEA) additive depends on the specific interaction with the CSP. For basic analytes, a basic additive often yields better peak shapes. Comparing results with and without additives provides immediate feedback on the dominant interactions.

Scaling Up: Preparative Chiral Separation

Once an effective analytical method is developed with a resolution (Rs) > 1.5, it can be scaled up for preparative purification. For larger quantities, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous purification technique.[8][9]

Diagram: Simplified SMB Chromatography Process

SMB_Process cluster_SMB SMB Loop (Multiple Columns) C1 Col 1 C2 Col 2 C1->C2 C3 Col 3 C2->C3 Extract Extract Out (Pure Enantiomer A) C2->Extract C4 Col 4 C3->C4 C4->C1 Raffinate Raffinate Out (Pure Enantiomer B) C4->Raffinate Eluent Eluent In Eluent->C1 Feed Racemic Feed In Feed->C3

Sources

Application

Application Notes &amp; Protocols: Radiolabeling of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine for In Vivo Studies

Document ID: AN-THN-C11-2026-01 Abstract This document provides a comprehensive technical guide for the radiolabeling of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a novel scaffold with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-THN-C11-2026-01

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a novel scaffold with significant potential for targeting central nervous system (CNS) receptors.[1][2] The protocols detailed herein focus on the incorporation of Carbon-11 ([¹¹C]), a short-lived positron emitter (t½ = 20.4 min), to generate a radiotracer suitable for Positron Emission Tomography (PET) imaging.[3][4] PET is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biological processes in vivo.[5][6] This guide covers the rationale for radiotracer design, synthesis of the necessary precursor, detailed radiolabeling and purification procedures, stringent quality control measures, and considerations for preclinical in vivo imaging studies in rodent models. The methodologies are designed to be robust and reproducible, providing researchers with the tools to investigate the pharmacokinetics and target engagement of this promising thienopyridine derivative.

Introduction & Scientific Rationale

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity at various biological targets, including CNS receptors and signaling pathways.[2][7] Specifically, aryl-substituted analogs like 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are being investigated for their potential as antipsychotics, smoothened (Smo) receptor antagonists, or inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β).[2][7][8]

To understand the in vivo behavior of this compound—its ability to cross the blood-brain barrier, biodistribution, target engagement, and pharmacokinetics—radiolabeling for PET imaging is an indispensable tool.[9][10] We have selected Carbon-11 for this application due to several advantages:

  • Chemical Identity: The introduction of a ¹¹C-methyl group in place of a natural ¹²C-methyl group does not alter the compound's pharmacological properties.[3][4]

  • Short Half-Life: The 20.4-minute half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, facilitating studies that require a baseline and a follow-up scan (e.g., drug occupancy studies).[3][4]

  • Established Chemistry: ¹¹C-methylation is one of the most robust and well-established radiolabeling reactions, typically offering high radiochemical yields and molar activity.[3]

The chosen radiolabeling strategy involves the O-methylation of the desmethyl (phenolic) precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This application note will detail the complete workflow, from precursor synthesis to the formulation of the final radiotracer for injection.

Synthesis of the Radiolabeling Precursor

The successful radiolabeling with [¹¹C]CH₃I requires the synthesis of the corresponding desmethyl precursor, 4-(4-Hydroxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine .

Protocol 2.1: Synthesis of 4-(4-Hydroxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This synthesis can be achieved via a Suzuki or Buchwald-Hartwig cross-coupling reaction. The following is a representative synthetic route.

  • Step 1: Synthesis of a suitable boronic acid or ester of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. (This is a common intermediate).

  • Step 2: Palladium-catalyzed cross-coupling with a protected 4-halophenol (e.g., 4-bromoanisole, followed by demethylation). A more direct route involves coupling with a protected 4-hydroxyphenylboronic acid derivative.

Causality Behind Experimental Choices: A common method for demethylation of an aryl methyl ether (like the methoxy group on the final compound) is treatment with boron tribromide (BBr₃). This strong Lewis acid selectively cleaves the ether bond without affecting other parts of the molecule under controlled conditions.

Detailed Procedure (Demethylation of Parent Compound):

  • Dissolve 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure desmethyl precursor. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

[¹¹C]Radiolabeling and Purification

The radiolabeling is performed in a shielded hot cell using an automated synthesis module. The following protocol is a general guideline that should be adapted to the specific automated platform available.

3.1. Materials and Reagents

Reagent/MaterialGrade/SpecificationSupplier
Desmethyl Precursor>98% PuritySynthesized (Protocol 2.1)
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)Produced from cyclotron ([¹¹C]CO₂)On-site cyclotron
Sodium Hydroxide (NaOH)0.1 M in waterSigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
HPLC Solvents (Acetonitrile, Water)HPLC GradeFisher Scientific
Ethanol, USP200 ProofDecon Labs
Saline, USP0.9% Sodium Chloride InjectionBaxter
C18 Sep-Pak Cartridgee.g., Waters Sep-Pak LightWaters Corporation
Sterile Filter0.22 µmMilliporeSigma

3.2. Automated Radiolabeling Workflow

The following diagram illustrates the key steps in the automated synthesis of [¹¹C]4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

G cluster_0 [¹¹C]CH₃I Production cluster_1 Radiosynthesis & Purification cluster_2 Quality Control & Final Product Cyclotron Cyclotron ¹⁴N(p,α)¹¹C → [¹¹C]CO₂ Gas_Processing Gas Phase Chemistry [¹¹C]CO₂ → [¹¹C]CH₄ → [¹¹C]CH₃I Cyclotron->Gas_Processing Target Gas Reaction_Vessel Reaction Vessel Precursor + [¹¹C]CH₃I NaOH, DMF, 80°C Gas_Processing->Reaction_Vessel Trap [¹¹C]CH₃I HPLC_Purification Semi-Prep HPLC (C18 Column) Reaction_Vessel->HPLC_Purification Dilute & Inject SPE_Formulation SPE Formulation (C18 Sep-Pak) HPLC_Purification->SPE_Formulation Collect Product Peak QC_Analysis Analytical HPLC, TLC, pH SPE_Formulation->QC_Analysis Sample for QC Final_Product Sterile Vial [¹¹C]Tracer in Saline/EtOH SPE_Formulation->Final_Product Elute & Formulate

Caption: Automated workflow for [¹¹C]tracer synthesis.

3.3. Step-by-Step Radiolabeling Protocol

  • Precursor Preparation: Dissolve 0.5 - 1.0 mg of the desmethyl precursor in 250 µL of anhydrous DMF in a sealed reaction vessel. Add 5 µL of 0.1 M NaOH.

  • [¹¹C]CH₃I Trapping: Bubble the cyclotron-produced [¹¹C]CH₃I through the reaction vessel at room temperature until trapping is complete (monitored by radioactivity detectors).

  • Reaction: Seal the vessel and heat to 80-100 °C for 3-5 minutes. The basic conditions deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that readily attacks the electrophilic [¹¹C]methyl group.

  • Quenching & Dilution: After heating, cool the reaction vessel and dilute the mixture with 0.5 mL of HPLC mobile phase.

  • HPLC Purification: Inject the diluted reaction mixture onto a semi-preparative C18 HPLC column. Elute with an isocratic or gradient mixture of acetonitrile and water (e.g., 40:60 v/v) at a flow rate of 4-5 mL/min. Monitor the eluate with UV (at ~254 nm) and radioactivity detectors.

  • Product Collection: Collect the radioactive peak corresponding to the desired product (identified by co-injection with a non-radioactive standard) into a flask containing 20 mL of sterile water.

  • Solid-Phase Extraction (SPE) Formulation: Pass the collected HPLC fraction through a pre-conditioned C18 Sep-Pak cartridge. The radiotracer will be trapped on the cartridge.

  • Elution & Final Formulation: Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol into a sterile final product vial. Dilute with 9.0 mL of sterile saline (USP) to yield a final formulation in ≤10% ethanol, suitable for intravenous injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into the final sterile, pyrogen-free vial.

Quality Control

Rigorous quality control (QC) is mandatory before releasing the radiotracer for in vivo use to ensure patient safety and data integrity.[11][12] All QC tests should be completed within the short timeframe dictated by the ¹¹C half-life.

QC Test Summary

ParameterMethodAcceptance CriteriaRationale
Visual Inspection Direct ObservationClear, colorless, free of particulatesEnsures absence of foreign matter.
pH pH strip or calibrated meter5.5 - 7.5Ensures physiological compatibility.
Radiochemical Purity Analytical HPLC≥ 95%Confirms identity and purity of the radiolabeled compound.
Radionuclidic Identity Gamma Spectrometry511 keV peak, T½ = 20.4 ± 1 minConfirms the correct positron-emitting isotope is present.
Residual Solvents Gas Chromatography (GC)*Ethanol < 5000 ppm, DMF < 880 ppmEnsures toxic solvent levels are below safety limits (USP <467>).
Bacterial Endotoxins LAL Test (e.g., Endosafe)< 175 EU/VEnsures absence of pyrogens.
Sterility Culture IncubationNo microbial growthConfirms aseptic preparation. (Typically performed retrospectively).
Molar Activity (Aₘ) Calculated from HPLC data> 37 GBq/µmol (1 Ci/µmol) at EOSHigh molar activity is crucial to avoid pharmacological effects from the injected mass.[13]

*GC analysis for residual solvents is often performed during validation runs, not on every batch due to time constraints, as per USP 823 guidelines.[12]

Protocol 4.1: Analytical HPLC for Radiochemical Purity

  • Column: Analytical C18 (e.g., 4.6 x 250 mm)

  • Mobile Phase: Isocratic, e.g., 45% Acetonitrile / 55% Water w/ 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Detection: UV (254 nm) and radioactivity detector in series.

  • Procedure: Inject a small aliquot (~20 µL) of the final product. The retention time of the radioactive peak must match that of the authentic, non-radioactive standard. Purity is calculated as the area of the product peak divided by the total area of all radioactive peaks.

In Vivo Study Considerations & Protocol

The primary goal of in vivo PET imaging with this tracer is to assess its brain uptake and regional distribution, which can provide insights into its potential as a CNS therapeutic or diagnostic agent.[14][15]

5.1. Animal Model and Preparation

  • Species: Wistar rats or C57BL/6 mice are commonly used.

  • Preparation: Animals should be anesthetized for the duration of the scan to prevent motion artifacts. Isoflurane (1.5-2.5% in O₂) is a common choice. Body temperature should be maintained at 37°C using a heating pad. A tail-vein catheter should be placed for radiotracer administration.

5.2. PET Imaging Protocol

The following diagram outlines the logical flow of a typical preclinical PET/CT imaging experiment.

G Animal_Prep Animal Preparation (Anesthesia, Catheterization) CT_Scan CT Scan (Anatomical Reference) Animal_Prep->CT_Scan Tracer_Inj Tracer Injection (IV Bolus via Tail Vein) CT_Scan->Tracer_Inj PET_Scan Dynamic PET Scan (e.g., 60 minutes) Tracer_Inj->PET_Scan Simultaneous Data_Recon Data Reconstruction (Attenuation Correction) PET_Scan->Data_Recon Image_Analysis Image Analysis (Co-registration, ROI Definition) Data_Recon->Image_Analysis Results Results (Time-Activity Curves, SUVR) Image_Analysis->Results

Caption: Workflow for a preclinical in vivo PET/CT study.

Step-by-Step Imaging Procedure:

  • Positioning: Place the anesthetized animal in the PET/CT scanner.

  • Anatomical Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction of the PET data.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer (e.g., 5-10 MBq for a rat) via the tail-vein catheter. The start of the injection marks time zero for the dynamic scan.

  • Dynamic PET Acquisition: Immediately begin a dynamic PET scan, acquiring data continuously for 60-90 minutes.

  • Data Reconstruction: Reconstruct the PET data into a series of time frames (e.g., 6x10s, 4x30s, 5x1min, 8x5min). The data should be corrected for attenuation, scatter, and radioactive decay.

  • Image Analysis:

    • Co-register the PET images with the CT or an MRI atlas.

    • Define regions of interest (ROIs) on specific brain areas (e.g., cortex, striatum, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration within the ROI against time.

    • Calculate standardized uptake values (SUV) or, for more quantitative analysis, use a reference region (like the cerebellum, if devoid of specific binding) to calculate SUV ratios (SUVR) to estimate specific binding.

5.3. Metabolite Analysis

For quantitative modeling, it is crucial to determine the fraction of radioactivity in the blood that corresponds to the unchanged parent tracer over time.[9]

  • Collect arterial or venous blood samples at several time points during the scan.

  • Separate plasma from whole blood by centrifugation.

  • Precipitate proteins (e.g., with acetonitrile).

  • Analyze the supernatant using radio-HPLC to quantify the parent tracer and its radioactive metabolites.

  • Use this data to generate a metabolite-corrected arterial input function for kinetic modeling.

Conclusion

This document provides a detailed, scientifically-grounded framework for the ¹¹C-radiolabeling of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. By following the described protocols for precursor synthesis, automated radiolabeling, rigorous quality control, and in vivo imaging, researchers can effectively generate this novel PET tracer and apply it to investigate its neuropharmacological properties. The successful application of this tracer will provide critical data on its brain penetration and target distribution, accelerating its development as a potential therapeutic agent or diagnostic tool for neurological disorders.

References

  • Vertex Pharmaceuticals Incorporated. (2007). Thieno(3,2-c)pyridine compounds.
  • Al-Ghorbani, M., Liang, X., & Becker, W. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Bongarzone, S., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Stegmayr, C., et al. (2021). Novel Thienopyrimidine-Based PET Tracers for P2Y12 Receptor Imaging in the Brain. Journal of Medicinal Chemistry. [Link]

  • International Atomic Energy Agency. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]

  • Sander, C. Y., & Hooker, J. M. (2016). PET neurochemical imaging modes. Methods in Molecular Biology. [Link]

  • Al-Ghorbani, M., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. [Link]

  • Peko, T., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [Link]

  • Torres-Roca, C., et al. (2021). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). International Journal of Molecular Sciences. [Link]

  • Sander, C. Y., & Hooker, J. M. (2018). News and views on in vivo imaging of neurotransmission using PET and MRI. Neuroscience. [Link]

  • Reddy, K. R., & Reddy, V. P. (2022). Total synthesis of remdesivir. Tetrahedron Letters. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Peko, T., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Molecular Pharmaceutics. [Link]

  • Bongarzone, S., & Gee, A. D. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [Link]

  • Ritter, T. (2013). 18F-Labeled Aryl-Tracers through Direct Introduction of [18F]fluoride into Electron-Rich Arenes. Angewandte Chemie International Edition. [Link]

  • Wang, C., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. [Link]

  • Hong, I., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]

  • Vraka, C., et al. (2024). In vivo assessment of safety, biodistribution, and radiation dosimetry of the [18F]Me4FDG PET-radiotracer in adults. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Peko, T., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

  • Chen, F., et al. (2016). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]

  • Wang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal. [Link]

  • DeWald, H. A., et al. (1990). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]

  • Peko, T., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Zhang, X., & Tian, M. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Immunology. [Link]

  • Fenwick, R., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals. [Link]

  • T. M. Dunne, et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. [Link]

  • Society of Nuclear Medicine. (2009). Society of Nuclear Medicine Procedure Guideline for FDG PET Brain Imaging. SNMMI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is most commonly achieved via the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydrothieno[3,2-c]pyridine core. The reaction's success is highly dependent on carefully controlled parameters, and even minor deviations can significantly impact the yield and purity of the final product.

The key starting materials for this synthesis are 2-(thiophen-3-yl)ethanamine and 4-methoxybenzaldehyde. The electron-donating nature of the methoxy group on the benzaldehyde can influence the reactivity of the intermediate iminium ion, a factor that presents both opportunities and challenges in achieving a high-yield synthesis.[1]

Reaction Workflow and Mechanism

The synthesis proceeds through a well-established mechanism. Understanding these steps is crucial for effective troubleshooting.

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization A 2-(Thiophen-3-yl)ethanamine C Iminium Ion Intermediate A->C Condensation B 4-Methoxybenzaldehyde B->C D Intramolecular Cyclization C->D Acid Catalysis (H+) E Carbocation Intermediate D->E F Deprotonation E->F G Final Product F->G -H+

Caption: Pictet-Spengler reaction workflow for the synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Pictet-Spengler synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial condensation to form the iminium ion is critical.[2]

    • Solution: Ensure your starting materials are pure and dry. Water can inhibit imine formation. Consider pre-forming the imine by stirring the 2-(thiophen-3-yl)ethanamine and 4-methoxybenzaldehyde in a suitable solvent (e.g., toluene or dichloromethane) with a dehydrating agent like magnesium sulfate before adding the acid catalyst.[3]

  • Suboptimal Acid Catalysis: The choice and concentration of the acid catalyst are paramount.

    • Solution: A range of Brønsted and Lewis acids can be used.[3] Trifluoroacetic acid (TFA) is often effective. Start with a stoichiometric amount and consider a slight excess. If using a stronger acid like HCl, ensure it is anhydrous. The optimal acid concentration will facilitate the cyclization without promoting side reactions.

  • Incorrect Reaction Temperature and Time: The reaction is sensitive to thermal conditions.

    • Solution: Begin the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 40-50°C. Prolonged heating at high temperatures can lead to decomposition and tar formation.[4] A typical reaction time can range from a few hours to overnight.

  • Poor Quality of Starting Materials: Impurities in either the amine or the aldehyde can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials. 2-(Thiophen-3-yl)ethanamine can be prone to oxidation. Store it under an inert atmosphere.

Question 2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

Answer:

Tar formation is a common issue in Pictet-Spengler reactions, especially when dealing with electron-rich aromatic systems.[4]

  • Cause: The primary cause is often overly harsh reaction conditions, such as excessive heat or a high concentration of a strong acid. The electron-rich thiophene ring and the activated 4-methoxyphenyl group can be susceptible to polymerization or degradation under these conditions.

  • Prevention:

    • Temperature Control: Maintain a moderate reaction temperature. Avoid aggressive heating.

    • Acid Optimization: Use the mildest effective acid catalyst. Consider using a weaker acid or a lower concentration of a strong acid.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

    • Gradual Addition: Add the acid catalyst slowly to the reaction mixture to control the initial exotherm.

Question 3: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?

Answer:

Purification can be challenging due to the basic nature of the product and the potential for closely related byproducts.

  • Common Impurities:

    • Unreacted 2-(thiophen-3-yl)ethanamine and 4-methoxybenzaldehyde.

    • Polymeric or tar-like materials.

    • Isomeric byproducts if the starting thiophene derivative is not pure.

  • Purification Strategy:

    • Aqueous Work-up: After the reaction is complete, quench the reaction with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

    • Column Chromatography: This is often the most effective method for purification.

      • Stationary Phase: Use silica gel.

      • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to prevent the product from tailing on the silica gel.

    • Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-polar aprotic solvents that are generally unreactive under the reaction conditions. Toluene can also be used, particularly if a higher reaction temperature is required.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 10% methanol in dichloromethane) and visualize the spots under UV light. The product is typically more polar than the starting aldehyde and less polar than the starting amine.

Q3: Can I use a different aldehyde with 2-(thiophen-3-yl)ethanamine?

A3: Yes, the Pictet-Spengler reaction is versatile and can be performed with a variety of aldehydes. The electronic nature of the aldehyde will influence the reaction conditions required. Aldehydes with electron-donating groups tend to react more readily.[1]

Q4: Is it necessary to protect the secondary amine of the product?

A4: For many applications, the unprotected secondary amine is desired. However, if further functionalization at a different position is required, protection of the amine may be necessary. Standard protecting groups like Boc (tert-butyloxycarbonyl) can be introduced under basic conditions.

Experimental Protocol: A Starting Point

This protocol provides a general procedure that can be optimized for your specific laboratory conditions.

Parameter Recommended Condition
Reactants 2-(Thiophen-3-yl)ethanamine, 4-Methoxybenzaldehyde
Stoichiometry 1.0 : 1.1 (Amine : Aldehyde)
Solvent Dichloromethane (DCM), anhydrous
Catalyst Trifluoroacetic acid (TFA)
Catalyst Loading 1.1 equivalents
Temperature Room temperature to 40°C
Reaction Time 4-24 hours (monitor by TLC)

Step-by-Step Procedure:

  • To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in anhydrous DCM, add 4-methoxybenzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add trifluoroacetic acid (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently warm the mixture to 40°C.

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

References

  • The Pictet-Spengler Reaction Upd
  • Pictet-Spengler Reaction - J&K Scientific LLC. J&K Scientific.
  • Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anell
  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PMC - PubMed Central.
  • Pictet–Spengler reaction - Wikipedia. Wikipedia.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. Beilstein Journals.
  • 2021 Heterocyclic Chemistry - Lecture 17 - YouTube. YouTube.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • Pictet–Spengler reaction - Grokipedia. Grokipedia.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.

Sources

Optimization

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Welcome to the dedicated technical support resource for the purification of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with obtaining this compound in high purity. Drawing from established principles in separation science and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your purification workflows are both efficient and effective.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my yield significantly low after column chromatography?

Potential Causes & Solutions:

  • Compound Insolubility on the Column: The target compound may have limited solubility in the initial, less polar mobile phase, leading to precipitation at the top of the column.

    • Solution: Employ a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel. Ensure the solvent is completely removed to create a free-flowing powder before loading it onto the column. This prevents issues with solubility and improves the initial banding of the compound.

  • Irreversible Adsorption to Silica Gel: The basic nitrogen in the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and potential loss of material on the column.

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This will compete with your compound for the acidic sites on the silica, improving elution and recovery.

  • Improper Solvent System Selection: An inappropriate mobile phase can lead to either premature elution of the compound with impurities or strong retention and subsequent loss.

    • Solution: Methodically develop your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for your target compound to ensure good separation.[1] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be highly effective for separating complex mixtures.[2][3]

Workflow for Optimizing Column Chromatography Recovery

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Low_Yield Low Yield After Column Chromatography Check_Solubility Assess Solubility in Mobile Phase Low_Yield->Check_Solubility Potential Cause TLC_Analysis Perform TLC Analysis (Rf ~ 0.3) Low_Yield->TLC_Analysis Potential Cause Consider_Basicity Evaluate Compound Basicity (Pyridine Nitrogen) Low_Yield->Consider_Basicity Potential Cause Dry_Load Dry Load onto Silica Check_Solubility->Dry_Load Solution Gradient_Elution Implement Gradient Elution TLC_Analysis->Gradient_Elution Solution Add_TEA Add Triethylamine (0.1-1%) to Mobile Phase Consider_Basicity->Add_TEA Solution

Caption: Troubleshooting workflow for low recovery in column chromatography.

Question 2: I'm observing a persistent impurity with a similar polarity to my product. How can I improve the separation?

Potential Causes & Solutions:

  • Isomeric Impurities: The synthesis of thieno[3,2-c]pyridines can sometimes yield regioisomers which can be challenging to separate due to their similar physical properties.[4]

    • Solution 1: Orthogonal Chromatography: If normal-phase chromatography is insufficient, consider switching to a different separation mode. Reverse-phase preparative HPLC can provide an alternative selectivity that may resolve the closely eluting impurities.

    • Solution 2: Recrystallization: This classical technique is excellent for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Sub-optimal Mobile Phase: The chosen solvent system may not be providing the best possible selectivity.

    • Solution: Experiment with different solvent systems during your TLC analysis. For instance, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane or a mixture of solvents to alter the selectivity of the separation.

Recommended Solvents for Recrystallization

Solvent SystemRationale
Isopropanol/WaterGood for moderately polar compounds. The addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexaneA versatile system where ethyl acetate acts as the solvent and hexane as the anti-solvent.
EthanolThe target compound may be sparingly soluble in cold ethanol but dissolve upon heating.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most robust, general purification strategy for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

For a reliable, multi-gram scale purification, a two-step process is recommended:

  • Initial Purification by Column Chromatography: Use silica gel with a gradient elution of hexane and ethyl acetate. To mitigate issues with the basicity of the molecule, the addition of 0.5% triethylamine to the mobile phase is advised. This step aims to remove the bulk of the impurities.

  • Final Polishing by Recrystallization or Salt Formation: After chromatography, the enriched fractions can be combined, and the solvent evaporated. The resulting solid can then be recrystallized from a suitable solvent like isopropanol. Alternatively, for a highly pure and stable product, consider forming the hydrochloride salt. This can be achieved by dissolving the free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The hydrochloride salt often precipitates as a highly crystalline solid which can be collected by filtration.[5]

Q2: What are the likely impurities I should be aware of during the synthesis and purification?

Based on common synthetic routes for thieno[3,2-c]pyridine derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthetic pathway.

  • Dehydrogenated Species: The tetrahydrothieno[3,2-c]pyridine ring can potentially undergo oxidation to the aromatic thieno[3,2-c]pyridine.

  • N-Oxides: The pyridine nitrogen can be oxidized to the corresponding N-oxide.

  • Regioisomers: Depending on the synthetic strategy, isomeric byproducts may form.[4]

  • Related Impurities: In the synthesis of similar compounds like prasugrel, impurities such as the corresponding thiophene derivative have been identified.[6]

Q3: How can I best store the purified 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

The free base is susceptible to oxidation and degradation over time. For long-term storage, it is recommended to store the compound as its hydrochloride salt.[7] The salt form is generally more stable and less prone to degradation. Store in a tightly sealed container, away from light and moisture, at -20°C for extended periods.[7] For the free base, storage under an inert atmosphere (argon or nitrogen) at low temperatures is advisable.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[1][3]

  • Sample Loading: Dissolve the crude 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a minimal amount of dichloromethane. To this, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the purified compound. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. Then, add an anti-solvent until the solution becomes cloudy. Heat the mixture until it becomes clear again. If crystals form upon slow cooling, you have found a suitable solvent system.

  • Dissolution: In an appropriately sized flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Overview

G Crude Crude Product Column_Chrom Flash Column Chromatography (Silica, Hex/EtOAc + 0.5% TEA) Crude->Column_Chrom Fractions Combined Pure Fractions Column_Chrom->Fractions Recrystallization Recrystallization (e.g., Isopropanol) Fractions->Recrystallization Salt_Formation HCl Salt Formation (EtOAc/HCl) Fractions->Salt_Formation Pure_Free_Base High Purity Free Base Recrystallization->Pure_Free_Base Pure_Salt High Purity HCl Salt Salt_Formation->Pure_Salt

Caption: General purification workflow for the target compound.

IV. References

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). National Institutes of Health (NIH). [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.

  • Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. (n.d.). Google Patents.

  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. (n.d.). Amerigo Scientific. [Link]

  • Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. (n.d.). Google Patents.

  • Column chromatography. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025). Royal Society of Chemistry. [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate. [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]

  • Column Chromatography. (n.d.). SciSpace. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Thienopyridine Compounds

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with thienopyridine compounds such as clopidogrel, prasugrel, and ticlopidine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to solve complex separation challenges. Peak tailing is a common issue that can compromise resolution and the accuracy of quantification, and this guide will walk you through its causes and solutions in a systematic manner.[1]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for thienopyridine analysis?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. For thienopyridine compounds, which are basic in nature, peak tailing is a frequent problem that can lead to reduced resolution between the parent compound and its metabolites or impurities, and inaccurate peak integration, ultimately affecting the reliability of quantitative results.[1][2] A USP tailing factor between 0.9 and 1.2 is considered ideal, while a value greater than 1.5 indicates significant tailing that requires troubleshooting.[2]

Q2: What are the most common causes of peak tailing in HPLC?

A2: Peak tailing in HPLC can stem from both chemical and physical issues within the chromatographic system. The most common causes include:

  • Secondary Interactions: Primarily, interactions between basic analytes like thienopyridines and residual silanol groups on the silica-based stationary phase.[2][3][4]

  • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak distortion.[2][5]

  • Column Issues: This can range from a partially blocked column inlet frit to a void in the column packing.[6]

  • Extra-Column Volume: Excessive volume from tubing and fittings can cause peak broadening and tailing.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[7]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Silanol Interactions

A: This is a classic sign of secondary interactions between your basic thienopyridine analyte and the stationary phase. Silica-based columns have residual silanol groups (Si-OH) on their surface.[8][9] At mid-range pH, these silanols can be ionized (SiO-), creating negatively charged sites that strongly interact with protonated basic compounds, like the amine groups in thienopyridines.[3][4] This strong, secondary interaction, in addition to the primary reversed-phase interaction, leads to peak tailing.[3]

start Peak Tailing Observed for Thienopyridine cause Suspect Silanol Interactions start->cause step1 Step 1: Adjust Mobile Phase pH (Lower pH to ~2.5-3.5) cause->step1 result1 Peak Shape Improved? step1->result1 step2 Step 2: Add a Competing Base (e.g., Triethylamine) result2 Peak Shape Improved? step2->result2 step3 Step 3: Change Organic Modifier (Acetonitrile to Methanol) result3 Peak Shape Improved? step3->result3 step4 Step 4: Select an Appropriate Column (End-capped or Polar-Embedded) end Problem Resolved step4->end result1->step2 No result1->end Yes result2->step3 No result2->end Yes result3->step4 No result3->end Yes no No yes Yes

Caption: Troubleshooting workflow for silanol-induced peak tailing.

  • Adjust Mobile Phase pH:

    • Rationale: By lowering the mobile phase pH (e.g., to 2.5-3.5), the residual silanol groups on the stationary phase become fully protonated (Si-OH), neutralizing their negative charge.[3] This minimizes the strong ionic interaction with the protonated basic analyte.

    • Protocol:

      • Prepare a mobile phase with a buffer such as phosphate or formate, and adjust the pH to the desired acidic level using an acid like phosphoric acid or formic acid.

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject the thienopyridine standard and observe the peak shape. Be aware that lowering the pH may decrease the retention time of your analyte.[3]

  • Use a Competing Base (Mobile Phase Additive):

    • Rationale: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The competing base will preferentially interact with the silanols, reducing the opportunity for the thienopyridine analyte to have these secondary interactions.

    • Protocol:

      • Add 0.1-0.5% (v/v) of triethylamine to the aqueous component of your mobile phase.

      • Adjust the final pH of the mobile phase as needed.

      • Equilibrate the column and inject your sample.

  • Change the Organic Modifier:

    • Rationale: Methanol is a more protic solvent than acetonitrile and is better at hydrogen bonding with and shielding the exposed silanol groups, which can reduce their interaction with the analyte.[10]

    • Protocol:

      • If your current method uses acetonitrile, prepare a mobile phase with the same buffer and pH, but substitute methanol as the organic modifier.

      • You may need to adjust the gradient profile as the solvent strength of methanol is different from acetonitrile.

      • Equilibrate the column and inject your sample.

  • Select a Modern, High-Purity Column:

    • Rationale: Modern HPLC columns are often "end-capped," a process that chemically bonds a small silane molecule to many of the residual silanols, effectively shielding them.[2][8] Columns with polar-embedded phases can also provide additional shielding for basic compounds.[2]

    • Recommendation: If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column is highly recommended for the analysis of basic compounds like thienopyridines.[1]

ParameterRecommendation for ThienopyridinesRationale
Column Type End-capped C18 or Polar-Embedded PhaseMinimizes silanol interactions.[2]
Mobile Phase pH 2.5 - 4.0Suppresses silanol ionization.[3]
Buffer Phosphate, Formate (10-25 mM)Maintains stable pH.[2]
Additive 0.1% Triethylamine or Formic AcidActs as a competing base or ion-pairing agent.
Guide 2: Addressing Physical and Mechanical Issues

A: When all peaks in a chromatogram exhibit tailing, the issue is likely physical or mechanical and is occurring at the column inlet or before the column.[6] This affects all compounds regardless of their chemical properties.

Caption: Troubleshooting workflow for physical and mechanical causes of peak tailing.

  • Check for a Blocked Column Inlet Frit:

    • Rationale: Particulates from the sample, mobile phase, or wear from pump seals can accumulate on the inlet frit of the column, causing a distortion of the sample flow path and leading to peak tailing or splitting for all compounds.[6]

    • Protocol:

      • Disconnect the column from the detector and reverse it.

      • Flush the column to waste with a strong solvent (e.g., isopropanol) at a low flow rate.

      • If this does not resolve the issue and the backpressure is high, the frit may need to be replaced (if possible for your column model) or the entire column may need to be replaced.[6]

      • To prevent recurrence, always filter your samples and mobile phases.[6]

  • Inspect for a Column Void:

    • Rationale: A void or channel can form at the head of the column due to settling of the packing material, often caused by pressure shocks or operating at a pH that dissolves the silica. This void acts as a mixing chamber, causing band broadening and peak tailing.

    • Protocol:

      • A column void is a serious issue that is typically not repairable. The column will need to be replaced.

      • To prevent this, avoid sudden pressure changes and operate within the recommended pH and temperature ranges for your column.

  • Minimize Extra-Column Volume:

    • Rationale: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[2] This effect is more pronounced in UHPLC systems.

    • Protocol:

      • Use tubing with a narrow internal diameter (e.g., 0.005 inches) for all connections.[2]

      • Keep the tubing length as short as possible.

      • Ensure that all fittings are properly seated and that the tubing is not pushed too far into or not far enough into the connection port, which can create small voids.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. Abnormal Peak Shapes. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819. [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. Retrieved from [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. LC Technical Tip. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Welcome to the technical support center for the mass spectrometric analysis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the analysis of this and structurally related compounds.

Understanding the Fragmentation Pattern of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The molecular formula for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is C₁₅H₁₇NOS, and its monoisotopic molecular weight is approximately 259.1031 g/mol .

Predicted Fragmentation Pathways

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques that will induce distinct fragmentation patterns.

Electron Ionization (EI-MS):

Under EI conditions, the molecule will be ionized to form a radical cation (M⁺˙), which then undergoes a series of fragmentation reactions. The high energy of EI typically leads to extensive fragmentation.[1]

DOT script for EI-MS Fragmentation Pathway

EI_MS_Fragmentation M [M]⁺˙ m/z = 259 F1 [M-CH₃]⁺ m/z = 244 M->F1 - •CH₃ F2 [M-OCH₃]⁺ m/z = 228 M->F2 - •OCH₃ F3 [M-C₇H₇O]⁺ m/z = 152 M->F3 - C₇H₇O• (methoxyphenyl) F4 [C₇H₇O]⁺ m/z = 107 M->F4 Benzylic cleavage F6 Thienopyridine fragment m/z = 152 M->F6 Cleavage of C-N bond F5 [C₇H₈N]⁺ m/z = 106 F3->F5 Rearrangement

Caption: Predicted EI-MS fragmentation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Electrospray Ionization (ESI-MS/MS):

In ESI, the molecule is typically protonated to form [M+H]⁺. Collision-induced dissociation (CID) of the protonated molecule will lead to characteristic product ions. ESI is a softer ionization technique, often resulting in a more prominent molecular ion and less complex fragmentation compared to EI.

DOT script for ESI-MS/MS Fragmentation Pathway

ESI_MS_Fragmentation MH [M+H]⁺ m/z = 260 F1 [M+H - C₇H₈O]⁺ m/z = 152 MH->F1 - C₇H₈O (p-methoxytoluene) F2 [C₇H₈O+H]⁺ m/z = 109 MH->F2 Formation of methoxyphenyl cation F3 [M+H - C₄H₄S]⁺ m/z = 176 MH->F3 RDA of tetrahydrothiophene F4 [M+H - C₅H₅N]⁺ m/z = 181 MH->F4 RDA of tetrahydropyridine LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC LC Separation Filtered->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 MS2 MS/MS (Product Ions) MS1->MS2 Precursor Selection Data Data Analysis MS2->Data

Sources

Troubleshooting

"resolving co-elution issues in the analysis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine"

Welcome to the technical support center for the analytical challenges associated with 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges associated with 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues and other common analytical hurdles encountered during the chromatographic analysis of this compound.

Understanding the Analyte: A Chemist's Perspective

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound featuring a tetrahydrothienopyridine core with a methoxyphenyl substituent. Its chemical properties are key to understanding its chromatographic behavior.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₁₄H₁₅NOSProvides the exact mass for mass spectrometry detection.
Molecular Weight 245.34 g/mol [1]
Structure A moderately lipophilic molecule with a basic nitrogen atom.Suitable for reversed-phase HPLC. The basic nitrogen's protonation state is pH-dependent, affecting retention.
Predicted XLogP3 2.7Indicates moderate hydrophobicity, suggesting good retention on C8 or C18 columns.
Predicted pKa The tertiary amine in the tetrahydrothienopyridine ring is basic. While a specific pKa for this exact molecule is not readily available, similar structures suggest a pKa in the range of 5-9 for the pyridine and amine groups.[2]The mobile phase pH will significantly impact the analyte's retention time and peak shape. A pH below the pKa will lead to a protonated, more polar species with less retention in reversed-phase chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common co-elution problems and other analytical challenges in a question-and-answer format.

FAQ 1: My main peak for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is broad and tailing. What is the likely cause and how can I fix it?

Answer:

Peak broadening and tailing for a basic compound like this are often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

Causality:

  • Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic nitrogen of your analyte via ion exchange, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both the protonated and neutral forms of the molecule will exist in equilibrium. This can lead to a distorted peak shape.

Troubleshooting Workflow:

start Broad, Tailing Peak step1 Check Mobile Phase pH start->step1 step2 Adjust pH to < pKa-2 or > pKa+2 step1->step2 pH near pKa result2 Persistent Tailing step1->result2 pH is appropriate result1 Improved Peak Shape step2->result1 step3 Add a Competing Base step4 Use a Base-Deactivated Column step3->step4 Tailing persists step3->result1 step4->result1 result2->step3

Caption: Troubleshooting workflow for broad and tailing peaks.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment:

    • Low pH: Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the analyte will be fully protonated and exhibit more consistent interactions with the stationary phase.

    • High pH: Alternatively, use a mobile phase with a pH of 8-10, employing a buffer such as ammonium bicarbonate or ammonium formate. This will keep the analyte in its neutral, more retained form. Ensure your column is stable at higher pHs.

  • Incorporate a Competing Base:

    • If tailing persists, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.

  • Select a Base-Deactivated Column:

    • Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize silanol interactions. If you are using an older column, switching to a newer generation column with improved silica technology can significantly improve peak shape.

FAQ 2: I am observing a cluster of peaks around my main analyte peak. What could be the source of these co-eluting impurities?

Answer:

Co-eluting peaks can originate from several sources, including synthesis byproducts, degradation products, or even isomers.

Potential Sources of Impurities:

  • Synthesis-Related Impurities: The Pictet-Spengler reaction, a common method for synthesizing the tetrahydrothieno[3,2-c]pyridine core, can lead to the formation of isomeric byproducts or incompletely cyclized intermediates.[3] Starting materials and reagents from the synthesis can also be a source of impurities.

  • Degradation Products: Thienopyridine derivatives can be susceptible to oxidation, particularly at the thiophene ring.[4] Forced degradation studies on similar compounds have shown that oxidative stress can lead to the formation of N-oxides and other related substances.[4]

  • Stereoisomers: The target molecule has a chiral center at the 4-position. If the synthesis is not stereospecific, you will have a racemic mixture, which could potentially be resolved into two enantiomeric peaks under chiral chromatographic conditions. Even on achiral columns, diastereomeric impurities could be present and co-elute.

Troubleshooting and Identification Workflow:

start Co-eluting Impurity Peaks step1 Review Synthesis Route start->step1 step2 Perform Forced Degradation Studies start->step2 step3 Analyze by LC-MS/MS step1->step3 step2->step3 step4 Optimize Chromatographic Selectivity step3->step4 result Identify and Resolve Impurities step4->result

Caption: Workflow for identifying and resolving co-eluting impurities.

Experimental Protocol: Forced Degradation Study

To investigate potential degradation products, a forced degradation study can be performed. This involves subjecting a solution of your analyte to various stress conditions.

Materials:

  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Methanol or Acetonitrile

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte in methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with HCl before injection.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Heat a solid sample of the analyte in an oven at a high temperature (e.g., 105°C) for a specified time, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. Use a mass spectrometer to identify the mass of the degradation products.

FAQ 3: How can I improve the separation between my main peak and a closely eluting impurity?

Answer:

Improving resolution between closely eluting peaks requires manipulation of chromatographic selectivity.

Strategies for Improving Selectivity:

ParameterModificationRationale
Mobile Phase Organic Solvent Change from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different solvent strengths and selectivities, which can alter the elution order and resolution of closely eluting compounds.
Mobile Phase pH Adjust the pH of the aqueous phase.Small changes in pH can significantly alter the ionization state of the analyte and impurities, leading to changes in retention and selectivity.
Column Chemistry Switch from a C18 column to a phenyl-hexyl or a polar-embedded column.Different stationary phase chemistries offer different retention mechanisms (e.g., π-π interactions with a phenyl column), which can improve the separation of structurally similar compounds.
Temperature Increase or decrease the column temperature.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
Gradient Slope For gradient elution, make the gradient shallower around the elution time of the peaks of interest.A shallower gradient increases the time the analytes spend in the "elution window," which can improve resolution.

Example of a Starting HPLC Method:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or Mass Spectrometry

This method provides a good starting point for the analysis. Based on the troubleshooting guide, you can systematically modify these parameters to resolve any co-elution issues.

References

  • Gleave, R., et al. (2012). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 55(17), 7584-7596. [Link]

  • PubChem. (n.d.). (4R)-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. National Center for Biotechnology Information. [Link]

  • Jansen, P. J., et al. (2012). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic & Biomolecular Chemistry, 10(44), 8934-8940. [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]

  • Amerigo Scientific. (n.d.). 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. [Link]

  • Kake, E. F., & Baumann, W. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega, 8(21), 18987–18995. [Link]

  • ResearchGate. (n.d.). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • MDPI. (n.d.). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Solution Stability of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Welcome to the technical support guide for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for handling this compound in solution. Ensuring the stability and integrity of your experimental compounds is paramount for generating reproducible and reliable data. This guide addresses common stability challenges, provides diagnostic protocols, and explains the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Q1: What are the primary chemical features of this molecule that I should be concerned about regarding its stability in solution?

A1: The structure of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine contains three key functional groups that can influence its stability:

  • Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[1][2] This is a common degradation pathway for many sulfur-containing heterocyclic compounds.[1][2]

  • Tertiary Amine: The nitrogen atom in the tetrahydro-pyridine ring is a tertiary amine. This group is basic, making the compound's solubility and stability pH-dependent.[3][4] It can also be a site for N-oxidation.

  • Aromatic Rings: While generally stable, the electron-rich methoxyphenyl and thiophene rings can be susceptible to photo-oxidation or reaction with strong oxidizing agents.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. Based on supplier recommendations for the parent scaffold, these solutions should be stored at -20°C or -80°C and protected from light.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: My aqueous buffer solution containing the compound is turning slightly yellow overnight. What could be the cause?

A3: A color change often indicates chemical degradation. The most likely cause is oxidation of the thienopyridine core structure, which can lead to the formation of conjugated byproducts that absorb visible light. This process can be accelerated by exposure to air (oxygen), light, or certain metal ions in your buffer. We recommend preparing fresh dilutions for each experiment and minimizing the solution's exposure to ambient light and air.

Q4: Is this compound sensitive to pH? What is the optimal pH range for my experiments?

A4: Yes, due to the tertiary amine, the compound's properties are pH-dependent.[3][4] While the optimal pH must be determined empirically for your specific assay, it is crucial to avoid extremes. Strongly acidic or basic conditions can catalyze degradation.[3] We recommend starting with buffers in the neutral pH range (e.g., pH 6.5-7.5) and assessing stability if your experiment requires moving outside this range. The solubility will also be pH-dependent; the protonated form at lower pH is often more soluble in aqueous media.[7]

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a problem-solving framework for common issues encountered during experiments.

Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.
  • Potential Cause 1: Oxidative Degradation. The thieno-sulfur and the tertiary amine are susceptible to oxidation by dissolved oxygen in aqueous buffers. This is one of the most common degradation pathways for thienopyridine derivatives.[8][9][10]

    • Diagnostic Steps:

      • Run a control experiment where the compound is incubated in the assay buffer for the full duration of the experiment.

      • Analyze samples at time-zero and at the end-point using HPLC or LC-MS to look for the appearance of new peaks (degradants) and a decrease in the parent compound peak area. Oxidative products will typically have an increase in mass of +16 Da (N-oxide or sulfoxide) or +32 Da (sulfone).

    • Solutions:

      • De-gas Buffers: Sparge your aqueous buffers with an inert gas like nitrogen or argon before adding the compound.

      • Work Under Inert Atmosphere: If highly sensitive, conduct experiments in a nitrogen glove box.

      • Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or N-acetylcysteine to the buffer, if compatible with your assay.

  • Potential Cause 2: Photodegradation. Exposure to ambient or UV light can degrade sulfur-containing aromatic compounds.[5][11]

    • Diagnostic Steps:

      • Prepare two identical solutions of the compound in your assay buffer.

      • Wrap one container in aluminum foil to protect it from light and leave the other exposed to normal lab lighting conditions.

      • Analyze both samples by HPLC or LC-MS after several hours or the typical duration of your experiment. A greater loss of the parent compound in the light-exposed sample indicates photosensitivity.

    • Solutions:

      • Work in a darkened room or use amber-colored labware.

      • Protect all solutions containing the compound from light by covering them with aluminum foil.

Issue 2: Poor solubility or precipitation of the compound in aqueous buffer.
  • Potential Cause 1: pH-Dependent Solubility. As a basic compound, its solubility is highly dependent on pH. It will be more soluble at a pH below its pKa, where the tertiary amine is protonated and charged.[7]

    • Diagnostic Steps:

      • Measure the pH of your final assay buffer after the addition of the compound stock solution (which is often dissolved in DMSO).

      • Attempt to dissolve the compound in buffers of varying pH (e.g., pH 5.0, 6.5, 7.4).

    • Solutions:

      • Slightly acidify your buffer if your experimental system allows. A final pH of 6.5 may significantly improve solubility over pH 7.4.

      • Use a co-solvent or solubilizing agent like cyclodextrin, but ensure it does not interfere with your assay.[12]

  • Potential Cause 2: Insufficient Solvent in Final Dilution. The concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low in the final aqueous buffer to maintain solubility.

    • Solutions:

      • Ensure the final concentration of DMSO or ethanol is sufficient to maintain solubility, typically between 0.1% and 1%. Always run a vehicle control to account for solvent effects.

      • Prepare a more concentrated stock solution if possible, to minimize the volume added to the aqueous phase.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol helps you proactively identify the key degradation pathways for the compound under stressed conditions.

Objective: To determine the susceptibility of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to hydrolysis, oxidation, and photolysis.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Buffers: 0.1 M HCl (acidic), pH 7.4 PBS (neutral), 0.1 M NaOH (basic)

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • Analytical method: A validated HPLC-UV or LC-MS method capable of separating the parent compound from potential degradants.

Procedure:

  • Preparation: Dilute the compound stock solution to a working concentration (e.g., 100 µM) in each of the following solutions in separate, clearly labeled vials:

    • Acid Hydrolysis: 0.1 M HCl

    • Neutral Control: pH 7.4 PBS

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: pH 7.4 PBS with 3% H₂O₂

    • Photolytic Stress: pH 7.4 PBS (use a clear vial)

    • Time-Zero Control: pH 7.4 PBS (analyze immediately)

  • Incubation:

    • Place the Acid, Neutral, Base, and Oxidative vials in a 40°C incubator.

    • Place the Photolytic Stress vial under a broad-spectrum light source (or on a benchtop exposed to ambient light). Cover a duplicate vial in foil as a dark control.

  • Sampling & Analysis:

    • Analyze the Time-Zero Control immediately.

    • Collect aliquots from each stressed sample at various time points (e.g., 2, 8, 24 hours). Quench the acid/base samples by neutralizing them with an equimolar amount of base/acid before analysis.

    • Analyze all samples by HPLC/LC-MS.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the stressed samples to the time-zero sample.

    • Identify the conditions that cause a >10% loss of the parent compound.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

Condition Expected Outcome if Unstable Primary Moieties Involved
0.1 M HCl DegradationTertiary Amine, potential acid-catalyzed reactions
0.1 M NaOH DegradationPotential base-catalyzed reactions
3% H₂O₂ Rapid degradation, new peaks at +16, +32 m/zThiophene (Sulfur), Tertiary Amine (Nitrogen)
Light Exposure Degradation compared to dark controlThiophene and Methoxyphenyl rings

Part 4: Visualizations & Data Summary

Diagrams

Below are conceptual diagrams illustrating potential degradation pathways and a logical troubleshooting workflow.

G cluster_main Potential Degradation Pathways Parent 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation (H₂O₂ / Air) N_Oxide N-Oxide Derivative (+16 Da) Parent->N_Oxide Oxidation Photo_Ox Photo-oxidized Products Parent->Photo_Ox Light Exposure (UV/Vis) G start Inconsistent Experimental Results Observed check_prep Were solutions prepared fresh and protected from light? start->check_prep decision_prep No check_prep->decision_prep action_prep ACTION: Prepare fresh daily. Use amber vials or foil. decision_prep->action_prep  Fix check_buffer Analyze compound stability in assay buffer over time (HPLC/LC-MS) decision_prep->check_buffer Yes decision_degradation Degradation Observed? check_buffer->decision_degradation action_stable RESULT: Compound is stable. Investigate other experimental variables (e.g., reagents, cell viability). decision_degradation->action_stable No check_conditions Perform forced degradation (Oxidation / Light) decision_degradation->check_conditions Yes action_optimize ACTION: De-gas buffers. Add antioxidants if compatible. Work in low-light conditions. check_conditions->action_optimize

Caption: Troubleshooting workflow for experimental instability.

References

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.[Link]

  • Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.[Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.[Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed.[Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH).[Link]

  • (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate.[Link]

  • Diphenhydramine transport by pH-dependent tertiary amine transport system in Caco-2 cells. PubMed.[Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.[Link]

  • Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. PubMed.[Link]

  • 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. PubChem.[Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications.[Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.[Link]

  • Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed.[Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central.[Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate.[Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.[Link]

  • Thienopyridines as prodrug antiplatelets agents. ResearchGate.[Link]

  • Mechanochemical oxidative degradation of Ticlopidin-neuraxpharm. ResearchGate.[Link]

  • Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed Central.[Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). INCHEM.[Link]

  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed.[Link]

  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. Amerigo Scientific.[Link]

Sources

Troubleshooting

Technical Support Center: Managing Cross-Reactivity in Thienopyridine-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyridine-based compounds. This guide is designed to provide you with field-proven insights and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyridine-based compounds. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to navigate the complexities of cross-reactivity. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Foundational FAQs - Understanding Thienopyridine Cross-Reactivity

This section addresses the fundamental principles of thienopyridine chemistry, pharmacology, and the mechanisms that underpin cross-reactivity.

Q1: What are thienopyridines and what is their primary mechanism of action?

A1: Thienopyridines are a class of antiplatelet agents, characterized by a common thienopyridine chemical core.[1] They function as prodrugs, meaning they require metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to be converted into their active metabolites.[2][3][4] These active metabolites then act as irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2][5][6] By blocking this receptor, they inhibit ADP-mediated platelet activation and aggregation, a critical step in thrombus formation.[5][7] Common examples include clopidogrel, prasugrel, and the first-generation compound, ticlopidine.[1][6]

Q2: What is "cross-reactivity" in the context of thienopyridines, and what are the underlying mechanisms?

A2: Cross-reactivity can manifest in two primary ways:

  • Structural (Immunological) Cross-Reactivity: This occurs when the immune system, having been sensitized to one thienopyridine, recognizes and reacts to another due to their similar chemical structures.[1][8] All thienopyridines share a common core structure derived from ticlopidine, which increases the likelihood of immunological cross-reaction.[1] This can lead to hypersensitivity reactions, such as rashes, which are reported in up to 6% of patients on clopidogrel.[5][9] Studies suggest that up to 30% of patients with an allergic reaction to clopidogrel may also react to another thienopyridine.[1]

  • Mechanistic Cross-Reactivity: This is a broader concept where structurally different drugs that share a common mechanism of action may elicit similar biological responses or adverse effects. For instance, cross-reactivity has been observed between thienopyridines (like clopidogrel) and structurally dissimilar P2Y12 inhibitors (like ticagrelor).[5][6] This suggests the reaction may be linked to the inhibition of the P2Y12 receptor itself rather than solely to the drug's chemical structure.[5][6]

The diagram below illustrates the structural similarities that form the basis for immunological cross-reactivity among thienopyridines.

G cluster_thieno Thienopyridine Class cluster_non_thieno Non-Thienopyridine Class Core Common Thienopyridine Core Ticlopidine Ticlopidine Core->Ticlopidine + Side Chain A Clopidogrel Clopidogrel Core->Clopidogrel + Side Chain B Prasugrel Prasugrel Core->Prasugrel + Side Chain C P2Y12 P2Y12 Receptor Ticlopidine->P2Y12 Shared Target Clopidogrel->P2Y12 Shared Target Prasugrel->P2Y12 Shared Target Ticagrelor Ticagrelor (Cyclopentyl-triazolo-pyrimidine) Ticagrelor->P2Y12 Shared Target

Caption: Structural relationships of P2Y12 inhibitors.

Q3: How are thienopyridine prodrugs activated, and how does this process relate to adverse reactions?

A3: Thienopyridines are inactive as administered and must undergo a two-step metabolic process, primarily in the liver, to form their active thiol metabolite. This activation is highly dependent on CYP enzymes, particularly CYP2C19.[4] Genetic variations in these enzymes can lead to significant differences in drug response; for example, about 30% of patients are poor or intermediate responders to clopidogrel due to genetic variability in CYP450 metabolism.[2]

This metabolic activation is also linked to rare but severe adverse reactions like thrombotic thrombocytopenic purpura (TTP).[10][11][12] Ticlopidine-associated TTP appears to be caused by drug-dependent antibodies that inhibit the ADAMTS13 enzyme.[13] Clopidogrel-associated TTP, while rarer, seems to operate through a different, ADAMTS13-independent pathway.[13]

G Thieno_Prodrug Thienopyridine Prodrug (e.g., Clopidogrel, Prasugrel) Inactive_Metabolite Inactive Metabolites (~85% of dose) Thieno_Prodrug->Inactive_Metabolite Esterases Intermediate 2-oxo-thienopyridine (Intermediate Metabolite) Thieno_Prodrug->Intermediate Hepatic CYP450 Enzymes (e.g., CYP2C19) Active_Metabolite Active Thiol Metabolite Intermediate->Active_Metabolite CYP450 Enzymes P2Y12 Platelet P2Y12 Receptor Active_Metabolite->P2Y12 Binds Covalently Adverse_Reaction Potential for Adverse Drug Reactions (e.g., TTP) Active_Metabolite->Adverse_Reaction Inhibition Irreversible Inhibition of Platelet Aggregation P2Y12->Inhibition

Caption: Thienopyridine metabolic activation pathway.

Section 2: Troubleshooting Guides for Experimental & Clinical Scenarios

This section provides structured guidance for specific problems you may encounter in your research.

Guide 2.1: Immunoassay Interference and False Positives

Q: My immunoassay is showing unexpected cross-reactivity with a thienopyridine metabolite, leading to unreliable data. How do I troubleshoot this?

A: Unexpected immunoassay results are often due to the antibody binding non-target molecules that are structurally similar to the intended analyte. This is a critical issue in drug development when measuring specific metabolites. The key is to systematically validate antibody specificity.

Causality: The high structural similarity between a parent compound and its metabolites, or between different drugs in the same class, means that even monoclonal antibodies can exhibit significant cross-reactivity.[14][15] This leads to an overestimation of the target analyte concentration.

Troubleshooting Workflow:

G Start Unexpected High Signal or False Positive Step1 1. Review Assay Controls (Positive, Negative, Blank) Start->Step1 Step2 2. Perform Serial Dilution of the Sample Step1->Step2 Decision1 Is the response linear and parallel to the standard curve? Step2->Decision1 Step3 3. Spike-and-Recovery Test with Known Metabolites Decision1->Step3 Yes End_Interference Result: Interference Confirmed. Quantify cross-reactivity. Consider new antibody or method. Decision1->End_Interference No (Non-parallelism) Step4 4. Run a Competitive Assay with Structurally Similar Compounds Step3->Step4 Decision2 Is significant displacement observed? Step4->Decision2 Step5 5. Confirm with an Orthogonal Method (e.g., LC-MS/MS) Decision2->Step5 No Decision2->End_Interference Yes End_NoInterference Result: Interference Unlikely. Investigate other causes (matrix effects, contamination). Step5->End_NoInterference

Caption: Workflow for troubleshooting immunoassay interference.

Step-by-Step Protocol: Assessing Immunoassay Specificity

  • Objective: To determine if the primary antibody in your immunoassay is cross-reacting with non-target thienopyridine compounds or their metabolites.

  • Materials:

    • Your current immunoassay kit (e.g., ELISA).

    • Purified standards of your target analyte.

    • Purified standards of potential cross-reactants (e.g., parent drug, known major metabolites, other thienopyridines).

    • Sample matrix (e.g., plasma, serum).

    • Orthogonal method for confirmation (e.g., LC-MS/MS).

  • Methodology:

    • Step 1: Serial Dilution: Dilute a high-concentration sample in a series (e.g., 1:2, 1:4, 1:8, 1:16) and run it in the assay.

      • Rationale: If no interference is present, the measured concentration should decrease linearly with the dilution factor. A non-parallel response compared to the standard curve suggests interference.[16]

    • Step 2: Cross-Reactivity Check: Prepare solutions of each potential cross-reactant at a high concentration (e.g., 1000 ng/mL) and test them in the assay.

      • Rationale: This directly measures if the antibody binds to these structurally similar molecules.

    • Step 3: Competitive Displacement: Create a standard curve for your target analyte. Then, run the same curve but with a high, constant concentration of a potential cross-reactant spiked into each well.

      • Rationale: If the cross-reactant binds to the antibody, it will compete with the target analyte, causing a rightward shift in the standard curve and indicating the degree of cross-reactivity.

    • Step 4: Orthogonal Method Confirmation: Analyze a subset of your samples using a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Rationale: LC-MS/MS separates compounds by their physical properties before detection, providing a "gold standard" measurement to compare against your immunoassay results.[17] A poor correlation confirms immunoassay interference.

Guide 2.2: Investigating Hypersensitivity Reactions

Q: In our study, a subject developed a rash after exposure to a novel thienopyridine. How can we determine if this is a true immune-mediated hypersensitivity and assess the risk of cross-reactivity with clopidogrel?

A: Distinguishing a T-cell mediated hypersensitivity from other adverse reactions is crucial. This requires in-vitro diagnostic tests that assess the specific response of a patient's immune cells to the drug.

Causality: Drug hypersensitivity reactions are often mediated by drug-specific T-cells.[18] In-vitro assays like the Lymphocyte Transformation Test (LTT) or ELISpot can detect the proliferation or cytokine secretion of these T-cells upon re-exposure to the drug or its metabolites, providing mechanistic evidence of an immune response.[19][20]

Experimental Protocol: In-Vitro Assessment of T-Cell Mediated Hypersensitivity

  • Objective: To confirm a T-cell mediated response to a thienopyridine and test for cross-reactivity with other related compounds.

  • Methodology: Lymphocyte Transformation Test (LTT)

    • Step 1: Isolate PBMCs: Collect a blood sample from the patient and isolate Peripheral Blood Mononuclear Cells (PBMCs) using a density gradient medium (e.g., Ficoll-Paque).

    • Step 2: Cell Culture: Culture the isolated PBMCs in a 96-well plate.

    • Step 3: Drug Stimulation: Add the suspect drug (your novel thienopyridine) to the wells at various concentrations. Include clopidogrel and other relevant compounds in separate wells to test for cross-reactivity.

      • Controls are critical:

        • Negative Control: Culture medium only (measures baseline proliferation).

        • Positive Control: A non-specific mitogen like Phytohaemagglutinin (PHA) (ensures cells are viable and capable of proliferating).

    • Step 4: Incubation: Incubate the plates for 5-7 days to allow for antigen presentation and T-cell proliferation.

    • Step 5: Measure Proliferation: Add a marker of cell proliferation, such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU), and incubate for another 18-24 hours. Measure the incorporation of the marker, which is directly proportional to T-cell proliferation.

    • Step 6: Data Analysis: Calculate the Stimulation Index (SI) for each drug concentration:

      • SI = (Mean counts per minute in drug-stimulated wells) / (Mean counts per minute in negative control wells)

      • Interpretation: An SI value > 2 or 3 (depending on laboratory standards) is typically considered a positive result, indicating a specific T-cell response to the drug. A positive result for both your novel compound and clopidogrel indicates in-vitro cross-reactivity.

Alternative Method: ELISpot Assay

  • This assay measures the number of cytokine-secreting cells (e.g., IFN-γ, IL-5) in response to the drug. It is often more sensitive and provides results faster than the LTT.[19][20]

Section 3: Clinical Management Strategies

This section provides an overview of strategies for managing patients with known thienopyridine hypersensitivity.

Q: A patient requiring dual antiplatelet therapy after a coronary stent placement has a documented allergy to clopidogrel. What are the options?

A: This is a common clinical dilemma, as premature discontinuation of antiplatelet therapy significantly increases the risk of stent thrombosis.[5][18] Management requires a careful assessment of risk and available alternatives.

Management Options:

StrategyDescriptionRationale & ConsiderationsSupporting Evidence
1. Switch to a Non-Thienopyridine Discontinue the offending thienopyridine and switch to a structurally dissimilar P2Y12 inhibitor, such as ticagrelor.Ticagrelor belongs to the cyclopentyl-triazolo-pyrimidine class and is not a prodrug. The risk of immunological cross-reactivity is theoretically low.[8][9] This is often the preferred first-line approach.Case reports and clinical experience support the success of this strategy.[8][9] However, cross-reactivity based on the shared mechanism of action has been reported, though it is rare.[5][6]
2. Switch to Another Thienopyridine Switch from clopidogrel to prasugrel, or historically, to ticlopidine.This strategy carries a significant risk of cross-reactivity due to the shared thienopyridine structure.[8][9] Success has been reported, but so have failures.[9] Ticlopidine is rarely used now due to its side effect profile (e.g., neutropenia, TTP).[6][21]Reports show a cross-reactivity risk as high as 27-30% between clopidogrel and other thienopyridines.[1][18]
3. Concurrent Steroid Therapy Continue the thienopyridine while co-administering a course of oral corticosteroids (e.g., prednisone) and antihistamines.This approach aims to suppress the hypersensitivity reaction, allowing the patient to continue essential therapy. It is most effective for dermatological reactions.[9][21]Several case series have shown this to be a successful strategy, allowing patients to complete their full course of therapy without interruption.[9][21]
4. Drug Desensitization Administer gradually increasing doses of the thienopyridine over several hours under close medical supervision.This process aims to induce a state of temporary tolerance, allowing the patient to receive the therapeutic dose safely. It is an effective option for both IgE and non-IgE mediated reactions.[5][6][22] The desensitized state must be maintained with uninterrupted daily dosing.[6]Published protocols for clopidogrel desensitization have proven to be safe and effective, even in patients with severe reactions.[5][22]

Clinical Decision-Making: The choice of strategy depends on the severity of the initial reaction, the availability of alternative agents, and the urgency of antiplatelet therapy. For mild dermatological reactions, concurrent steroid therapy or switching to a non-thienopyridine may be appropriate. For more severe reactions where a thienopyridine is essential, desensitization performed by an allergy specialist is the recommended course of action.[9][22]

References

  • Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Applic
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  • Avoiding Being Hyper About Hypersensitivity: Management of Aspirin and P2Y12 Allergic Reactions. SCAI.
  • Oral antiplatelet agent hypersensitivity and cross-reactivity managed by successful desensitis
  • Clopidogrel desensitization protocol for the treatment of thienopyridine hypersensitivity. PubMed.
  • A joint allergist/cardiologist classification for thienopyridines hypersensitivity reactions based on their symptomatic patterns and its impact on the management strategies.
  • Frequency of Allergic or Hematologic Adverse Reactions to Ticlopidine Among Patients With Allergic or Hematologic Adverse Reactions to Clopidogrel.
  • Allergic Reactions to Clopidogrel and Cross-Reactivity to Other Agents.
  • Intolerance to Multiple P2Y12 Inhibitors Following Percutaneous Coronary Intervention. NIH.
  • Thienopyridine-Associated Thrombotic Thrombocytopenia Purpura: Updated Antibody Results From the SERF-TTP Study.
  • Two Mechanistic Pathways for Thienopyridine-Associated Thrombotic Thrombocytopenic Purpura: A Report From the SERF-TTP Research Group and the RADAR Project. PMC, NIH.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Metabolic differences of current thienopyridine antipl
  • Thienopyridine-Associated Thrombotic Thrombocytopenia Purpura: Updated Antibody Results From the SERF-TTP Study.
  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers.
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • NIH Public Access. NIH.
  • NIH Public Access. NIH.
  • In-Vitro Approaches to Predict and Study T-Cell Medi
  • Immunoassay Troubleshooting. Biocompare.
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
  • Immunoassay Troubleshooting. Biocompare.
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
  • A, Cases per year of thienopyridine-associated thrombotic...
  • The investigation of interferences in immunoassay. Open Research Repository.
  • Bedside Evaluation of Thienopyridine Antiplatelet Therapy.
  • How to Detect and Solve Immunoassay Interference. myadlm.org.
  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed.
  • Case report: use of thienopyridines in a patient with acquired idiopathic thrombotic thrombocytopenic purpura. PubMed.
  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed.
  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed.

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Reference Data & Comparative Studies

Validation

Introduction: The Significance of Phenylethanolamine N-methyltransferase (PNMT) in Drug Discovery

An In-Depth Comparative Guide to PNMT Inhibitors: Evaluating 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Against Key Alternatives Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in human...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to PNMT Inhibitors: Evaluating 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Against Key Alternatives

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in human physiology, catalyzing the terminal step in the biosynthesis of catecholamines: the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine (adrenaline)[1][2][3]. Primarily located in the adrenal medulla, PNMT and its product, epinephrine, are central to the body's "fight-or-flight" response. However, the enzyme's expression in the central nervous system (CNS) and its association with conditions like hypertension, Alzheimer's disease, and post-traumatic stress disorder (PTSD) have made it a compelling target for therapeutic intervention[1][3].

The development of potent and selective PNMT inhibitors has been a long-standing goal in medicinal chemistry. The ideal inhibitor must not only exhibit high affinity for the PNMT active site but also possess high selectivity, particularly against adrenoceptors, and demonstrate favorable pharmacokinetic properties such as cell permeability. This guide provides a detailed comparison of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a representative of the tetrahydrothieno[3,2-c]pyridine (THTP) class, against other significant PNMT inhibitors, offering researchers a comprehensive overview of their performance based on available experimental data.

The Catecholamine Biosynthesis Pathway

The enzymatic cascade leading to epinephrine production is a fundamental pathway in neurobiology. Understanding the position of PNMT is critical to appreciating the mechanism of its inhibitors.

Catecholamine Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The final, rate-limiting step for epinephrine synthesis is catalyzed by PNMT.

Comparative Analysis of PNMT Inhibitors

The quest for effective PNMT inhibitors has led to the exploration of several chemical scaffolds. Early efforts focused on substrate analogues like phenylethylamines, but these lacked potency[4]. A significant breakthrough came with the development of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which conformationally constrains the flexible side chain, leading to a substantial improvement in inhibitory activity[4]. More recently, highly potent and selective transition-state analogue (TSA) inhibitors have emerged.

Profile: 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs)

The THTP scaffold was investigated as a potential isosteric replacement for the successful THIQ ring system. The rationale was based on the observation that 3-thienylmethylamine was a more potent and selective PNMT inhibitor than benzylamine[5]. The target compound of this guide, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine , belongs to this class.

Despite the logical design, studies revealed that the THTP compounds were, in general, less potent inhibitors of human PNMT (hPNMT) compared to their direct THIQ counterparts[5]. This reduction in potency is primarily attributed to the electronic properties of the thiophene ring, which influences key interactions within the enzyme's active site[5].

Profile: 1,2,3,4-tetrahydroisoquinolines (THIQs)

The THIQ scaffold has produced some of the most widely studied PNMT inhibitors.

  • SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline): For decades, SK&F 64139 has been the benchmark for a potent PNMT inhibitor, with a Ki value in the low nanomolar range[4][6]. It is a competitive inhibitor with respect to norepinephrine[7]. However, its utility in vivo is severely hampered by a lack of specificity. SK&F 64139 exhibits high affinity for the α2-adrenoceptor, making it difficult to decouple the physiological effects of PNMT inhibition from those of adrenoceptor blockade[4][8]. This off-target activity complicates the interpretation of biological results from in vivo studies[4].

  • SK&F 29661 (7-sulfonamide-1,2,3,4-tetrahydroisoquinoline): This compound is another potent THIQ-based inhibitor. While it shows better selectivity regarding the α2-adrenoceptor compared to SK&F 64139, its development has been hindered by a different problem: the polar sulfonamide group severely limits its ability to cross the blood-brain barrier (BBB), restricting its use for investigating CNS-related PNMT functions[4].

Profile: Transition-State Analogue (TSA) Inhibitors

Representing the cutting edge of PNMT inhibitor design, transition-state analogues are molecules engineered to mimic the fleeting, high-energy transition state of the enzymatic reaction[4]. This strategy can yield inhibitors that bind with exceptionally high affinity and selectivity.

  • "Inhibitor 4" (A Second-Generation TSA): Recent publications have described a novel, second-generation TSA inhibitor of PNMT with remarkable properties[1]. This compound ("Inhibitor 4") displays an extremely low Ki value of 1.2 nM and, critically, demonstrates excellent cell permeability with a cellular IC50 of 81 nM in HEK293T cells expressing PNMT[1]. Its specificity is its most significant advantage; it shows a 12,000-fold selectivity for PNMT over the α2-adrenoceptor and up to a 51,000-fold selectivity over other methyltransferases, overcoming the primary limitations of the classic THIQ inhibitors[1].

Quantitative Performance Data

The following table summarizes the key performance metrics for the discussed PNMT inhibitors, allowing for a direct and objective comparison.

Inhibitor ClassRepresentative CompoundPotency (Ki or IC50)Key AdvantagesMajor Limitations
THTP Substituted THTPsGenerally lower than THIQs[5]Isosteric scaffold to THIQsLower potency due to electronic properties of the thiophene ring[5]
THIQ SK&F 64139Ki = 1.6 nM[4]High potency; widely studiedPoor selectivity; high affinity for α2-adrenoceptors[4][8]
THIQ SK&F 29661Ki = 120 nM[4]Good potencyPoor BBB permeability due to polar sulfonamide group[4]
TSA "Inhibitor 4"Ki = 1.2 nM; Cellular IC50 = 81 nM[1]Extreme potency; excellent cell permeability; outstanding selectivity[1]Newer class, less long-term in vivo data available

Experimental Protocols for PNMT Inhibitor Evaluation

Validating the performance of novel PNMT inhibitors requires robust and reliable assay systems. Both enzymatic and cell-based assays are crucial for a comprehensive evaluation.

Enzymatic Inhibition Assay (Coupled Spectrophotometric Assay)

This method provides a direct measure of an inhibitor's effect on the purified enzyme. A continuous spectrophotometric assay offers higher throughput compared to older radiochemical methods.

Causality and Principle: The PNMT reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct for every molecule of epinephrine synthesized. SAH is also a known product inhibitor of the reaction[4]. This assay cleverly circumvents this issue by introducing a second "coupling" enzyme, a deaminase (e.g., TM0936), which immediately converts SAH to its inosyl derivative, SIH. SAH and SIH have different UV absorbance spectra. By monitoring the decrease in absorbance at 263 nm, one can continuously measure the rate of the PNMT reaction in real-time[4]. This allows for precise determination of kinetic parameters like Ki.

Sources

Comparative

A Comparative Guide for Researchers: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine versus 1,2,3,4-tetrahydroisoquinoline (THIQ) Inhibitors

This guide provides an in-depth technical comparison of two prominent heterocyclic scaffolds in inhibitor design: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and the broader class of 1,2,3,4-tetrahydroiso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two prominent heterocyclic scaffolds in inhibitor design: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their synthesis, inhibitory profiles, mechanisms of action, and relevant experimental protocols.

Introduction: Two Scaffolds, Diverse Biological Activities

The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) and 1,2,3,4-tetrahydroisoquinoline (THIQ) cores represent privileged scaffolds, forming the basis of numerous biologically active compounds. While both are bicyclic structures containing a tetrahydropyridine ring, the fusion of a thiophene ring in THTPs versus a benzene ring in THIQs leads to distinct electronic and steric properties, profoundly influencing their pharmacological profiles.

THIQ derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1] Their structural versatility has allowed for the development of inhibitors against a wide range of targets.

The THTP scaffold, while less extensively explored, has emerged as a promising isostere of the THIQ nucleus. The specific derivative, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a member of a class of compounds that has shown inhibitory activity against key enzymes in critical signaling pathways. This guide will delve into a direct comparison of these two scaffolds, with a focus on their performance as enzyme inhibitors, supported by experimental data.

Comparative Analysis of Inhibitory Profiles

A direct comparison of the inhibitory potency of THTP and THIQ derivatives has been notably documented in the context of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for the final step in epinephrine biosynthesis.[2]

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition

A study systematically synthesized and evaluated a series of substituted THTPs and their corresponding THIQ analogs as hPNMT inhibitors.[2] The findings from this head-to-head comparison are summarized below.

Compound ScaffoldRepresentative InhibitorhPNMT Kᵢ (µM)α₂-Adrenoceptor Kᵢ (µM)Selectivity (α₂/PNMT)
THIQ 7-Chloro-THIQ0.023 ± 0.0020.070 ± 0.0073.0
THTP 2-Chloro-THTP0.20 ± 0.020.80 ± 0.084.0
THIQ 7-Bromo-THIQ0.019 ± 0.0020.050 ± 0.0052.6
THTP 2-Bromo-THTP0.15 ± 0.010.60 ± 0.064.0

Data sourced from a comparative study on hPNMT inhibitors.[2]

The data clearly indicates that while both scaffolds can effectively inhibit hPNMT, the THIQ derivatives are generally more potent .[2] The drop in potency for the THTP compounds is primarily attributed to the electronic properties of the thiophene ring compared to the benzene ring of the THIQ scaffold.[2]

Other Relevant Targets

Beyond hPNMT, both scaffolds have been investigated as inhibitors of other important biological targets.

THIQ Inhibitors:

The THIQ scaffold is a versatile platform for developing inhibitors against a range of targets, including:

  • Phosphodiesterase 4B (PDE4B): Certain THIQ derivatives have shown potent inhibitory activity against PDE4B, an enzyme involved in inflammatory pathways.

  • KRas: The Kirsten rat sarcoma viral oncogene homolog (KRas) is a key protein in cancer signaling pathways. THIQ derivatives have been designed to inhibit KRas, showing potential as anticancer agents.[1]

THTP Inhibitors:

While less extensively studied, the THTP scaffold has also demonstrated inhibitory activity against other key enzymes:

  • Hedgehog Acyltransferase (HHAT): A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been identified as inhibitors of HHAT, an enzyme crucial for Hedgehog signaling, a pathway implicated in embryonic development and cancer.[3] For these inhibitors, the (R)-configuration at the 4-position of the core is critical for inhibitory potency.[3]

Synthesis of Core Scaffolds

The synthesis of both THTP and THIQ scaffolds often utilizes classic cyclization reactions. Understanding these synthetic routes is crucial for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of both THIQ and THTP cores.[2][4] The reaction involves the condensation of a β-arylethylamine (or a β-thienylethylamine for THTPs) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Pictet-Spengler Reaction cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Start β-Arylethylamine + Aldehyde/Ketone Imine Iminium Ion Intermediate Start->Imine Condensation (-H₂O) Cyclization Electrophilic Aromatic Substitution Imine->Cyclization Acid Catalyst (e.g., H⁺) Product Tetrahydroisoquinoline (THIQ) or Tetrahydrothienopyridine (THTP) Cyclization->Product

Caption: Generalized workflow of the Pictet-Spengler reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method primarily used for the synthesis of 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding THIQs.[5][6] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

Bischler-Napieralski Reaction cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization & Reduction Amide β-Phenylethylamide Intermediate Nitrile/Iminium Intermediate Amide->Intermediate Dehydrating Agent (e.g., POCl₃) Cyclized 3,4-Dihydroisoquinoline Intermediate->Cyclized Intramolecular Electrophilic Substitution Final_Product 1,2,3,4-Tetrahydroisoquinoline (THIQ) Cyclized->Final_Product Reduction (e.g., NaBH₄)

Caption: Two-stage process for THIQ synthesis via the Bischler-Napieralski reaction.

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory activity of these compounds is intrinsically linked to their three-dimensional structure and their ability to interact with the active site of the target enzyme.

hPNMT Inhibitors

For hPNMT, molecular modeling and docking studies have provided insights into the binding modes of THIQ and THTP inhibitors. The generally lower potency of THTP compounds is thought to be due to the different electronic distribution in the thiophene ring compared to the benzene ring, which may affect key interactions within the enzyme's active site.[2]

Hedgehog Acyltransferase (HHAT) Inhibitors

In the case of THTP-based HHAT inhibitors, SAR studies have revealed several key features for potent inhibition:[3]

  • A central amide linkage.

  • A secondary amine in the tetrahydropyridine ring.

  • An (R)-configuration at the 4-position of the tetrahydrothienopyridine core.

The aryl substituent at the 4-position is well-tolerated and offers a vector for further optimization to improve binding potency.[3]

Experimental Protocols

To facilitate further research and comparative studies, this section provides an overview of established protocols for determining the inhibitory activity of compounds against the aforementioned targets.

Determination of IC₅₀ and Kᵢ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] It is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The inhibition constant (Kᵢ) is a more absolute measure of the binding affinity of an inhibitor to an enzyme. The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ).[8]

Radiochemical Assay for hPNMT Inhibition

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]SAM) to the substrate, phenylethanolamine.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., phosphate buffer, pH 8.0), unlabeled SAM, [³H]SAM, the substrate (phenylethanolamine), and the inhibitor solution at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified hPNMT enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., borate buffer, pH 10.0).

  • Extraction: Extract the radiolabeled product into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

  • Scintillation Counting: Transfer an aliquot of the organic layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the reaction rates at different inhibitor concentrations and calculate the IC₅₀ and Kᵢ values.[2]

Fluorescence Polarization Assay for PDE4B Inhibition

This is a homogeneous assay that measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) by PDE4B.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent substrate (cAMP-FAM), purified PDE4B enzyme, and the inhibitor at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: In a microplate, mix the inhibitor, enzyme, and substrate.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Add a binding agent that specifically binds to the hydrolyzed, non-cyclic product. This binding results in a large complex with restricted movement, leading to a high fluorescence polarization (FP) signal.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: The FP signal is proportional to the PDE4B activity. Plot the signal against the inhibitor concentration to determine the IC₅₀.

Nucleotide Exchange Assay for KRas Inhibition

This assay monitors the exchange of GDP for GTP on the KRas protein, a critical step in its activation.

Step-by-Step Methodology:

  • Protein Preparation: Use purified, GDP-loaded KRas protein. For fluorescence-based assays, KRas pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP) is often used.

  • Inhibitor Incubation: Incubate the GDP-loaded KRas with the inhibitor at various concentrations.

  • Exchange Reaction: Initiate the nucleotide exchange by adding a molar excess of GTP and a chelating agent like EDTA to facilitate the release of GDP.

  • Detection: Monitor the change in fluorescence. The displacement of the fluorescent GDP by the non-fluorescent GTP results in a decrease in fluorescence intensity. Inhibitors that lock KRas in the GDP-bound state will prevent this decrease.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC₅₀.[9][10]

Hedgehog Acyltransferase (HHAT) Inhibition Assay

A direct, fluorescent in vitro assay can be used to monitor HHAT activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of purified HHAT, a fluorescently labeled fatty acyl-CoA donor substrate (e.g., NBD-palmitoyl-CoA), and a Sonic hedgehog (Shh) peptide recipient substrate.

  • Reaction Setup: In a microtube, combine the reaction buffer, Shh peptide, and the inhibitor at various concentrations.

  • Reaction Initiation: Add the fluorescent fatty acyl-CoA to start the reaction.

  • Incubation: Incubate at a controlled temperature for a set time.

  • Product Capture: Stop the reaction and capture the biotinylated Shh peptide on streptavidin-coated beads.

  • Detection: After washing, measure the fluorescence of the beads, which is proportional to the amount of fatty acylated Shh peptide.

  • Data Analysis: Calculate the HHAT activity at different inhibitor concentrations to determine the IC₅₀.[11]

Signaling Pathway Context

The efficacy of these inhibitors can be better understood by visualizing their role within their respective signaling pathways.

Epinephrine Biosynthesis Pathway

hPNMT, the target of both THIQ and THTP inhibitors, catalyzes the final step in the biosynthesis of epinephrine from norepinephrine.

Epinephrine Biosynthesis Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitors THIQ & THTP Inhibitors Inhibitors->Epinephrine Inhibition

Caption: The role of PNMT and its inhibition in the epinephrine biosynthesis pathway.[12][13]

Hedgehog Signaling Pathway

HHAT is a key enzyme in the Hedgehog signaling pathway, responsible for the palmitoylation of Hedgehog proteins, which is essential for their signaling activity.

Hedgehog Signaling Hh_precursor Hedgehog Precursor Hh_palmitoylated Palmitoylated Hedgehog Hh_precursor->Hh_palmitoylated HHAT PTCH1 Patched-1 (PTCH1) Receptor Hh_palmitoylated->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Transcription Factors SMO->Gli Activates Target_Genes Target Gene Expression Gli->Target_Genes Regulates THTP_Inhibitors THTP Inhibitors THTP_Inhibitors->Hh_palmitoylated Inhibition of Palmitoylation

Caption: The role of HHAT in the Hedgehog signaling pathway and its inhibition by THTP derivatives.[14][15][16]

Conclusion

Both the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 1,2,3,4-tetrahydroisoquinoline scaffolds are valuable starting points for the design of potent enzyme inhibitors. The THIQ framework is a well-established and versatile platform with a proven track record against a multitude of biological targets. The THTP scaffold, while currently less explored, presents an interesting isosteric alternative.

Direct comparative studies, such as those on hPNMT, indicate that THIQ derivatives may offer higher potency in certain contexts. However, the discovery of THTP-based inhibitors for targets like HHAT underscores the potential of this scaffold in its own right. The choice between these two scaffolds will ultimately depend on the specific target, the desired selectivity profile, and the opportunities for synthetic diversification.

This guide provides a foundational understanding of the comparative pharmacology and chemistry of these two important classes of inhibitors. The provided experimental protocols and pathway diagrams are intended to serve as a practical resource for researchers in the field of drug discovery and development.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Grunewald, G. L., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 51(23), 7435–7445. Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ritzefeld, M., et al. (2024). Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). Molecules, 30(3), 589. Retrieved from [Link]

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  • Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • KRAS(G12C) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Hedgehog signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. (2022). Journal of Pharmaceutical Research International, 34(19B), 1-13. Retrieved from [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Advances, 13(16), 10843-10871. Retrieved from [Link]

  • Structure, mechanism, and inhibition of Hedgehog acyltransferase. (2021). Molecular Cell, 81(24), 5025-5038.e9. Retrieved from [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. (2013). Current Medicinal Chemistry, 20(33), 4149-4158. Retrieved from [Link]

  • Biosynthesis of Catecholamines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules, 27(18), 5891. Retrieved from [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry, 6, 469. Retrieved from [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). Molecules, 29(11), 2535. Retrieved from [Link]

  • Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. (2022). Journal of Pharmaceutical Research International, 34(19B), 1-13. Retrieved from [Link]

  • Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (2011). Journal of the American College of Cardiology, 57(12), 1365-1372. Retrieved from [Link]

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  • Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors. (2024). Molecules, 29(11), 2505. Retrieved from [Link]

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  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. (n.d.). Amerigo Scientific. Retrieved from [Link]

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Validation

"in vitro and in vivo correlation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine activity"

An In-depth Technical Guide to the In Vitro and In Vivo Correlation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Activity Introduction: A Comparative Analysis of Bioisosteric Scaffolds for hPNMT Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the In Vitro and In Vivo Correlation of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Activity

Introduction: A Comparative Analysis of Bioisosteric Scaffolds for hPNMT Inhibition

In the quest for novel therapeutics targeting the central nervous system, the enzyme phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28) has garnered significant attention. PNMT catalyzes the final step in the biosynthesis of epinephrine, a critical neurotransmitter and hormone.[1] The development of potent and selective PNMT inhibitors is a key strategy for elucidating the roles of epinephrine in various physiological and pathological processes. Among the most potent inhibitors reported are compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus.[1] This guide provides a comprehensive comparison of a bioisosteric analogue, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP), and its derivatives, with the established THIQ scaffold, focusing on the correlation between in vitro activity and projected in vivo performance.

In Vitro Characterization: A Head-to-Head Comparison of THTP and THIQ Derivatives

The foundational step in evaluating any new chemical entity is a thorough in vitro characterization. For the THTP series, this involved determining their inhibitory potency against the primary target, hPNMT, and assessing their selectivity by screening against the α2-adrenoceptor, a common off-target for this class of compounds.[1]

Comparative Inhibitory Potency at hPNMT

The inhibitory activity of a series of substituted THTPs and their corresponding THIQ analogues was evaluated using a radiochemical assay with recombinant human PNMT.[1] The results, summarized in the table below, unequivocally demonstrate the superior potency of the THIQ scaffold.

THTP CompoundR2 for THTP / R7 for THIQR6 for THTP / R3 for THIQhPNMT Ki (µM) ± SEMTHIQ CompoundhPNMT Ki (µM) ± SEMPotency Ratio (THTP/THIQ)
14 HH37 ± 15 5.8 ± 0.56.3
20 HCH35.8 ± 0.310 1.4 ± 0.014.1
22 BrH1.2 ± 0.17 0.056 ± 0.00321
23 NO2H2.6 ± 0.19 0.12 ± 0.0122
28 BrCH30.73 ± 0.0411 0.017 ± 0.00543
(S)-30 NO2(S)-CH30.48 ± 0.04(S)-12 0.016 ± 0.00130

Data sourced from a comprehensive study on THTP derivatives.[1]

As the data illustrates, the parent THTP ring system (Compound 14) is over 6-fold less potent than the parent THIQ nucleus (Compound 5). This trend of reduced potency for the THTP analogues persists across various substitutions.[1] For instance, the brominated methyl-substituted THTP (Compound 28) is 43-fold less potent than its THIQ counterpart (Compound 11).[1]

The causality behind this discrepancy is believed to lie in the fundamental electronic properties of the thiophene ring compared to the benzene ring of the THIQs.[1] Docking studies based on the X-ray crystal structure of hPNMT suggest that while the substituents on the THTP and THIQ rings occupy similar binding pockets, the intrinsic affinity of the THTP nucleus for the active site is lower.[1]

Selectivity Profiling: α2-Adrenoceptor Affinity

A critical aspect of drug design is ensuring target selectivity to minimize off-target effects. For PNMT inhibitors, the α2-adrenoceptor is a key anti-target due to structural similarities in their respective ligands. The affinity of the THTP and THIQ compounds for the α2-adrenoceptor was determined through radioligand binding assays using [3H]clonidine.[1]

CompoundhPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity (α2/PNMT)
THTP (14) 371.50.041
THIQ (5) 5.80.350.060
(S)-30 (THTP) 0.482960
(S)-12 (THIQ) 0.01631430

Data extracted from in vitro binding assays.[1]

While both series of compounds exhibit affinity for the α2-adrenoceptor, the THIQ derivatives generally demonstrate a better selectivity profile, especially when appropriately substituted. For example, the highly potent (S)-12 (THIQ) shows a 430-fold selectivity for hPNMT over the α2-adrenoceptor, whereas the corresponding THTP analogue, (S)-30, has a selectivity of only 60-fold.[1] This underscores the challenge in optimizing both potency and selectivity within the THTP scaffold.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented protocols.

Protocol 1: hPNMT Inhibition Assay

This protocol outlines the determination of inhibitory constants (Ki) for test compounds against human PNMT.

  • Enzyme Preparation: Recombinant hPNMT with a C-terminal hexahistidine tag is expressed in E. coli and purified.[1]

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the cofactor S-adenosyl-L-methionine (SAM), and varying concentrations of the substrate (phenylethanolamine).

  • Inhibitor Addition: Add the test compound (e.g., a THTP or THIQ derivative) at several concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the purified hPNMT. Incubate at a controlled temperature.

  • Termination and Detection: Terminate the reaction and quantify the product formation, typically using a radiolabeling method with [3H]SAM and subsequent scintillation counting.

  • Data Analysis: Determine the inhibition constants (Ki) by fitting the data to appropriate enzyme inhibition models using nonlinear regression analysis.

Protocol 2: α2-Adrenoceptor Binding Assay

This protocol describes the measurement of binding affinity to the α2-adrenoceptor.

  • Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex, which is a rich source of α2-adrenoceptors.[1]

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a radioligand with high affinity for the α2-adrenoceptor (e.g., [3H]clonidine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Bridging the Gap: A Framework for In Vitro-In Vivo Correlation (IVIVC)

An established in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[2][3] While the primary research on THTP derivatives focuses on in vitro characterization, a robust IVIVC framework is crucial for guiding further development.[1][4][5]

Conceptual IVIVC Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Modeling in_vitro_potency hPNMT Ki correlation Mathematical Correlation Model in_vitro_potency->correlation in_vitro_selectivity α2-Adrenoceptor Ki in_vitro_selectivity->correlation in_vitro_permeability PAMPA / Caco-2 in_vitro_permeability->correlation in_vitro_metabolism Microsomal Stability in_vitro_metabolism->correlation pk_study Pharmacokinetics (AUC, Cmax, T1/2) pd_study Pharmacodynamics (Epinephrine Levels) pk_study->pd_study Drives efficacy_model Disease Model (e.g., Hypertension) pd_study->efficacy_model Impacts correlation->pk_study Predicts

Caption: Conceptual workflow for establishing an IVIVC.

Proposed In Vivo Study Design

Based on the in vitro data, a well-designed in vivo study is necessary to ascertain the therapeutic potential of the lead THTP compounds.

Objective: To evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of a lead THTP compound (e.g., (S)-30) in a relevant animal model and correlate the findings with its in vitro profile.

Animal Model: Spontaneously hypertensive rats (SHR) would be a suitable model, as alterations in epinephrine levels can impact blood pressure.

Experimental Protocol:

  • Compound Formulation and Administration: Formulate the THTP compound in a suitable vehicle for oral or intravenous administration.

  • Pharmacokinetic Arm:

    • Administer a single dose of the compound to a cohort of rats.

    • Collect blood samples at predefined time points.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

    • Calculate key PK parameters (AUC, Cmax, T1/2, clearance, volume of distribution).

  • Pharmacodynamic Arm:

    • Administer a single dose or multiple doses of the compound.

    • At various time points post-dosing, collect blood or tissue samples (e.g., adrenal glands, brain regions) for biomarker analysis.

    • Measure epinephrine levels using ELISA or LC-MS/MS.

    • Monitor physiological parameters such as blood pressure and heart rate.

  • Data Correlation:

    • Establish a relationship between the plasma concentration of the THTP compound (PK) and the change in epinephrine levels (PD).

    • Correlate the in vivo effective concentrations with the in vitro hPNMT Ki values to determine the in vitro-in vivo efficacy correlation.

Comparative Summary and Future Outlook

The investigation into 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as bioisosteres of THIQ-based PNMT inhibitors provides a valuable case study in drug design.

Comparison_Summary cluster_thiq THIQ Scaffold cluster_thtp THTP Scaffold thiq_node Higher hPNMT Potency Better Selectivity Profile Established SAR conclusion Conclusion: THIQ remains the superior scaffold for hPNMT inhibition based on current in vitro data. Future THTP optimization would require addressing the electronic limitations of the thiophene ring. thtp_node Lower hPNMT Potency Reduced Selectivity Electronic Properties Limit Affinity

Caption: High-level comparison of THIQ and THTP scaffolds.

While the 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine series and its analogues proved to be less potent than their THIQ counterparts, this research provides critical insights for medicinal chemists.[1] The electronic properties of the bioisosteric replacement were identified as the primary reason for the drop in potency, a crucial lesson for future scaffold hopping endeavors.

For the THTP scaffold to be advanced, future work should focus on modifications that can overcome the electronic disadvantages of the thiophene ring. This might involve the strategic placement of electron-withdrawing or -donating groups to modulate the pKa and electrostatic interactions within the hPNMT active site. A robust IVIVC, as outlined in this guide, will be indispensable in efficiently guiding these optimization efforts and translating in vitro gains into in vivo efficacy. The broader 4,5,6,7-tetrahydrothienopyridine scaffold is also found in molecules with a range of other biological activities, including antifungal, anti-inflammatory, and antimicrobial properties, suggesting that while its utility as an hPNMT inhibitor may be limited, its potential in other therapeutic areas warrants further investigation.[6][7][8]

References

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health.

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science.

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.

  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Sigma-Aldrich.

  • Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Bioorganic & Medicinal Chemistry Letters.

  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.

  • Role of In Vitro–In Vivo Correlations in Drug Development. ResearchGate.

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.

  • Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. National Library of Medicine.

  • Synthesis and bioactivities of novel bicyclic thiophenes and 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as TNF-alpha inhibitors. Bioorganic & Medicinal Chemistry.

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Comparative

A Researcher's Guide to Off-Target Profiling: Cross-Reactivity Studies of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to a deep understanding of a compound's selectivity. A promising candidate's journey from a lead molecule to a clinical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to a deep understanding of a compound's selectivity. A promising candidate's journey from a lead molecule to a clinical asset is often determined by its off-target interaction profile. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel thienopyridine derivative, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, as a central case study. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.

The thienopyridine scaffold is a well-established pharmacophore, most notably recognized in the class of P2Y12 receptor antagonists used as antiplatelet agents.[1][2][3] Given this structural heritage, it is reasonable to hypothesize that 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (herein referred to as Compound X) may exhibit affinity for the P2Y12 receptor. However, a thorough investigation of its interactions with other receptors is paramount to preemptively identify potential side effects and to understand its broader pharmacological profile.

This guide will delineate the rationale behind selecting a receptor panel for cross-reactivity screening, provide detailed experimental protocols for both radioligand binding and functional assays, and present a framework for interpreting the resulting data.

The Imperative of Selectivity: Rationale for Cross-Reactivity Screening

The core principle of a cross-reactivity study is to assess the promiscuity of a compound across a diverse range of biological targets. For Compound X, with a putative primary target of the P2Y12 receptor, the selection of a screening panel should be multi-pronged:

  • Structurally and Functionally Related Receptors: This includes other members of the purinergic P2Y receptor family, which, like P2Y12, are G-protein coupled receptors (GPCRs) activated by nucleotides.[4]

  • Common Off-Target Families: A standard industry practice involves screening against a panel of receptors known for their frequent and often undesirable interactions with small molecules. This typically includes other GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic), ion channels, and kinases.

  • Receptors Implicated in Thienopyridine Side Effects: Literature on existing thienopyridine drugs can inform the selection of targets associated with their known side effects, even if the underlying mechanism is not fully understood.[5]

A thoughtfully curated receptor panel provides a robust dataset to evaluate the selectivity of Compound X and anticipate potential clinical liabilities.

Experimental Approach to Unveiling Off-Target Interactions

A comprehensive cross-reactivity assessment employs a tiered approach, beginning with initial binding assays to identify potential interactions, followed by functional assays to determine the nature of these interactions (i.e., agonist, antagonist, or inverse agonist).

Radioligand Binding Assays: The First Pass for Interaction

Radioligand binding assays are a sensitive and high-throughput method to determine the affinity of a test compound for a specific receptor.[6][7] The principle lies in the competition between the unlabeled test compound (Compound X) and a radiolabeled ligand with known high affinity for the target receptor.

Table 1: Hypothetical Binding Affinity Profile of Compound X

Receptor TargetRadioligandKi (nM) of Compound X
Primary Target
P2Y12[3H]-Prasugrel Metabolite15
Purinergic Receptors
P2Y1[3H]-MRS2179> 10,000
A1[3H]-DPCPX850
A2A[3H]-ZM241385> 10,000
Selected GPCR Off-Targets
α2A-Adrenergic[3H]-Rauwolscine1,200
5-HT2A[3H]-Ketanserin980
D2[3H]-Spiperone> 10,000
M1[3H]-Pirenzepine> 10,000
H1[3H]-Pyrilamine2,500

This data is hypothetical and for illustrative purposes.

Functional Assays: Elucidating the Consequence of Binding

Once binding interactions are identified, functional assays are crucial to understand the physiological consequence of this binding. For GPCRs, common functional readouts include measuring changes in second messenger levels (e.g., cAMP for Gi and Gs-coupled receptors) or quantifying the recruitment of β-arrestin to the activated receptor.[8][9]

Table 2: Hypothetical Functional Activity of Compound X at Identified Off-Targets

Receptor TargetAssay TypeFunctional ResponseEC50 / IC50 (nM)
Primary Target
P2Y12cAMP InhibitionAntagonist25
Identified Off-Targets
A1cAMP InhibitionWeak Partial Agonist1,500
α2A-AdrenergiccAMP InhibitionAntagonist2,100
5-HT2Aβ-Arrestin RecruitmentAntagonist1,800
H1Calcium MobilizationAntagonist3,200

This data is hypothetical and for illustrative purposes.

Visualizing the Experimental Workflow and Signaling Pathways

experimental_workflow cluster_screening Cross-Reactivity Screening cluster_functional Functional Characterization compound_x Compound X 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine binding_assay Radioligand Binding Assay (Primary Screen) compound_x->binding_assay receptor_panel Diverse Receptor Panel (GPCRs, Ion Channels, Kinases) receptor_panel->binding_assay data_analysis_1 Determine Binding Affinity (Ki) binding_assay->data_analysis_1 hits Identified Off-Targets (Significant Binding) data_analysis_1->hits Select Hits functional_assay Functional Assays (cAMP, β-Arrestin, etc.) hits->functional_assay data_analysis_2 Determine Functional Potency (EC50 / IC50) & Modality functional_assay->data_analysis_2 selectivity_profile Comprehensive Selectivity Profile data_analysis_2->selectivity_profile Generate

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway cluster_p2y12 P2Y12 Receptor Signaling (Primary Target) cluster_off_target Example Off-Target Signaling (5-HT2A) compound_x Compound X (Antagonist) p2y12 P2Y12 Receptor compound_x->p2y12 Blocks gi Gi Protein p2y12->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates platelet_aggregation Platelet Aggregation pka->platelet_aggregation Inhibits compound_x_off Compound X (Antagonist) ht2a 5-HT2A Receptor compound_x_off->ht2a Blocks gq Gq Protein ht2a->gq Activates plc Phospholipase C gq->plc Activates ip3_dag IP3 & DAG plc->ip3_dag Produces ca_pkc Ca2+ & PKC ip3_dag->ca_pkc Activate cellular_response Cellular Response ca_pkc->cellular_response Modulates

Caption: Simplified signaling pathways for the primary target and an example off-target.

Detailed Experimental Protocols

Protocol 1: P2Y12 Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.[10][11]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human P2Y12 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of Compound X (or vehicle for total binding), and 50 µL of a non-selective antagonist (e.g., 10 µM 2-MeSAMP) for non-specific binding determination.

    • Add 50 µL of [3H]-Prasugrel active metabolite (a known P2Y12 antagonist radioligand) at a final concentration equal to its Kd.

    • Initiate the binding reaction by adding 50 µL of the P2Y12-expressing cell membranes (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors

This protocol outlines a method to assess the antagonist activity of Compound X at the Gi-coupled P2Y12 receptor.[12][13][14]

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably co-expressing the human P2Y12 receptor and a cAMP-responsive biosensor (e.g., GloSensor™).

    • Seed the cells into a 96-well white-walled, clear-bottom plate and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with assay buffer (e.g., HBSS with 20 mM HEPES) containing the biosensor substrate.

    • Incubate the plate at room temperature for 2 hours to allow for substrate equilibration.

    • Add various concentrations of Compound X to the wells and incubate for 15 minutes.

    • Stimulate the cells by adding the P2Y12 agonist, ADP, at a concentration that elicits 80% of its maximal response (EC80).

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximally effective concentration of a known P2Y12 antagonist (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the concentration of Compound X.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 3: β-Arrestin Recruitment Assay

This assay provides a G-protein-independent measure of receptor activation or antagonism.[8][9][15]

  • Cell Line and Plating:

    • Use a U2OS cell line stably co-expressing the target receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment of the enzyme (e.g., PathHunter® β-Arrestin assay).

    • Plate the cells in a 96-well white-walled, clear-bottom plate and incubate overnight.

  • Assay Procedure:

    • Add various concentrations of Compound X to the wells and incubate for 30 minutes at 37°C.

    • Add the specific agonist for the target receptor at its EC80 concentration.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents for the reporter enzyme and incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0% inhibition) and a known antagonist for the target receptor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the concentration of Compound X.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, or any novel compound, is a cornerstone of a successful drug discovery program. By employing a combination of high-throughput binding assays and mechanism-elucidating functional assays, researchers can build a detailed selectivity profile. The hypothetical data presented herein for Compound X suggests a promising selectivity for the P2Y12 receptor over other tested targets. The off-target interactions identified are at concentrations significantly higher than its affinity for P2Y12, indicating a favorable therapeutic window.

It is imperative to remember that in vitro cross-reactivity data is the first step. Any significant off-target interactions should be further investigated in more complex cellular models and ultimately in in vivo safety pharmacology studies. This rigorous, data-driven approach to understanding a compound's selectivity is what ultimately paves the way for the development of safer and more effective medicines.

References

  • Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modul
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. (2017-11-20)
  • Understanding Ligand Binding Selectivity in a Prototypical GPCR Family.
  • Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggreg
  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
  • The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed. (2012-08-15)
  • Pharmacological properties of P2Y12 receptor inhibitors.
  • GloSensor™ cAMP Assay Protocol. Promega.
  • Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modul
  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers.
  • Selectivity determinants of GPCR-G protein binding. PMC - PubMed Central - NIH. (2018-03-12)
  • GPCR Interactions | Beta-Arrestin Recruitment.
  • IN THE PRESENCE OF STRONG P2Y12 RECEPTOR BLOCKADE, ASPIRIN PROVIDES LITTLE ADDITIONAL INHIBITION OF PLATELET AGGREG
  • β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. (2025-07-01)
  • GPCR Screening Services.
  • ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)
  • The P2Y12 receptor as a target of antithrombotic drugs. PMC - PubMed Central.
  • Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Inform
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  • Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study.
  • INSTRUCTIONS FOR USE.
  • Profile your GPCR targeting compounds for selectivity. EuroscreenFast.
  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Mel
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH.
  • Understanding Resistance to Thienopyridine Antipl
  • 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3.2-c]pyridine. Amerigo Scientific.
  • P2Y12 platelet inhibition in clinical practice. PMC - PubMed Central.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. (2017-11-20)
  • Radiometric Ligand-Binding Assays. Revvity.
  • GPCR β-Arrestin Product Solutions. Eurofins DiscoverX.
  • 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | C7H7NOS | CID 20346858. PubChem.
  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. (2017-03-16)

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Validation

A Comparative Guide to Phenylethanolamine N-Methyltransferase Inhibitors: SK&amp;F 64139 versus the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Scaffold

For researchers in neurobiology and drug development, the selective inhibition of phenylethanolamine N-methyltransferase (PNMT) offers a valuable tool to investigate the physiological roles of epinephrine and to explore...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology and drug development, the selective inhibition of phenylethanolamine N-methyltransferase (PNMT) offers a valuable tool to investigate the physiological roles of epinephrine and to explore potential therapeutic interventions for conditions where this neurotransmitter is implicated.[1][2] PNMT catalyzes the final step in the biosynthesis of epinephrine from norepinephrine.[1] For years, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, widely known as SK&F 64139, has been a cornerstone inhibitor in these studies.[3][4] However, its utility is hampered by notable off-target effects. This guide provides an in-depth comparison of SK&F 64139 with a class of its isosteric analogues, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs), with a conceptual focus on the 4-(4-Methoxyphenyl) derivative as a structural variant.

This analysis is grounded in a comprehensive review of published experimental data to provide a clear perspective on their relative efficacy, selectivity, and underlying structure-activity relationships (SAR).

Mechanism of Action: Targeting the Epinephrine Synthesis Pathway

Both SK&F 64139 and the THTP derivatives are competitive inhibitors of PNMT.[4] They exert their effect by binding to the active site of the enzyme, thereby preventing the methylation of norepinephrine to epinephrine.

The rationale behind the development of the THTP scaffold was to create an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) core of SK&F 64139.[1] Isosterism, the principle of substituting a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In this case, the benzene ring of the THIQ nucleus is replaced by a thiophene ring in the THTP scaffold.

cluster_PNMT PNMT-Mediated Epinephrine Synthesis cluster_Inhibitors Inhibition Mechanism Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Product SKF_64139 SK&F 64139 PNMT_inhibited PNMT SKF_64139->PNMT_inhibited Competitive Inhibition THTP THTP Derivative THTP->PNMT_inhibited Competitive Inhibition

Figure 1: Competitive Inhibition of PNMT.

Comparative Efficacy at the Target: An In-Depth Look at In Vitro Data

A seminal study directly compared a series of substituted THTPs with their corresponding THIQ analogues, providing a robust dataset for evaluating their relative potency as inhibitors of human PNMT (hPNMT).[1]

SK&F 64139: The Potent Predecessor

SK&F 64139 is a highly potent inhibitor of hPNMT, with a reported Ki value of 0.0031 µM.[1] This high affinity has made it a valuable research tool for decades.

The 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) Scaffold: A Surprising Turn

Contrary to the initial hypothesis that the THTP scaffold would yield more potent inhibitors, the comprehensive comparative study revealed that, as a class, THTP derivatives are generally less potent than their THIQ counterparts.[1] The parent, unsubstituted THTP compound exhibited a Ki of 37 µM, which is over 6-fold less potent than the parent THIQ (Ki = 5.8 µM).[1] This trend of lower potency was observed across a range of substituted analogues.[1]

While specific experimental data for the PNMT inhibitory activity of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine was not found in the reviewed literature, the established SAR for the THTP class suggests it would likely be a less potent inhibitor than similarly substituted THIQs. The drop in potency of the THTP scaffold is primarily attributed to the electronic properties of the thiophene ring compared to the benzene ring of the THIQ nucleus.[1]

Compound ClassRepresentative CompoundhPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity (α2/hPNMT)Reference
THIQ SK&F 64139 (7,8-dichloro-THIQ)0.0031 ± 0.00060.021 ± 0.0057[1]
THIQ 7-Bromo-THIQ0.056 ± 0.0030.23 ± 0.1377[1]
THIQ 7-Nitro-THIQ0.12 ± 0.014.3 ± 0.336[1]
THTP Unsubstituted THTP37 ± 11.5 ± 0.10.041[1]
THTP 2-Bromo-THTP1.2 ± 0.10.38 ± 0.040.32[1]
THTP 2-Nitro-THTP2.6 ± 0.118 ± 216[1]

Table 1: Comparative In Vitro Potency and Selectivity of THIQ and THTP Derivatives. Data are presented as mean ± SEM.

Selectivity Profile: The Challenge of Off-Target Effects

A critical aspect of any inhibitor's utility is its selectivity for the intended target. Off-target interactions can lead to confounding experimental results and undesirable side effects.

SK&F 64139: The α2-Adrenoceptor Issue

A significant limitation of SK&F 64139 is its considerable affinity for the α2-adrenoceptor, with a Ki of 0.021 µM.[1] This results in a relatively low selectivity ratio (α2/hPNMT) of approximately 7.[1] This cross-reactivity can complicate the interpretation of in vivo studies, as some of the observed physiological effects may be attributable to α2-adrenoceptor blockade rather than PNMT inhibition.[5]

THTP Derivatives: A Path to Improved Selectivity?

The design of the THTP scaffold was, in part, aimed at improving selectivity over the α2-adrenoceptor. The data indicates that while the THTP derivatives are less potent at hPNMT, some do show a trend towards improved selectivity, although this is not uniform across all derivatives. For instance, the 2-Nitro-THTP has a selectivity of 16, which is an improvement over SK&F 64139.[1] However, the parent THTP and the 2-Bromo-THTP show very poor selectivity.[1] This suggests that the substituent on the THTP ring plays a crucial role in determining selectivity.

In Vivo Efficacy and Considerations

SK&F 64139: Demonstrated In Vivo Activity

SK&F 64139 has been shown to be an effective PNMT inhibitor in vivo. In animal studies, it produces a dose-dependent decrease in adrenal epinephrine content, with a corresponding increase in norepinephrine levels.[4] After intraperitoneal injection in rats, SK&F 64139 rapidly reduces PNMT activity in both the adrenal glands and the brain.[3] However, its in vivo effects on cardiovascular parameters are complex due to its α-adrenoceptor blocking properties.[5]

THTP Derivatives: A Less Explored Frontier

There is a lack of published in vivo efficacy data for the THTP class of PNMT inhibitors. Given their generally lower in vitro potency, higher doses would likely be required to achieve a similar level of PNMT inhibition in vivo compared to SK&F 64139. Further research is needed to determine their pharmacokinetic properties and in vivo efficacy.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to understand the experimental protocols employed.

hPNMT Inhibition Assay

The inhibitory potency against hPNMT is typically determined using a radiochemical assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human PNMT is expressed and purified.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the purified hPNMT, the substrate norepinephrine, and the methyl donor S-adenosyl-L-[methyl-3H]methionine.

  • Inhibitor Addition: Varying concentrations of the test compounds (SK&F 64139 or THTP derivatives) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a basic solution.

  • Extraction: The radiolabeled product, [3H]epinephrine, is extracted using an organic solvent.

  • Quantification: The amount of [3H]epinephrine is quantified using liquid scintillation counting.

  • Data Analysis: Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

cluster_workflow hPNMT Inhibition Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (hPNMT, Norepinephrine, [3H]SAM) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Compound (SK&F 64139 or THTP) Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Extract_Product Extract [3H]Epinephrine Terminate_Reaction->Extract_Product Quantify Quantify with Scintillation Counting Extract_Product->Quantify Analyze_Data Calculate Ki Value Quantify->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for hPNMT Inhibition Assay.
α2-Adrenoceptor Binding Assay

The affinity for the α2-adrenoceptor is typically determined through a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in α2-adrenoceptors, such as the rat cerebral cortex.

  • Binding Reaction: The membranes are incubated with a specific radioligand for the α2-adrenoceptor (e.g., [3H]clonidine) in the presence of varying concentrations of the test compounds.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The comparison between SK&F 64139 and the THTP class of compounds reveals a classic trade-off in drug design. SK&F 64139 remains a highly potent inhibitor of hPNMT, but its utility is compromised by its significant affinity for the α2-adrenoceptor. The THTP scaffold, while designed as a promising isosteric replacement, generally yields compounds with lower potency for hPNMT.

The absence of specific data for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a PNMT inhibitor highlights a gap in the current literature. Future studies would be valuable to synthesize and evaluate this specific compound to fully understand the impact of a 4-methoxyphenyl substitution on the THTP core's activity and selectivity.

For researchers choosing a PNMT inhibitor, the decision rests on the specific experimental context. For in vitro studies requiring high potency and where off-target effects can be controlled for, SK&F 64139 remains a viable option. For in vivo studies where selectivity is paramount to avoid confounding cardiovascular effects, further exploration and development of more selective inhibitors, potentially from the THTP class or other novel scaffolds, is warranted. The data suggests that strategic substitution on the THTP ring system could lead to a more favorable balance of potency and selectivity.

References

  • Grunewald, G. L., Caldwell, T. M., & Reitz, T. J. (2009). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 52(3), 769–780. [Link]

  • Park, D. H., Ruggiero, D. A., Anwar, M., & Joh, T. H. (1988). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Biochemical Pharmacology, 37(2), 313–318. [Link]

  • Waeber, B., Brunner, H. R., Haeusler, G., & Gavras, H. (1982). Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats. Journal of Cardiovascular Pharmacology, 4(5), 759–764. [Link]

  • Pendleton, R. G., Gessner, G., & Weiner, G. (1980). Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. The Journal of Pharmacology and Experimental Therapeutics, 213(1), 75–80. [Link]

  • Pendleton, R. G., Kaiser, C., & Gessner, G. (1976). Studies on adrenal phenylethanolamine N-methyltransferase (PNMT) with SK & F 64139, a selective inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 623–632. [Link]

  • Vollmer, R. R., & Ertel, R. J. (1980). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 23(6), 633–637. [Link]

  • Corvino, A., Fiorino, F., Severino, B., Saccone, I., Frecentese, F., Perissutti, E., Di Vaio, P., Caliendo, G., & Magli, E. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(9), 2329. [Link]

  • Štefane, B., & Požgan, F. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2800–2807. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, B., & Fan, Z. (2021). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry, 69(40), 11849–11858. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163589. [Link]

  • van der Pijl, F., van der Vlag, R., & Rutjes, F. P. J. T. (2015). The influence of SK & F 64139, a phenylethanolamine-N-methyltransferase inhibitor, on centrally mediated cardiovascular effects of alpha-methyldopa and clonidine. European Journal of Pharmacology, 118(1-2), 119-125. [Link]

  • Wang, L., et al. (2019). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 10(6), 945-951. [Link]

  • Corona-Armenta, A., et al. (2023). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 28(13), 5035. [Link]

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Comparative

A Comparative Benchmark: 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Positioned Against Novel Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Promise of PNMT Inhibition Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catechol...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for the final step in the synthesis of epinephrine (adrenaline) from its precursor, norepinephrine.[1] This conversion is critical not only in the adrenal medulla but also in various neuronal pathways. The targeted inhibition of PNMT holds significant therapeutic potential for a range of conditions, including those related to stress, cardiovascular regulation, and neurological disorders. A significant challenge in the development of PNMT inhibitors has been achieving high potency and selectivity, particularly against the structurally related α2-adrenoceptor, to avoid off-target effects.[2]

This guide provides a comprehensive benchmarking of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a representative of the tetrahydrothieno[3,2-c]pyridine (THTP) class of inhibitors, against a new wave of highly potent and selective novel PNMT inhibitors. We will delve into a comparative analysis of their biochemical potency, selectivity profiles, and the underlying experimental methodologies crucial for their evaluation.

The Contenders: A Look at Two Classes of PNMT Inhibitors

The Established Scaffold: 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs)

The THTP scaffold was developed as a bioisosteric replacement for the well-established 1,2,3,4-tetrahydroisoquinoline (THIQ) class of PNMT inhibitors.[3] The rationale was based on the observation that 3-thienylmethylamine exhibited greater potency and selectivity for PNMT over the α2-adrenoceptor compared to benzylamine.[3] While the THTP class generally demonstrates good inhibitory potential, their potency can be influenced by the electronic properties of the thiophene ring.[3] The specific compound of interest, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, introduces a methoxy-substituted phenyl group at the 4-position, a modification anticipated to modulate its binding affinity and pharmacokinetic properties.

The New Wave: Novel High-Potency PNMT Inhibitors

Recent advancements in rational drug design have led to the development of novel PNMT inhibitors with exceptional potency, often in the nanomolar range.[4] A prominent example is a series of synthetic transition-state analogue inhibitors. These molecules are designed to mimic the transition state of the enzymatic reaction, thereby binding to the enzyme with extremely high affinity.[4] These inhibitors have demonstrated the ability to occupy both the S-adenosylmethionine (SAM) cofactor and the norepinephrine substrate binding pockets simultaneously, leading to potent inhibition.[4]

Comparative Analysis: Potency and Selectivity

A direct head-to-head experimental comparison of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the latest novel inhibitors is not yet publicly available. However, by comparing the data for the broader THTP class with that of the novel inhibitors, a clear performance gap emerges.

Inhibitor ClassRepresentative Compound/sKi (nM)IC50 (nM)Selectivity ProfileKey Findings
Tetrahydrothieno[3,2-c]pyridines (THTPs) Substituted THTPsGenerally in the higher nM to µM rangeNot consistently reportedModerate selectivity over α2-adrenoceptor.Potency is influenced by substituents; generally less potent than their THIQ counterparts.[3]
Novel Transition-State Analogues "Inhibitor 3" and "Inhibitor 4"1.2 - 12.081 (cell-based for Inhibitor 4)Up to 51,000-fold for PNMT over other methyltransferases and 12,000-fold over the α2-adrenoceptor.Exhibit nanomolar potency by occupying both substrate and cofactor binding sites.[4]
Established THIQ Inhibitors (for reference) SK&F 641391.6~100High affinity for α2-adrenoceptor, limiting its utility.[2][5]A potent but non-selective inhibitor.[2]
SK&F 29661120-More selective than SK&F 64139 but has poor cell permeability.[2]Limited by pharmacokinetic properties.

Note: Data is compiled from multiple sources and assay conditions may vary.

The data clearly indicates that the novel transition-state analogues represent a significant leap in potency and selectivity compared to the THTP and even the more established THIQ classes of inhibitors. The nanomolar Ki values and high selectivity of compounds like "Inhibitor 4" underscore the success of the rational design approach. While the specific inhibitory potency of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not explicitly detailed, based on the general trend for the THTP class, it is unlikely to match the nanomolar efficacy of these novel inhibitors.

Experimental Protocols for Benchmarking PNMT Inhibitors

Accurate and reproducible experimental data is the cornerstone of any comparative analysis. Below are detailed protocols for key in vitro and cell-based assays for evaluating PNMT inhibitors.

Protocol 1: In Vitro PNMT Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This high-throughput assay continuously monitors PNMT activity by measuring the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.

Principle: The assay utilizes a coupling enzyme, SAH deaminase (TM0936), which converts SAH to S-inosyl-L-homocysteine (SIH). The conversion of SAH to SIH results in a decrease in absorbance at 263 nm, which can be monitored spectrophotometrically.

Workflow Diagram:

PNMT_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer: Phosphate buffer, pH 7.5 plate_loading Load 96-well UV-transparent plate: 1. Assay Buffer 2. Enzyme Mix 3. Inhibitor Dilutions reagents->plate_loading enzyme_prep Prepare Enzyme Mix: Recombinant hPNMT SAH Deaminase (TM0936) enzyme_prep->plate_loading substrate_prep Prepare Substrate/Cofactor Mix: Norepinephrine S-adenosylmethionine (SAM) inhibitor_prep Prepare Inhibitor Dilutions: Test compound (e.g., THTP derivative) Novel Inhibitor Control (DMSO) inhibitor_prep->plate_loading incubation Pre-incubate at 30°C for 10 min plate_loading->incubation initiation Initiate reaction by adding Substrate/Cofactor Mix incubation->initiation measurement Immediately monitor absorbance at 263 nm for 30-60 min initiation->measurement rate_calc Calculate initial reaction rates (V₀) from the linear phase measurement->rate_calc ic50_calc Plot % Inhibition vs. [Inhibitor] and fit to determine IC50/Ki rate_calc->ic50_calc

Caption: Workflow for the in vitro coupled-enzyme PNMT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Enzyme Mix: Prepare a solution containing recombinant human PNMT (final concentration ~50 nM) and an excess of SAH deaminase in Assay Buffer.

    • Substrate/Cofactor Mix: Prepare a solution of norepinephrine (final concentration ~100 µM) and S-adenosylmethionine (SAM) (final concentration ~50 µM) in Assay Buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of the test compounds (e.g., 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and novel inhibitors) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • Add 180 µL of the Enzyme Mix to each well of a 96-well UV-transparent plate.

    • Add 2 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 263 nm every 30 seconds for 30-60 minutes at 30°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Protocol 2: Cell-Based PNMT Activity Assay

This assay evaluates the ability of an inhibitor to penetrate the cell membrane and inhibit PNMT activity in a cellular context.

Principle: A suitable cell line (e.g., HEK293T cells transiently expressing PNMT) is incubated with the inhibitor, followed by the addition of the substrate norepinephrine. The amount of epinephrine produced is then quantified, typically by ELISA or LC-MS/MS.

Workflow Diagram:

Cell_Based_PNMT_Assay cluster_cell_culture Cell Culture & Transfection cluster_inhibition Inhibition & Epinephrine Production cluster_quantification Quantification & Analysis cell_seeding Seed HEK293T cells in a 96-well plate transfection Transfect cells with a PNMT expression vector cell_seeding->transfection incubation1 Incubate for 24-48 hours transfection->incubation1 inhibitor_add Add serial dilutions of inhibitors to the cells incubation1->inhibitor_add incubation2 Incubate for 1-2 hours inhibitor_add->incubation2 substrate_add Add norepinephrine to initiate epinephrine production incubation2->substrate_add incubation3 Incubate for 4-6 hours substrate_add->incubation3 lysis Lyse cells and collect supernatant incubation3->lysis elisa Quantify epinephrine levels using a competitive ELISA kit lysis->elisa analysis Calculate % inhibition and determine cellular IC50 elisa->analysis

Caption: Workflow for the cell-based PNMT activity assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at an appropriate density.

    • Transfect the cells with a mammalian expression vector encoding human PNMT using a suitable transfection reagent.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Inhibition and Epinephrine Production:

    • Remove the culture medium and replace it with a serum-free medium containing serial dilutions of the test inhibitors.

    • Incubate the cells with the inhibitors for 1-2 hours at 37°C.

    • Add norepinephrine to the medium to a final concentration of 10-50 µM.

    • Incubate for a further 4-6 hours at 37°C to allow for epinephrine production.

  • Epinephrine Quantification and Data Analysis:

    • Collect the cell culture supernatant.

    • Quantify the concentration of epinephrine in the supernatant using a commercially available epinephrine ELISA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of epinephrine production for each inhibitor concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Future Directions and Concluding Remarks

The development of highly potent and selective PNMT inhibitors, such as the novel transition-state analogues, opens up new avenues for both basic research and therapeutic applications. While the THTP class of inhibitors, including 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, represents a valuable chemical scaffold, the current data suggests that their potency and selectivity are surpassed by these newer agents.

Future research should focus on obtaining a direct head-to-head comparison of these different inhibitor classes under identical assay conditions. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are crucial to translate the impressive in vitro potency of the novel inhibitors into tangible therapeutic benefits. The experimental protocols outlined in this guide provide a robust framework for conducting such vital research, ultimately paving the way for the next generation of PNMT-targeted therapeutics.

References

  • New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. (2021, October 26). U.S. Department of Energy Office of Science. [Link]

  • Dubb, J. W., Stote, R. M., Alexander, F., Intoccia, A. P., Geczy, M., & Pendleton, R. G. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837-843. [Link]

  • Borriero, L., & May, S. W. (1981). Inhibition by lead of phenylethanolamine-N-methyltransferase. Biochemical Pharmacology, 30(1), 53-58. [Link]

  • Mahmoodi, N., Alfieri, A., Raux, B., et al. (2022). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 17(4), 836-845. [Link]

  • Phenylethanolamine N-methyltransferase. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Mahmoodi, N., Alfieri, A., Raux, B., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 14222-14233. [Link]

  • Pendleton, R. G., Gessner, G., & Weiner, G. (1982). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 25(9), 1057-1063. [Link]

  • Grunewald, G. L., Dahanukar, V. H., Criscione, K. R., & McLeish, M. J. (2001). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 44(13), 2051-2060. [Link]

  • Pendleton, R. G., Kaiser, C., & Gessner, G. (1976). Studies on adrenal phenylethanolamine N-methyltransferase (PNMT) with SK & F 64139, a selective inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 623-632. [Link]

  • Li, H., et al. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 9(1), 125-130. [Link]

  • Bak, A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 74. [Link]

  • Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493. [Link]

  • Giatti, S., et al. (2021). Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target. Journal of Medicinal Chemistry, 64(9), 5947-5961. [Link]

  • A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes. (n.d.). ResearchGate. [Link]

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Validation

A Comparative In Vitro Assessment of Off-Target Effects of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's off-target effects is a cornerstone of successful therapeutic development. Unforeseen interactions can le...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's off-target effects is a cornerstone of successful therapeutic development. Unforeseen interactions can lead to toxicity, reduced efficacy, and late-stage clinical failures. This guide provides an in-depth comparative analysis of the off-target profile of the novel thienopyridine derivative, 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (hereafter referred to as Compound X), benchmarked against established antiplatelet agents.

The thienopyridine scaffold is a well-established pharmacophore, most notably found in irreversible P2Y12 receptor antagonists like clopidogrel and prasugrel, which are critical in the management of atherothrombotic diseases.[1][2] Compound X, possessing this core structure, is hypothesized to exert its primary pharmacological effect through P2Y12 antagonism. However, the addition of the 4-methoxyphenyl moiety necessitates a thorough investigation into its broader pharmacological activity to identify potential secondary targets and liabilities.

This guide will elucidate the experimental rationale and methodologies for a comprehensive off-target assessment of Compound X, comparing its hypothetical profile with that of Clopidogrel (a thienopyridine analog) and Ticagrelor (a non-thienopyridine P2Y12 antagonist). This comparison will highlight how subtle structural differences can lead to distinct off-target profiles and, consequently, different clinical considerations.[3]

The Imperative of Early Off-Target Profiling

Undesired off-target interactions are a major cause of preclinical and clinical safety-related attrition.[4] Early identification of these interactions allows for:

  • Informed Lead Optimization: Structure-activity relationships for off-target effects can be established, guiding medicinal chemistry efforts to mitigate unwanted interactions while preserving on-target potency.

  • Prediction of Adverse Drug Reactions (ADRs): Many ADRs are linked to the modulation of specific off-target proteins.[5] Proactive screening against a panel of known safety-liability targets can forecast potential clinical side effects.

  • Discovery of Novel Therapeutic Opportunities: In some instances, an "off-target" effect may represent a beneficial polypharmacology, opening new avenues for therapeutic application.

Comparative Compounds

CompoundChemical ClassPrimary TargetMechanism of Action
Compound X ThienopyridineP2Y12 Receptor (Hypothesized)Irreversible Antagonist (Hypothesized)
Clopidogrel ThienopyridineP2Y12 ReceptorIrreversible Antagonist (Prodrug)[1]
Ticagrelor Cyclopentyl-triazolo-pyrimidineP2Y12 ReceptorReversible, Direct-Acting Antagonist[6]

Experimental Workflow for Off-Target Assessment

A tiered approach is recommended to systematically evaluate the off-target profile of Compound X. This workflow ensures a cost-effective and data-driven process, starting with broad screening and progressing to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Target Confirmation & Broad Screening cluster_1 Tier 2: Secondary Target Deconvolution cluster_2 Tier 3: Cellular Phenotypic Assessment P2Y12 P2Y12 Functional Assay GPCR_Panel Broad GPCR Safety Panel Dose_Response Dose-Response Assays on Hits P2Y12->Dose_Response GPCR_Panel->Dose_Response Kinase_Panel Kinase Selectivity Panel Cytotoxicity Cytotoxicity Assays Dose_Response->Cytotoxicity Kinase_Panel->Cytotoxicity ENT1_Assay ENT1 Transporter Assay

Caption: Tiered workflow for off-target profiling.

Tier 1: Primary Target Confirmation and Broad Screening

The initial step is to confirm the hypothesized on-target activity and perform a broad screen for off-target liabilities, particularly within the G-protein coupled receptor (GPCR) family, a common source of off-target effects.[7]

On-Target P2Y12 Receptor Antagonism

The functional inhibition of the P2Y12 receptor is a critical baseline measurement. The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a highly specific method for assessing the status of the P2Y12 signaling pathway.[8][9]

Experimental Protocol: VASP Phosphorylation Assay

  • Cell Culture: Use a human platelet-rich plasma (PRP) preparation or a cell line endogenously or recombinantly expressing the P2Y12 receptor.

  • Compound Incubation: Incubate the platelets/cells with a concentration range of Compound X, Clopidogrel's active metabolite, and Ticagrelor for a predetermined time.

  • Stimulation: Add PGE1 to induce VASP phosphorylation, followed by ADP to stimulate the P2Y12 receptor. P2Y12 activation will inhibit the PGE1-induced VASP phosphorylation.

  • Cell Lysis and Staining: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for phosphorylated VASP.

  • Flow Cytometry: Analyze the samples by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the level of VASP phosphorylation and thus inversely proportional to P2Y12 receptor activity.

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of the maximal P2Y12 inhibition is achieved.

Broad GPCR Safety Panel

A broad in vitro safety pharmacology panel is an essential tool to identify potential adverse effects early in development.[4] Screening Compound X against a panel of GPCRs known to be associated with adverse drug reactions provides a comprehensive overview of its off-target liabilities.[10]

Experimental Protocol: GPCR Radioligand Binding Assays

  • Membrane Preparation: Utilize membrane preparations from cell lines overexpressing the individual GPCR targets of interest.

  • Assay Setup: In a 96- or 384-well plate, combine the membrane preparation, a specific radioligand for the target GPCR, and a single high concentration (e.g., 10 µM) of Compound X.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound from free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by Compound X. A significant inhibition (typically >50%) flags a potential off-target interaction.

Hypothetical Tier 1 Data Summary

CompoundP2Y12 IC50 (nM)GPCR Panel Hits (>50% Inhibition at 10 µM)
Compound X 85α2-adrenergic, 5-HT2A
Clopidogrel (active metabolite) 120α2-adrenergic
Ticagrelor 30None

This data is illustrative and for comparative purposes only.

The hypothetical data suggests that while Compound X is a potent P2Y12 antagonist, it may have off-target activity at the α2-adrenergic and 5-HT2A receptors. The shared α2-adrenergic activity with Clopidogrel is consistent with findings for the broader tetrahydrothieno[3,2-c]pyridine class.[11]

Tier 2: Secondary Target Deconvolution

Hits identified in the broad screening panel must be confirmed and characterized to understand the potential clinical relevance.

Dose-Response Assays on Off-Target Hits

Determining the potency (IC50 or Ki) of Compound X at the identified off-target receptors is crucial for assessing the therapeutic window.

Experimental Protocol: Off-Target Dose-Response

This protocol is similar to the GPCR Radioligand Binding Assay, but instead of a single high concentration, a range of Compound X concentrations (e.g., 10-point, 3-fold serial dilution) is used to generate a full inhibition curve. This allows for the calculation of an IC50 value for each off-target interaction.

Hypothetical Tier 2 Data Summary

CompoundP2Y12 Ki (nM)α2-adrenergic Ki (nM)5-HT2A Ki (nM)Selectivity Ratio (α2/P2Y12)Selectivity Ratio (5-HT2A/P2Y12)
Compound X 801,2002,5001531.25
Clopidogrel (active metabolite) 1153,450>10,00030>87

This data is illustrative and for comparative purposes only.

This hypothetical data indicates that Compound X is 15-fold and over 30-fold selective for P2Y12 over the α2-adrenergic and 5-HT2A receptors, respectively. While Clopidogrel shows higher selectivity, the off-target interactions of Compound X are still in the micromolar range, suggesting a lower risk of clinical relevance at therapeutic concentrations.

Tier 3: Cellular and Phenotypic Assessment

Functional assays are necessary to understand the downstream consequences of off-target engagement and to assess general cytotoxicity.

Cytotoxicity Assay

A fundamental aspect of safety pharmacology is to determine the concentration at which a compound induces cell death.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a metabolically active cell line (e.g., HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and control compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50%), the concentration at which a 50% reduction in cell viability is observed.

ENT1 Transporter Functional Assay

Ticagrelor's inhibition of the equilibrative nucleoside transporter 1 (ENT1) is a key off-target effect that differentiates it from thienopyridines and is linked to both therapeutic (cardioprotection) and adverse (dyspnea) effects.[1][3] Assessing Compound X for this activity is a critical comparative step.

Experimental Protocol: ENT1-Mediated Adenosine Uptake Assay

  • Cell Culture: Use a cell line that expresses high levels of ENT1, such as human erythrocytes.

  • Compound Incubation: Pre-incubate the cells with Compound X, Ticagrelor (positive control), and Clopidogrel (negative control) at various concentrations.

  • Adenosine Uptake: Add radiolabeled adenosine ([³H]-adenosine) and incubate for a short period to allow for cellular uptake.

  • Uptake Termination: Stop the uptake by rapid washing with ice-cold buffer.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 for the inhibition of adenosine uptake for each compound.

Hypothetical Tier 3 Data Summary

CompoundCytotoxicity CC50 (µM)ENT1 Inhibition IC50 (µM)
Compound X >50>50
Clopidogrel (active metabolite) >50>50
Ticagrelor >505.2

This data is illustrative and for comparative purposes only.

This hypothetical data suggests that, like Clopidogrel, Compound X does not significantly inhibit the ENT1 transporter, distinguishing its off-target profile from that of Ticagrelor. All three compounds show low in vitro cytotoxicity.

Synthesis and Interpretation

The comprehensive in vitro assessment outlined in this guide provides a robust framework for characterizing the off-target profile of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

G cluster_X Compound X Profile cluster_C Clopidogrel Profile cluster_T Ticagrelor Profile X_P2Y12 Potent P2Y12 Antagonist X_OffTarget Weak α2-adrenergic & 5-HT2A Antagonism C_P2Y12 P2Y12 Antagonist X_P2Y12->C_P2Y12 Similar Scaffold T_P2Y12 Potent P2Y12 Antagonist X_P2Y12->T_P2Y12 Shared Primary Target X_Safety Low Cytotoxicity No ENT1 Inhibition C_Safety Low Cytotoxicity No ENT1 Inhibition X_Safety->C_Safety Similar Safety Profile T_Safety Low Cytotoxicity ENT1 Inhibition X_Safety->T_Safety Different Off-Target Mechanism C_OffTarget Weak α2-adrenergic Antagonism T_OffTarget No Significant GPCR Off-Targets

Caption: Comparative summary of off-target profiles.

Based on our structured, albeit hypothetical, investigation, Compound X emerges as a potent P2Y12 antagonist with a safety profile more closely aligned with Clopidogrel than Ticagrelor. Its weak interactions with the α2-adrenergic and 5-HT2A receptors warrant consideration during lead optimization but are unlikely to be clinically significant given the selectivity window. The absence of ENT1 inhibition is a key differentiator from Ticagrelor, suggesting that Compound X would not share the adenosine-mediated off-target effects.

This guide underscores the principle that a systematic, comparative approach to off-target profiling is indispensable in modern drug discovery. By understanding not just if a compound interacts with unintended targets, but how its profile compares to existing therapies, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Frontera, H. F., et al. (2022). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine. [Link]

  • Ghanem, E. B., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Multispan Inc. (n.d.). MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. Multispan Inc. Website. [Link]

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  • Galiatsatos, N., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences. [Link]

  • Ahn, Y. H., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. PLOS ONE. [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. [Link]

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  • Ahn, Y. H., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. eScholarship, University of California. [Link]

  • Galiatsatos, N., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

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Comparative

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This guide provides a detailed, scientifically-grounded framework for the development and validation of a stability-indicating analytical method for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a novel th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically-grounded framework for the development and validation of a stability-indicating analytical method for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a novel thienopyridine derivative. In the absence of established analytical protocols for this specific molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals, emphasizing the principles of scientific integrity, methodological robustness, and regulatory compliance.

The core of this guide is a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed to quantify the active pharmaceutical ingredient (API) and separate it from potential degradation products. We will delve into the rationale behind the experimental choices, present a step-by-step validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and offer a comparative perspective on alternative analytical approaches.

Introduction: The Critical Need for a Stability-Indicating Method

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine belongs to the thienopyridine class of compounds, which are of significant interest in pharmaceutical research.[1] Ensuring the stability of a new chemical entity is a cornerstone of drug development, as it dictates the drug's shelf-life, storage conditions, and ultimately, its safety and efficacy.[2][3] A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, impurities, or excipients.[4][5]

The development of such a method is a multi-step process that begins with understanding the molecule's potential degradation pathways through forced degradation studies.[6][7] These studies expose the drug substance to harsh conditions to generate potential degradants, which are then used to challenge the analytical method's specificity.[5][8]

This guide will walk you through this entire process, from initial method development to full validation, providing a robust framework that can be adapted for other novel compounds.

Method Development Strategy: A Logic-Driven Approach

The selection of an appropriate analytical technique is the first critical decision. For a non-volatile, polar compound like 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, RP-HPLC with UV detection is the method of choice due to its high resolving power, sensitivity, and wide applicability in pharmaceutical analysis.[9][10]

The overarching goal of the method development process is to achieve adequate separation of the main peak from all potential degradation products and impurities with good peak shape and reasonable retention time.[11]

Initial Chromatographic Conditions

A systematic approach to method development is crucial for efficiency and success. The following starting conditions were chosen based on the chemical properties of the analyte and general principles of RP-HPLC:

  • Column: A C18 column is a versatile and common starting point for the separation of a wide range of pharmaceutical compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) provides the necessary polarity range to elute the compound of interest. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds.

  • Detection: UV detection is suitable as the molecule contains a chromophore. The detection wavelength should be selected at the absorbance maximum of the analyte for optimal sensitivity.

  • Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and column efficiency.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is a pivotal part of developing a stability-indicating method.[6][7] The objective is to generate a representative sample of degradation products to ensure the analytical method can separate them from the parent drug.[5][8]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Degradation: The solid drug substance is kept at 105°C for 24 hours.

    • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration and analyze them using the developed HPLC method.

The chromatograms from the stressed samples are then compared to that of an unstressed sample to identify the degradation peaks. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Method Validation: A Rigorous Assessment of Performance

Once the method is developed and deemed stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14] The validation process involves a series of experiments to evaluate the method's performance characteristics.[11][15]

Validation Parameters and Acceptance Criteria

The following parameters are evaluated during method validation:

Parameter Objective Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The analyte peak should be free of interference from degradation products, impurities, and excipients. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999.[9]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[13]
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits. No significant change in results should be observed.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Experimental Protocols for Validation

Specificity:

  • Analyze blank samples (diluent), placebo samples (if applicable), and stressed samples.

  • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • Perform peak purity analysis of the analyte peak in the stressed samples using a PDA detector.

Linearity:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations covering the expected range.

  • Inject each solution in triplicate.

  • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

Accuracy:

  • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percent recovery for each level.

Precision:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the test concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Organic solvent composition in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Data Presentation and Interpretation

Clear and concise presentation of data is essential for communicating the validity of the analytical method.

Summary of Forced Degradation Results
Stress Condition % Degradation Number of Degradation Products Resolution of Main Peak
0.1 M HCl, 60°C, 24he.g., 15.2%e.g., 2e.g., > 2.0
0.1 M NaOH, 60°C, 24he.g., 25.8%e.g., 3e.g., > 2.0
3% H₂O₂, RT, 24he.g., 10.5%e.g., 1e.g., > 2.0
Thermal (105°C), 24he.g., 5.1%e.g., 1e.g., > 2.0
Photolytic (UV 254nm), 24he.g., 8.7%e.g., 2e.g., > 2.0
Summary of Method Validation Data
Parameter Result Acceptance Criteria Conclusion
Specificity No interference observed; Peak purity > 99.9%No interference; Peak purity > 99.5%Pass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%Pass
Robustness System suitability parameters met under all conditionsSystem suitability criteria metPass
LOD e.g., 0.05 µg/mL--
LOQ e.g., 0.15 µg/mL--

Visualizing the Workflow and Degradation Pathway

Graphical representations can significantly enhance the understanding of complex processes.

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Initial Conditions Initial Conditions Forced Degradation Forced Degradation Initial Conditions->Forced Degradation Challenge Specificity Specificity Specificity Forced Degradation->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD/LOQ LOD/LOQ Robustness->LOD/LOQ Final Validated Method Final Validated Method Robustness->Final Validated Method

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Hypothetical Forced Degradation Pathway

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation API 4-(4-Methoxyphenyl)-4,5,6,7- tetrahydrothieno[3,2-c]pyridine Deg1 Degradant 1 API->Deg1 0.1 M HCl Deg2 Degradant 2 API->Deg2 0.1 M NaOH Deg3 Degradant 3 API->Deg3 0.1 M NaOH Deg4 N-oxide Derivative API->Deg4 3% H2O2

Caption: A hypothetical degradation pathway based on forced degradation studies.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for this application, it is worthwhile to consider other techniques and their potential advantages and disadvantages.

Technique Advantages Disadvantages Applicability to this Topic
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost and requires higher quality solvents.A superior alternative to HPLC, offering significant improvements in throughput and separation efficiency.
High-Performance Thin-Layer Chromatography (HPTLC) High sample throughput, low cost per sample, and parallel analysis of multiple samples.Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.Suitable for rapid screening or as a complementary technique, but not as a primary stability-indicating method for regulatory submissions.
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption, and orthogonal separation mechanism to HPLC.Lower sensitivity for some analytes and can be less robust than HPLC.Can be a powerful complementary technique for resolving co-eluting peaks or for chiral separations if applicable.
LC-Mass Spectrometry (LC-MS) Provides structural information about degradation products, enabling their identification. Highly sensitive and specific.Higher cost and complexity compared to HPLC-UV.Essential for the characterization of unknown degradation products but not typically used for routine quality control analysis.

Conclusion: A Foundation for Robust Quality Control

This guide has outlined a comprehensive and scientifically sound approach to the development and validation of a stability-indicating HPLC method for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. By following the principles of forced degradation and adhering to the validation parameters set forth by the ICH, researchers can establish a reliable analytical method that is fit for its intended purpose.

The presented framework not only ensures the quality, safety, and efficacy of the drug substance but also provides a solid foundation for regulatory submissions. The principles and methodologies detailed herein are transferable and can be adapted for the development of stability-indicating methods for other novel pharmaceutical compounds.

References

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. (2023-03-07). [Link]

  • Development and validation of RP-HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. ResearchGate. (2025-09-01). [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed Central. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020-11-01). [Link]

  • Development and validation of rp-hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. (2024-04-08). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. (2013-09-17). [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. (2024-01-24). [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. International Journal of Pharmaceutical Sciences Review and Research. (2021-07-22). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Knowledge. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. MDPI. (2020-10-29). [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced degradation studies. MedCrave online. (2016-12-14). [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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